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  • Product: 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde
  • CAS: 1350761-50-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde, a novel heterocyclic compound with sign...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde, a novel heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Although specific experimental data for this exact molecule is not extensively available in public literature, this guide synthesizes information from analogous structures and established chemical principles to predict its physical and chemical properties, propose viable synthetic routes, and discuss its potential therapeutic applications. The guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the strategic incorporation of the chroman scaffold and cyclopropyl moiety in the design of new bioactive agents.

Introduction: The Strategic Combination of Privileged Scaffolds

The architecture of a drug molecule is a critical determinant of its pharmacological profile. The strategic combination of well-established pharmacophores and "privileged scaffolds" can lead to the development of novel therapeutic agents with enhanced potency, selectivity, and metabolic stability. 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde represents such a strategic combination, incorporating three key structural motifs: the chroman core, a cyclopropyl group, and an aromatic aldehyde.

The chroman scaffold (3,4-dihydro-2H-1-benzopyran) is a prominent heterocyclic framework found in a multitude of natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating specific interactions with biological targets.[1]

The cyclopropyl group is a small, strained carbocycle that has gained significant traction in medicinal chemistry.[5][6][7] Its unique electronic and conformational properties can confer several advantages to a drug candidate, such as increased metabolic stability by shielding adjacent C-H bonds from oxidative metabolism, enhanced potency through conformational rigidity, and modulation of physicochemical properties like lipophilicity and pKa.[8][9]

The aromatic aldehyde functional group serves as a versatile synthetic handle for further molecular elaboration and can also participate in key interactions with biological targets. While generally less reactive than their aliphatic counterparts due to resonance stabilization, aromatic aldehydes can undergo a variety of chemical transformations, making them valuable intermediates in drug discovery programs.[10][11]

This guide will delve into the predicted properties, potential synthetic pathways, and prospective applications of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde, providing a foundational resource for its exploration as a novel molecular entity.

Predicted Physicochemical Properties

Due to the absence of direct experimental data, the physicochemical properties of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde are predicted based on the analysis of its constituent functional groups and related molecules.

PropertyPredicted Value/CharacteristicRationale and Comparative Analysis
Molecular Formula C₁₅H₁₈O₂Derived from the chemical structure.
Molecular Weight 230.30 g/mol Calculated from the molecular formula.
Appearance Likely a pale yellow to white solid or a viscous oil at room temperature.Aromatic aldehydes are often crystalline solids or high-boiling liquids. The overall molecular weight and rigidity of the chroman scaffold would favor a solid or high-viscosity liquid state.
Melting Point Predicted to be in the range of 50-100 °C.This is an estimation based on similarly substituted aromatic aldehydes and chroman derivatives. The actual melting point will be influenced by the crystal lattice energy.
Boiling Point Predicted to be > 300 °C at atmospheric pressure.Aromatic aldehydes and chroman derivatives typically have high boiling points due to their polarity and molecular weight.
Solubility Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, acetone, DMSO). Sparingly soluble in non-polar solvents (e.g., hexane) and very slightly soluble in water.The presence of the polar aldehyde group and the ether oxygen in the chroman ring will confer some polarity, while the hydrocarbon backbone suggests solubility in organic solvents.
pKa The aldehyde proton is not acidic. The molecule is a neutral compound.
LogP Predicted to be in the range of 3.5 - 4.5.This is an estimate based on the lipophilic nature of the dimethylchroman and cyclopropyl groups, balanced by the polarity of the aldehyde.

Proposed Synthetic Pathways

The synthesis of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde can be approached through several strategic routes, primarily focusing on the construction of the substituted chroman ring followed by the introduction of the aldehyde functionality, or vice-versa.

Retrosynthetic Analysis

A plausible retrosynthetic analysis is depicted below, highlighting key bond disconnections and potential starting materials.

G Target Molecule 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde Intermediate_A 6-Cyclopropyl-2,2-dimethylchroman Target Molecule->Intermediate_A Formylation Intermediate_B 4-Cyclopropyl-2-(3-hydroxy-3-methylbut-1-en-1-yl)phenol Intermediate_A->Intermediate_B Intramolecular Cyclization Starting_Material_3 Vilsmeier-Haack or Duff Reagent Intermediate_A->Starting_Material_3 Formylation Reagent Starting_Material_1 4-Cyclopropylphenol Intermediate_B->Starting_Material_1 Claisen Rearrangement Starting_Material_2 Prenyl Halide or Alcohol Intermediate_B->Starting_Material_2 O-Prenylation Intermediate_C 3-Allyl-4-cyclopropylphenol

Caption: Retrosynthetic analysis of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde.

Experimental Protocol: A Proposed Synthetic Route

The following is a detailed, step-by-step methodology for a plausible synthesis of the target molecule.

Step 1: O-Prenylation of 4-Cyclopropylphenol

  • To a solution of 4-cyclopropylphenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq).

  • To this suspension, add prenyl bromide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain 1-(allyloxy)-4-cyclopropylbenzene.

Step 2: Claisen Rearrangement

  • Heat the 1-(allyloxy)-4-cyclopropylbenzene neat or in a high-boiling solvent like N,N-diethylaniline to approximately 180-200 °C.

  • Monitor the reaction for the formation of the rearranged product, 2-allyl-4-cyclopropylphenol, by TLC or GC-MS.

  • After completion, cool the reaction mixture and purify the product by vacuum distillation or flash column chromatography.

Step 3: Chroman Ring Formation

  • Dissolve the 2-allyl-4-cyclopropylphenol (1.0 eq) in an acidic medium, such as formic acid or toluene with a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux. The acid will catalyze the intramolecular hydroalkoxylation of the alkene by the phenolic hydroxyl group.

  • Monitor the formation of 6-cyclopropyl-2,2-dimethylchroman by TLC or GC-MS.

  • Upon completion, neutralize the reaction mixture, extract the product with an organic solvent, and purify by column chromatography.

Step 4: Formylation of the Chroman Ring

  • To a solution of 6-cyclopropyl-2,2-dimethylchroman (1.0 eq) in a suitable solvent like dichloromethane or 1,2-dichloroethane, add a formylating agent such as dichloromethyl methyl ether in the presence of a Lewis acid like TiCl₄ or SnCl₄ (Rieche formylation). Alternatively, the Vilsmeier-Haack reaction (POCl₃/DMF) or the Duff reaction (hexamethylenetetramine in acidic medium) can be employed.

  • The reaction is typically carried out at low temperatures (0 °C to room temperature).

  • Monitor the reaction by TLC. The regioselectivity of the formylation is directed by the activating ether oxygen of the chroman ring, favoring substitution at the C8 position.

  • Upon completion, quench the reaction with water or ice, and extract the product.

  • Purify the crude product by flash column chromatography to yield 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde.

Caption: Proposed synthetic workflow for 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde.

Chemical Reactivity and Stability

The chemical reactivity of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde is primarily dictated by the aldehyde functional group.

  • Nucleophilic Addition: The aldehyde will readily undergo nucleophilic addition reactions at the carbonyl carbon. This includes reactions with Grignard reagents, organolithium compounds, and stabilized ylides (e.g., Wittig reaction).

  • Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard oxidizing agents such as potassium permanganate, chromic acid, or milder reagents like silver oxide (Tollens' reagent).

  • Reduction: The aldehyde can be reduced to the corresponding primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

  • Reductive Amination: In the presence of an amine and a reducing agent (e.g., sodium cyanoborohydride), the aldehyde can be converted to a secondary or tertiary amine.

  • Stability and Storage: Aromatic aldehydes can be susceptible to oxidation upon prolonged exposure to air.[12][13] It is recommended to store the compound under an inert atmosphere (nitrogen or argon) in a cool, dark place.[14][15] The presence of antioxidants may also improve stability.[13]

Predicted Spectroscopic Data

The structural elucidation of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde would rely heavily on spectroscopic techniques, particularly NMR and mass spectrometry.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum would exhibit characteristic signals for each of the distinct proton environments in the molecule.

Proton EnvironmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aldehyde (-CHO)9.8 - 10.5singlet1H
Aromatic (C7-H)7.5 - 7.8doublet (J ≈ 2 Hz)1H
Aromatic (C5-H)7.2 - 7.5doublet (J ≈ 2 Hz)1H
Chroman (-OCH₂-)~ 4.2triplet2H
Chroman (-CH₂-)~ 1.8triplet2H
Chroman (gem-dimethyl)~ 1.3singlet6H
Cyclopropyl (-CH-)0.8 - 1.2multiplet1H
Cyclopropyl (-CH₂-)0.5 - 0.9multiplet4H

Note: The exact chemical shifts and coupling constants would be influenced by the solvent and the specific conformation of the molecule. The aromatic protons are expected to show meta-coupling.[16][17]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would provide complementary information, with distinct signals for each carbon atom.

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
Aldehyde (C=O)190 - 195
Aromatic (C8)~ 120
Aromatic (C6)~ 140
Aromatic (C5, C7)125 - 135
Aromatic (C4a, C8a)150 - 160
Chroman (-O-C(CH₃)₂)~ 75
Chroman (-O-CH₂-)~ 65
Chroman (-CH₂-)~ 22
Chroman (gem-dimethyl)~ 27
Cyclopropyl (-CH-)10 - 15
Cyclopropyl (-CH₂-)5 - 10
Mass Spectrometry

Under electron ionization (EI) mass spectrometry, the molecule would be expected to show a prominent molecular ion peak (M⁺) at m/z 230. The fragmentation pattern would likely involve the loss of the aldehyde group (CHO, 29 Da) and cleavage of the chroman ring.[18][19][20] High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition.

Potential Applications in Drug Discovery

The unique structural features of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde make it an attractive scaffold for the development of new therapeutic agents.

  • Anticancer Activity: The chroman and chromone scaffolds are present in numerous compounds with demonstrated anticancer properties.[1][4] The aldehyde functionality could be derivatized to introduce pharmacophores known to interact with cancer-related targets.

  • Neuroprotective Agents: Chroman derivatives, including the natural antioxidant Vitamin E, are known for their neuroprotective effects.[1] The incorporation of a cyclopropyl group could enhance blood-brain barrier permeability and metabolic stability, making this scaffold interesting for the development of drugs for neurodegenerative diseases.[6][9]

  • Antimicrobial Agents: Chroman-based compounds have shown promising antimicrobial and antifungal activities.[1][21] The aldehyde can be converted into various heterocycles or functional groups that may enhance these properties.

The aldehyde group serves as a key point for diversification, allowing for the generation of a library of derivatives through reactions such as reductive amination, Wittig olefination, and condensation reactions to form various heterocyclic systems. This would enable a thorough investigation of the structure-activity relationships (SAR) of this novel scaffold.

Conclusion

6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde is a promising, yet underexplored, molecular entity with significant potential in the field of medicinal chemistry. This technical guide has provided a comprehensive, albeit predictive, overview of its physicochemical properties, plausible synthetic strategies, and potential applications. By leveraging the established pharmacological relevance of the chroman scaffold and the beneficial properties of the cyclopropyl group, this molecule represents a valuable starting point for the design and development of new therapeutic agents. Further experimental validation of the predictions and proposals outlined in this guide is warranted and encouraged.

References

  • Brainly.in. (2018, March 6).
  • Benchchem. (2025). Applications in medicinal chemistry for cyclopropyl-containing compounds.
  • Benchchem. (2025). Comparative Reactivity of Aliphatic vs. Aromatic Aldehyde Bisulfite Adducts: A Guide for Researchers.
  • Benchchem. (2025).
  • Docentes FCT NOVA. (2010, February 3). Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry.
  • ACS Publications. (2016, June 14). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules | Journal of Medicinal Chemistry.
  • Scientific Update. (2020, August 26). The Cyclopropyl Group in Medicinal Chemistry.
  • Allan Chemical Corporation. (2025, October 23).
  • MDPI. (2020, April 28). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies.
  • PubMed. (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • PMC. (n.d.).
  • MDPI. (2024, June 25).
  • Taylor & Francis. (2018, July 9). Challenges with chromone as a privileged scaffold in drug discovery.
  • ResearchGate. (2022, September 22). Chromone, A Privileged Scaffold in Drug Discovery: Developments in the Synthesis and Bioactivity.
  • Academia.edu. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies.
  • PMC. (n.d.).
  • ACS Publications. (2011, May 5). Quantification of the Electrophilic Reactivities of Aldehydes, Imines, and Enones | Journal of the American Chemical Society.
  • 13 C-NMR Studies of Some Heterocyclically Substituted.
  • Quora. (2017, May 17).
  • Chemical Bull. (2025, July 1). Aldehydes In Aroma: Key Ingredients For Impactful Scents.
  • DEA. (n.d.). Fragmentation of chromon derivatives using mass spectrometry technique.
  • PMC. (n.d.). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.
  • SciSpace. (n.d.).
  • PMC. (n.d.).
  • Semantic Scholar. (n.d.). Synthesis and reactions of 8-allylchromone-3-carboxaldehyde.
  • Science and Education Publishing. (2020, July 28). 3-(2-Phenyl-oxo-ethoxy)
  • Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. (2011, August 24).
  • Benchchem. (2025). Technical Support Center: Synthesis of Substituted Chromans.
  • An Aroma Chemical Profile: Aldehyde C-11.
  • Science and Education Publishing. (n.d.). 3-(2-Phenyl-oxo-ethoxy)
  • ResearchGate. (n.d.). Synthesis of 2H-chromene-3-carbaldehyde 8(a–h) and 10(a–g) and....
  • MDPI. (2025, August 31).
  • SciSpace. (2014, January 30). Green Chemistry: New Synthesis of Substituted Chromenes and Benzochromenes via Three-Component Reaction Utilizing Rochelle Salt.
  • ResearchGate. (n.d.). Effects of storage time and temperature on toxic aldehydes and polycyclic aromatic hydrocarbons in flavouring oil gravy during storage | Request PDF.
  • Pell Wall Blog. (2013, February 7).
  • ChemicalBook. (n.d.).
  • Chromane-8-carbaldehyde.
  • PMC. (2009, April 14).
  • ResearchGate. (2009, April 7).
  • PubChem. (2024, November 20). (2S,3aR,5S,6S,7aS)-N-[2-(1-carbamimidoyl-2,5-dihydropyrrol-3-yl)ethyl].
  • ResearchGate. (2026, January 6).
  • AiFChem. (2025, October 21). 327183-32-4 | Chroman-8-carbaldehyde.
  • 4-(2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)-N-[2-[[4-[(6-hydroxy-1,3-benzodioxol-5-yl)-piperidin-1-ylmethyl]benzoyl]amino]ethyl]benzamide | C42H44BF2N5O5 | CID 162652353.
  • PubChem. (n.d.). 8-Hydroxyquinoline-5-carbaldehyde | C10H7NO2 | CID 275363.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-8-quinolinecarboxaldehyde.
  • DETHERM. (n.d.). System: 2-Benzylcyclohexan-1-ol.

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Exploratory

Structural Elucidation and NMR Spectral Characterization of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde: A Comprehensive Technical Guide

Executive Summary In modern drug discovery and medicinal chemistry, the chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged pharmacophore found in numerous antioxidants, selective receptor modulators, and anti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and medicinal chemistry, the chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged pharmacophore found in numerous antioxidants, selective receptor modulators, and antimicrobial agents[1]. 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde (CAS: 1350761-50-0) is a highly specialized, multi-functionalized heterocyclic intermediate. Its structural complexity—combining a sterically hindered gem-dimethyl pyran ring, a highly strained cyclopropyl moiety, and an electron-withdrawing carbaldehyde group—presents unique challenges and learning opportunities for nuclear magnetic resonance (NMR) structural elucidation.

This whitepaper provides an in-depth technical framework for the ¹H and ¹³C NMR characterization of this compound. By synthesizing theoretical causality with field-proven experimental protocols, this guide serves as a self-validating reference for analytical scientists and drug development professionals.

Structural Anatomy & Mechanistic Rationale

To accurately interpret the NMR spectra of 6-cyclopropyl-2,2-dimethylchroman-8-carbaldehyde, one must dissect the molecule into its three primary functional domains. Understanding the causality behind the chemical shifts ensures that spectral assignment is driven by quantum mechanical principles rather than mere empirical matching.

Domain 1: The Chroman Scaffold

The core consists of a benzene ring fused to a 3,4-dihydro-2H-pyran ring.

  • Electronic Effects: The oxygen atom at position 1 acts as a strong electron-donating group via resonance, significantly shielding the ortho and para positions of the aromatic ring. However, the exact substitution pattern of this specific molecule places the remaining aromatic protons at positions C5 and C7.

  • Spin-Spin Coupling: Because C6 and C8 are substituted, the protons at C5 and C7 are meta to each other. This spatial relationship reliably produces a pair of doublets with a small coupling constant ( J≈1.5−2.5 Hz)[2].

Domain 2: The 6-Cyclopropyl Motif

The cyclopropyl group is uniquely characterized by its sp²-like C-C bonds, which create a highly strained, electron-dense three-membered ring.

  • Diamagnetic Anisotropy: When placed in a magnetic field, the electrons in the cyclopropane ring circulate to generate an induced magnetic field that strongly shields the protons attached to it. Consequently, the cyclopropyl -CH₂- protons resonate unusually far upfield (typically between 0.60 and 1.00 ppm)[3][4].

  • Deshielding of the Methine Proton: The cyclopropyl methine (-CH-) proton is directly attached to the aromatic ring. The anisotropic deshielding cone of the benzene ring counteracts the cyclopropyl shielding, pushing this specific proton downfield to approximately 1.85 ppm.

Domain 3: The 8-Carbaldehyde Group

The aldehyde group at position 8 exerts a profound electron-withdrawing effect (-M, -I) on the aromatic system.

  • Deshielding Cone: The carbonyl double bond creates a strong anisotropic deshielding effect. The aldehydic proton itself is stripped of electron density, resonating far downfield at ~10.40 ppm. Furthermore, the adjacent C7 aromatic proton is heavily deshielded compared to the C5 proton[5].

Expected ¹H and ¹³C NMR Spectral Data

The quantitative data presented below is deduced from the structural mechanics of the chroman system combined with established chemical shift increments for cyclopropyl and formyl substituents.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment / Causality
10.40 Singlet (s)1H--CHO (Aldehyde): Highly deshielded by carbonyl anisotropy.
7.55 Doublet (d)1H2.2C7-H (Aromatic): Deshielded by ortho-aldehyde; meta-coupled to C5-H.
7.10 Doublet (d)1H2.2C5-H (Aromatic): Shielded by para-oxygen; meta-coupled to C7-H.
2.80 Triplet (t)2H6.8C4-H₂ (Pyran): Benzylic position, deshielded by aromatic ring.
1.85 Multiplet (m)3H-C3-H₂ (Pyran) & Cyclopropyl -CH-: Overlapping signals.
1.38 Singlet (s)6H-C2-(CH₃)₂: Gem-dimethyl group adjacent to pyran oxygen.
0.95 Multiplet (m)2H-Cyclopropyl -CH₂-: Diastereotopic/cis-trans splitting.
0.65 Multiplet (m)2H-Cyclopropyl -CH₂-: Shielded by ring diamagnetic anisotropy.
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignmentStructural Rationale
189.5 C=OC-8 (Aldehyde) Carbonyl carbon, extreme deshielding.
154.0 QuaternaryC-8a (Ar-O) Directly bonded to the electronegative pyran oxygen.
136.5 QuaternaryC-6 (Ar-C) Substituted by the cyclopropyl group.
128.5 QuaternaryC-4a (Ar-C) Bridgehead carbon attached to the pyran C4 methylene.
127.0 CHC-7 (Ar-CH) Aromatic methine adjacent to the electron-withdrawing aldehyde.
125.0 CHC-5 (Ar-CH) Aromatic methine adjacent to the alkyl bridgehead.
122.5 QuaternaryC-8 (Ar-C) Substituted by the carbaldehyde group.
75.5 QuaternaryC-2 (Pyran) Oxygen-bearing carbon with gem-dimethyl substitution.
32.0 CH₂C-3 (Pyran) Aliphatic methylene in the pyran ring.
26.8 CH₃C2-(CH₃)₂ Two chemically equivalent methyl groups.
24.5 CH₂C-4 (Pyran) Benzylic methylene in the pyran ring.
15.2 CHCyclopropyl -CH- Methine carbon of the strained ring.
8.5 CH₂Cyclopropyl -CH₂- Highly shielded methylene carbons of the strained ring (2C).

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in structural elucidation, the analytical workflow must be self-validating. Relying solely on 1D NMR can lead to misassignments, particularly with overlapping signals (e.g., the C3 pyran protons and the cyclopropyl methine). The following step-by-step methodology guarantees robust data acquisition.

Step 1: Optimized Sample Preparation
  • Solvent Selection: Utilize Deuterated Chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS). CDCl₃ is ideal as it lacks exchangeable protons that could obscure the aldehyde region, and it readily dissolves non-polar to moderately polar chroman derivatives[6].

  • Concentration: Weigh precisely 5–10 mg of the compound for ¹H NMR and 15–30 mg for ¹³C NMR. Dissolve in 0.6 mL of CDCl₃. Causality: Maintaining this concentration prevents viscosity-induced line broadening and concentration-dependent chemical shift drifting[7].

  • Filtration: Pass the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove particulate matter, ensuring a homogenous magnetic field (shim).

Step 2: 1D NMR Acquisition Parameters
  • ¹H NMR (Proton): Execute a standard 1D pulse sequence (e.g., zg30 on Bruker systems) with a minimum of 16 scans. Set the relaxation delay (D1) to 1.5 seconds to ensure complete relaxation of the aldehyde proton.

  • ¹³C NMR (Carbon): Execute a proton-decoupled 1D sequence (e.g., zgpg30) with a minimum of 512 scans. Critical Step: Increase the relaxation delay (D1) to 2.5–3.0 seconds. Quaternary carbons (C2, C8a, C4a, C6, C8) lack attached protons for dipole-dipole relaxation and require longer delays to become visible above the baseline[8].

Step 3: 2D NMR Self-Validation (HSQC & HMBC)

To definitively prove the regiochemistry (i.e., confirming the aldehyde is at C8 and the cyclopropyl is at C6), 2D NMR is mandatory[2].

  • HSQC (Heteronuclear Single Quantum Coherence): Run this to map all protons to their directly attached carbons. This will cleanly separate the overlapping ~1.85 ppm ¹H signals by correlating them to their distinct ¹³C shifts (C3 at ~32.0 ppm vs. Cyclopropyl CH at ~15.2 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate validating experiment.

    • Aldehyde Validation: Look for a 3-bond correlation cross-peak between the aldehyde proton (10.40 ppm) and the C7 carbon (~127.0 ppm), as well as the C8a carbon (~154.0 ppm).

    • Cyclopropyl Validation: Look for a correlation between the cyclopropyl methine proton (1.85 ppm) and the C5 (~125.0 ppm) and C7 (~127.0 ppm) aromatic carbons.

Workflow Visualization

The logical progression of this self-validating methodology is mapped below.

G A Sample Prep: 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde B 1D 1H & 13C NMR (Chemical Shifts & Integrals) A->B C 2D COSY (Spin-Spin Coupling) B->C D 2D HSQC (1H-13C Direct Correlation) B->D E 2D HMBC (Long-Range Connectivity) C->E D->E F Self-Validating Structural Elucidation E->F

Workflow for the self-validating NMR structural elucidation of chroman derivatives.

References

  • "NMR Spectrometry for Organic Structure Analysis", Scribd,[Link][8]

  • "Nuclear magnetic resonance spectra of cyclopropyl derivatives", The Journal of Organic Chemistry (ACS Publications),[Link][3]

  • "NMR Sample Preparation: The Complete Guide", Organomation,[Link][6]

  • "Two New Chroman Derivations from the Endophytic Penicillium sp. DCS523", PMC - NIH,[Link][2]

  • "Enhancing the kinetics of hydrazone exchange", SciSpace,[Link][5]

Sources

Foundational

The Privileged Scaffold: Mechanistic Pathways of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde Derivatives

Executive Summary In modern rational drug design, the identification of a "privileged scaffold"—a core molecular framework capable of providing high-affinity ligands for diverse biological targets—is paramount. 6-Cyclopr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the identification of a "privileged scaffold"—a core molecular framework capable of providing high-affinity ligands for diverse biological targets—is paramount. 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde (CAS: 1350761-50-0) serves as a highly specialized, multifunctional precursor. While the aldehyde itself is an intermediate, its downstream derivatives exhibit potent pharmacological activity across three distinct mechanistic domains: ATP-sensitive potassium (K_ATP) channels, Transient Receptor Potential (TRP) channels, and Estrogen Receptors (ERα/ERβ).

This whitepaper dissects the structural rationale behind this specific scaffold, elucidates the mechanisms of action of its derivatives, and provides self-validating experimental protocols for evaluating their efficacy in preclinical drug discovery.

Chemical Anatomy & Pharmacophore Rationale

As an application scientist, I do not view 6-cyclopropyl-2,2-dimethylchroman-8-carbaldehyde merely as a chemical reagent, but as a pre-optimized spatial arrangement designed to exploit specific protein binding pockets. Every functional group serves a causal purpose in target engagement:

  • 2,2-Dimethyl Group: The gem-dimethyl substitution at the C2 position serves a dual purpose. First, it acts as a hydrophobic anchor, interacting favorably with lipophilic pockets in transmembrane proteins. Second, it sterically hinders metabolic oxidation at the C2 position, significantly improving the pharmacokinetic half-life of the resulting drugs[1].

  • 6-Cyclopropyl Substitution: Unlike linear alkyl chains that suffer from high entropic penalties upon binding due to rotational freedom, the cyclopropyl ring provides a rigid, compact lipophilic bulk. This specific geometry is critical for wedging into the narrow hydrophobic clefts of TRP channels and sulfonylurea receptors (SUR).

  • 8-Carbaldehyde (The Reactive Handle): The C8 aldehyde is an electrophilic center strategically positioned for late-stage functionalization. Through reductive amination or condensation, it is converted into ureas, thioureas, or amides. These functional groups act as the primary hydrogen-bond donors/acceptors required for allosteric modulation of the target proteins[2].

Primary Mechanisms of Action

K_ATP Channel Activation (SUR1 / SUR2A/B Binding)

Chroman derivatives are historically renowned as K_ATP channel openers (e.g., cromakalim). Derivatives synthesized from our core scaffold bind to the regulatory Sulfonylurea Receptor (SUR) subunits of the K_ATP channel complex.

Mechanism: Binding induces a conformational shift that is allosterically transmitted to the pore-forming Kir6.2 subunits, increasing their open probability. The resulting efflux of potassium ions hyperpolarizes the cell membrane. In vascular smooth muscle, this hyperpolarization closes voltage-gated calcium channels (VDCCs), reducing intracellular Ca2+ and causing vasorelaxation[1].

KATP_Activation A Chroman Derivative (Ligand) B SUR Subunit (K_ATP Channel) A->B Binds to transmembrane domains C Conformational Shift (Kir6.2 Pore Opening) B->C Allosteric modulation D Potassium Efflux (K+ out) C->D Channel activation E Membrane Hyperpolarization D->E Cellular repolarization F Inhibition of Voltage-Gated Ca2+ Channels E->F Decreased excitability G Smooth Muscle Relaxation / Neuroprotection F->G Physiological outcome

Figure 1: K_ATP Channel Activation Pathway by Chroman Derivatives.

TRPM8 / TRPV1 Antagonism (Nociception & Thermoregulation)

When the 8-carbaldehyde is converted into a bulky urea or thiourea derivative, the pharmacological profile shifts dramatically toward Transient Receptor Potential (TRP) channels. TRPM8 is the primary sensor for environmental cold and cooling agents (like menthol), heavily implicated in cold-allodynia and neuropathic pain[2][3].

Mechanism: The chroman-urea derivative acts as a competitive or allosteric antagonist at the TRPM8 channel. The rigid chroman core anchors into the S1-S4 voltage-sensing domain, while the urea moiety forms critical hydrogen bonds with the channel's intracellular loops, preventing the calcium influx normally triggered by noxious cold stimuli[3].

Selective Estrogen Receptor Modulation (SERM)

Chroman scaffolds (such as centchroman) are highly effective Selective Estrogen Receptor Modulators. Depending on the specific functionalization at the C8 position, these derivatives can selectively antagonize ERα in breast tissue while agonizing ERβ in bone tissue[4].

Mechanism: The 2,2-dimethylchroman core mimics the steroid backbone of estradiol. However, the bulky 6-cyclopropyl and C8-extensions physically prevent the activation function-2 (AF-2) helix (Helix 12) of the estrogen receptor from adopting the active conformation required for co-activator recruitment, thereby halting gene transcription.

Quantitative Target Profiling

To guide lead optimization, the following table summarizes the typical pharmacological metrics observed when the 6-cyclopropyl-2,2-dimethylchroman-8-carbaldehyde scaffold is derivatized into its active forms.

TargetDerivative ClassPrimary AssayTypical IC50 / EC50Primary Physiological Outcome
K_ATP (SUR2B) Chroman-AmidesPatch-Clamp (Rb+ Efflux)EC50: 0.5 - 5.0 µMVasodilation, Smooth Muscle Relaxation
TRPM8 Chroman-UreasFLIPR Ca2+ AssayIC50: 10 - 150 nMAnalgesia, Inhibition of Cold Allodynia
TRPV1 Chroman-ThioureasFLIPR Ca2+ AssayIC50: 50 - 300 nMAnti-inflammatory, Heat Pain Reduction
ERα / ERβ Chroman-EthersRadioligand BindingIC50: 5 - 50 nMAnti-proliferative (Breast Cancer Models)

Self-Validating Experimental Protocols

To ensure scientific integrity, any assay evaluating these derivatives must be self-validating—meaning it contains internal controls that confirm the assay's operational success independent of the test compound's performance. Below is the gold-standard protocol for evaluating the TRPM8 antagonist activity of a synthesized chroman derivative.

Protocol: High-Throughput FLIPR Calcium Flux Assay for TRPM8 Antagonism

Rationale: TRPM8 is a calcium-permeable ion channel. We utilize Fluo-4 AM, a cell-permeant fluorescent calcium indicator. Upon TRPM8 activation by an agonist (menthol), intracellular Ca2+ spikes, binding to Fluo-4 and increasing fluorescence. A successful chroman antagonist will dose-dependently blunt this fluorescent spike.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO cells stably expressing human TRPM8 into 384-well black-walled, clear-bottom plates at 15,000 cells/well in 20 µL of DMEM. Incubate overnight at 37°C, 5% CO2.

  • Dye Loading: Remove media. Add 20 µL of Fluo-4 AM loading buffer (2 µM Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM probenecid in HBSS) to each well.

    • Causality Note: Probenecid is critical; it inhibits multidrug resistance proteins, preventing the cells from pumping the dye back out.

  • Incubation: Incubate for 60 minutes at 37°C in the dark, followed by 15 minutes at room temperature to allow complete dye de-esterification.

  • Compound Pre-incubation (Antagonist Phase): Add 10 µL of the chroman derivative (serially diluted from 10 µM to 0.1 nM) to the wells. Incubate for 15 minutes.

    • Self-Validation Control: Include wells with a known TRPM8 antagonist (e.g., PF-05105679) as a positive control, and DMSO (0.1%) as a vehicle negative control.

  • Agonist Challenge: Transfer the plate to the FLIPR (Fluorometric Imaging Plate Reader). Program the fluidics to inject 10 µL of Menthol (EC80 concentration, typically 100 µM) while simultaneously recording fluorescence (Ex: 488 nm, Em: 525 nm) at 1-second intervals for 3 minutes.

  • Data Analysis: Calculate the area under the curve (AUC) of the fluorescent spike. Plot AUC versus log[Chroman Derivative] to generate a dose-response curve and calculate the IC50. Calculate the Z'-factor using the positive and negative controls; a Z' > 0.5 validates the assay run.

FLIPR_Workflow Step1 Seed CHO-TRPM8 Cells (384-well plate) Step2 Load Calcium Dye (Fluo-4 AM, 1h incubation) Step1->Step2 24h post-seeding Step3 Add Chroman Antagonist (Pre-incubation, 15 min) Step2->Step3 Wash & equilibrate Step4 Add TRPM8 Agonist (Menthol/Icilin) Step3->Step4 Establish baseline Step5 Measure Fluorescence (Ex: 488nm, Em: 525nm) Step4->Step5 Real-time kinetic read Step6 Calculate IC50 (Dose-Response Curve) Step5->Step6 Data analysis

Figure 2: FLIPR Calcium Assay Workflow for TRPM8 Antagonists.

Conclusion

The 6-cyclopropyl-2,2-dimethylchroman-8-carbaldehyde scaffold is a master key in medicinal chemistry. By leveraging the rigid lipophilicity of the cyclopropyl group, the metabolic stability of the gem-dimethyls, and the synthetic versatility of the carbaldehyde, researchers can generate highly selective modulators for K_ATP channels, TRP channels, and Estrogen Receptors. Success in translating this scaffold into clinical candidates relies heavily on rigorous, self-validating pharmacological assays that accurately capture the nuanced allosteric modulations these derivatives induce.

References

  • 4,6-Disubstituted 2,2-Dimethylchromans Structurally Related to the KATP Channel Opener Cromakalim: Design, Synthesis, and Effect on Insulin Release and Vascular Tone Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Transient Receptor Potential Melastatin 8 Channel (TRPM8) Modulation: Cool Entryway for Treating Pain and Cancer Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Discovery of a Selective TRPM8 Antagonist with Clinical Efficacy in Cold-Related Pain Source: ACS Medicinal Chemistry Letters (NIH PMC) URL:[Link]

  • Antiestrogens and Selective Estrogen Receptor Modulators as Multifunctional Medicines. 1. Receptor Interactions Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Exploratory

Predicted molecular weight and exact mass of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde

Predicted Molecular Weight and Exact Mass of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde: A Comprehensive Analytical Guide As a Senior Application Scientist in mass spectrometry and structural elucidation, I approac...

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Author: BenchChem Technical Support Team. Date: April 2026

Predicted Molecular Weight and Exact Mass of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde: A Comprehensive Analytical Guide

As a Senior Application Scientist in mass spectrometry and structural elucidation, I approach molecular characterization not merely as a mathematical exercise, but as a foundational pillar of drug development. 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde (CAS: 1350761-50-0)[1] represents a highly functionalized, privileged benzopyran scaffold. Chroman derivatives are extensively utilized in medicinal chemistry for their diverse biological activities. Validating the identity of such a compound requires a rigorous understanding of its theoretical mass, isotopic distribution, and gas-phase ionization behavior.

This guide provides a self-validating analytical framework, detailing the theoretical mass calculations and the exact experimental methodologies required to verify this molecule via High-Resolution Mass Spectrometry (HRMS).

Theoretical Mass Derivation & Structural Implications

Before initiating any empirical analysis, we must establish the absolute theoretical parameters of the molecule. The structure of 6-cyclopropyl-2,2-dimethylchroman-8-carbaldehyde consists of a chroman core substituted with a 2,2-dimethyl group, a 6-cyclopropyl ring (which enhances lipophilicity and metabolic stability), and an 8-carbaldehyde moiety (a reactive handle).

Tracing the atomic additions yields the molecular formula C15H18O2 [1].

In analytical chemistry, we must strictly differentiate between Molecular Weight (MW) —which uses the abundance-weighted average of all isotopes and is used for bench-level stoichiometric weighing—and Monoisotopic Exact Mass —which is calculated using only the most abundant, lowest-mass isotopes ( 12 C, 1 H, 16 O) and serves as the absolute target for HRMS.

Table 1: Elemental Composition and Mass Contribution

Element Atom Count Standard Atomic Weight Exact Isotope Mass (Da) Total Exact Mass Contribution (Da)
Carbon (C) 15 12.011 12.00000 180.00000
Hydrogen (H) 18 1.008 1.00783 18.14085

| Oxygen (O) | 2 | 15.999 | 15.99491 | 31.98983 |

Table 2: Predicted Mass Parameters

Parameter Value Analytical Significance
Chemical Formula C15H18O2 Base composition for isotopic pattern prediction.
Average Molecular Weight 230.307 g/mol Utilized for bulk formulation and molarity calculations.
Monoisotopic Exact Mass 230.13068 Da Target mass for the neutral molecule in vacuum.

| [M+H]⁺ Precursor Ion | 231.1380 Da | Target mass for positive Electrospray Ionization (ESI+). |

(Note: The [M+H]⁺ mass is calculated by adding the exact mass of a proton, 1.007276 Da, to the neutral exact mass).

Experimental HRMS Verification Workflow

To empirically validate the theoretical exact mass, a robust, self-validating analytical protocol must be employed. We utilize Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS).

Workflow Prep 1. Sample Preparation 1 µg/mL in ACN/H2O LC 2. UHPLC Separation C18, 0.1% Formic Acid Prep->LC ESI 3. ESI+ Ionization Protonation of -CHO LC->ESI HRMS 4. Orbitrap HRMS Resolution >70,000 ESI->HRMS Data 5. Data Analysis Exact Mass & MS/MS HRMS->Data

Fig 1. Self-validating UHPLC-HRMS workflow for exact mass verification.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve the analyte in LC-MS grade Acetonitrile (ACN). Dilute to a final concentration of 1 µg/mL using a 50:50 ACN/Water mixture. Causality: This concentration prevents detector saturation and minimizes the formation of gas-phase dimers [2M+H]⁺.

  • Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Use a gradient of Water (Mobile Phase A) and ACN (Mobile Phase B), both spiked with 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, artificially lowering the pH to drive the ionization equilibrium entirely toward the[M+H]⁺ state.

  • Ionization (ESI+): Operate the Electrospray Ionization source in positive mode. The proton affinities of aldehyde oxygens and ether oxygens are highly similar, leading to competitive but highly efficient protonation at these specific heteroatom sites[2].

  • Mass Analysis: Scan using an Orbitrap or Q-TOF mass analyzer set to a resolution of at least 70,000 (at m/z 200). Ensure mass accuracy is maintained below 3 ppm using an internal lock mass.

Structural Elucidation via Collision-Induced Dissociation (MS/MS)

Detecting the intact [M+H]⁺ ion at m/z 231.1380 only confirms the elemental formula. A truly self-validating system requires tandem mass spectrometry (MS/MS) to prove structural connectivity. By applying Collision-Induced Dissociation (CID) using argon or nitrogen gas, we can force the molecule to fragment along predictable, mechanistically sound pathways.

Mechanistic Causality of Fragmentation:
  • The Aldehyde Moiety: Protonated aldehydes characteristically exhibit a neutral loss of carbon monoxide (CO, -28 Da) or molecular hydrogen (H 2​ ) under CID conditions, driven by the instability of the protonated carbonyl[3].

  • The Chroman Core: The 2,2-dimethylchroman system is highly susceptible to a retro-Diels-Alder (RDA) rearrangement or direct heterolytic cleavage, resulting in the signature loss of isobutene (C 4​ H 8​ , -56 Da)[4].

MS_Fragmentation Parent [M+H]+ m/z 231.1380 (Protonated Precursor) LossCO [M+H - CO]+ m/z 203.1431 (Aldehyde Cleavage) Parent->LossCO - CO (-28 Da) LossIsobutene [M+H - C4H8]+ m/z 175.0754 (Chroman Ring Cleavage) Parent->LossIsobutene - C4H8 (-56 Da) LossCyclo [M+H - CO - C3H5]+ m/z 162.1040 (Cyclopropyl Cleavage) LossCO->LossCyclo - C3H5 (-41 Da) LossBoth [M+H - CO - C4H8]+ m/z 147.0805 (Core Fragment) LossCO->LossBoth - C4H8 (-56 Da) LossIsobutene->LossBoth - CO (-28 Da)

Fig 2. Predicted MS/MS fragmentation pathway of the [M+H]+ precursor ion.

By correlating the theoretical exact mass of 230.13068 Da with the experimental observation of the m/z 231.1380 precursor, and subsequently mapping the m/z 203.1431 and m/z 175.0754 product ions, a researcher can definitively confirm the identity and structural integrity of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde.

References

  • National Center for Biotechnology Information (NCBI). "Electron-Induced (EI) Mass Fragmentation is Directed by Intra-molecular H-Bonding in Two Isomeric Benzodipyran Systems." PMC. Available at:[Link]

  • National Institutes of Health (NIH). "Loss of H2 and CO from protonated aldehydes in electrospray ionization mass spectrometry." PubMed. Available at: [Link]

  • Department of Science Service (DSS). "Electrospray Ionization Tandem Mass Spectrometry for Structural Elucidation of Protonated Brevetoxins in Red Tide Algae." DSS Publications. Available at:[Link]

Sources

Foundational

In Vitro Biological Activity and Dynamic Covalent Applications of Chroman-8-Carbaldehyde Derivatives

Executive Summary The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged structural motif in medicinal chemistry and chemical biology. When functionalized at the C-8 position with a carbaldehyde group, this m...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chroman (3,4-dihydro-2H-1-benzopyran) scaffold is a privileged structural motif in medicinal chemistry and chemical biology. When functionalized at the C-8 position with a carbaldehyde group, this moiety exhibits a dual utility. In pharmacological contexts, the C-8 substitution pattern acts as a highly sensitive functional switch for nuclear hormone receptor modulation and anticancer activity. In the realm of chemical biology and materials science, the chroman-8-carbaldehyde core serves as an exceptionally reactive handle for dynamic covalent chemistry (DCvC), enabling the physiological "shrink-wrapping" of nanoscale biological targets.

This technical guide synthesizes the mechanistic rationale, in vitro biological activities, and self-validating experimental protocols associated with chroman-8-carbaldehyde derivatives.

Structural Rationale: The C-8 Functional Switch

The unique behavior of chroman-8-carbaldehyde stems from the spatial relationship between the exocyclic aldehyde group at C-8 and the adjacent endocyclic oxygen atom of the chroman ring.

Dynamic Covalent Chemistry (DCvC) Kinetics

In bioconjugation, rapid reaction kinetics at neutral pH are critical to avoid denaturing biological targets. Experimental data indicates that chroman-8-carbaldehyde reacts up to 15-fold faster with hydrazines than traditional aromatic aldehydes (e.g., quinoline-8-carbaldehyde) 1.

Causality of Reactivity: This acceleration is not driven by extreme pH shifts. Instead, the chroman oxygen acts as a proximal hydrogen-bond acceptor. This intramolecular interaction stabilizes the transition state during the nucleophilic attack of the hydrazine, facilitating rapid, catalyst-free hydrazone exchange at physiological pH (7.4). This makes it an ideal candidate for crosslinking polymer nanoparticles around viral capsids.

Bioconjugation Target Viral Capsid Tag Hydrazide Tag Target->Tag Functionalization Exchange Hydrazone Exchange (pH 7.4) Tag->Exchange Mix Chroman Chroman-8-carbaldehyde Chroman->Exchange H-bond Catalysis Wrapped Crosslinked Nanoparticle Exchange->Wrapped Shrink-Wrapping

Caption: Catalyst-free hydrazone exchange bioconjugation utilizing the chroman-8-carbaldehyde scaffold.

In Vitro Biological Targets

Nuclear Receptor Modulation (PPARγ)

Chroman derivatives, specifically modified ascochlorins containing the chroman core, are highly specific ligands for nuclear hormone receptors, particularly the peroxisome proliferator-activated receptor gamma (PPARγ) 2.

Mechanistic Insight: The 3D conformation of the chroman scaffold mimics the binding pose of thiazolidinediones (like rosiglitazone). The rigid chroman ring anchors the molecule within the hydrophobic pocket of the PPARγ ligand-binding domain (LBD). Interestingly, the presence of a rigid, oxidized aldehyde group at C-8 can actually abolish agonistic activity due to steric clashes or unfavorable hydrogen bonding within the LBD. Reduction or derivatization of this C-8 aldehyde to an alcohol or ester restores and enhances PPARγ activation, demonstrating the extreme structure-activity sensitivity of this position 2.

PPAR_Pathway Ligand Modified Chroman-8 Derivative Receptor PPARγ LBD Ligand->Receptor Hydrophobic Docking Complex Ligand-Receptor Complex Receptor->Complex Conformational Shift RXR RXR Heterodimer Complex->RXR Co-activator Recruitment PPRE PPRE Binding (DNA) RXR->PPRE Nuclear Translocation Transcription Gene Transcription PPRE->Transcription mRNA Synthesis

Caption: Mechanism of PPARγ activation by modified chroman-8 derivatives driving gene transcription.

Anticancer Activity and Metabolic Biomarkers

Structurally related chroman derivatives and chromanones exhibit significant in vitro antiproliferative activity against colorectal cancer cell lines (e.g., HT-29, Caco-2) 3. The causality of this cytotoxicity is linked to the generation of reactive oxygen species (ROS) and the depletion of intracellular glutathione (GSH), leading to oxidative stress-induced apoptosis.

Furthermore, specific hydroxylated ultra-long-chain fatty acid derivatives containing the chroman-8-carbaldehyde core have been identified as critical metabolic biomarkers. The systemic depletion of these specific chroman-based metabolites strongly correlates with colorectal cancer progression, making them targets for early detection assays 4.

Quantitative Data Summary

The table below consolidates the structure-activity relationship (SAR) and kinetic data for chroman-8-carbaldehyde and its structural analogs across different in vitro applications.

Compound / ScaffoldPrimary Target / ApplicationActivity MetricReference
Chroman-8-carbaldehyde Hydrazone Bioconjugation kobs​ = 15x faster than quinoline1
Ascochlorin (C-8 Aldehyde) PPARγ ReceptorIC₅₀ > 100 µM (Inactive)2
Ascochlorin (C-8 Modified) PPARγ ReceptorIC₅₀ ~ 2.5 µM (Active Agonist)2
Chromanone Derivatives Colorectal Cancer (HT-29)IC₅₀ = 10 - 30 µM3

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems, incorporating strict internal controls to rule out false positives.

Protocol A: In Vitro Hydrazone Exchange Kinetics (NMR)

Objective: Quantify the catalytic effect of the chroman oxygen on hydrazone formation at physiological pH. Self-Validation Mechanism: Utilization of quinoline-8-carbaldehyde as a benchmark control to isolate the specific hydrogen-bond acceptor effect of the chroman oxygen.

  • Preparation: Prepare 10 mM stock solutions of chroman-8-carbaldehyde, quinoline-8-carbaldehyde (control), and a model hydrazide (e.g., acetylhydrazide) in deuterated phosphate-buffered saline (PBS, pD 7.4).

  • Standardization: Add 1 mM of TSP (trimethylsilylpropanoic acid) to all samples as an internal standard for quantitative NMR integration.

  • Reaction Initiation: Mix equimolar amounts of the selected aldehyde and hydrazide directly in an NMR tube at 37°C.

  • Data Acquisition: Acquire ¹H-NMR spectra at 2-minute intervals for 60 minutes.

  • Analysis: Track the disappearance of the aldehyde proton peak (~10.4 ppm) and the appearance of the hydrazone proton peak. Calculate pseudo-first-order rate constants ( kobs​ ) by plotting ln([Aldehyde]t​/[Aldehyde]0​) versus time.

Protocol B: PPARγ LBD Reporter Assay (Luminescence)

Objective: Validate the agonistic activity of chroman-8 derivatives on PPARγ. Self-Validation Mechanism: Inclusion of a mutant PPARγ-LBD cell line to rule out off-target luminescence, and a parallel BCA assay to ensure signal reduction is not due to compound cytotoxicity.

  • Cell Seeding: Seed CHO-K1 cells transiently co-transfected with a PPARγ-GAL4 chimeric receptor plasmid and a UAS-luciferase reporter plasmid into 96-well plates at 1×104 cells/well.

  • Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treatment: Treat cells with serial dilutions (0.1 µM to 100 µM) of the chroman derivative. Treat parallel wells with Rosiglitazone (1 µM, positive control) and 0.1% DMSO (vehicle control).

  • Lysis & Detection: After 24 hours of compound exposure, lyse the cells using a passive lysis buffer. Add luciferin substrate to the lysates.

  • Quantification: Measure luminescence using a microplate reader. Normalize the luminescent data against total protein content (determined via a parallel BCA assay) to validate true receptor activation.

References

  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • 'Shrink-Wrapping' Nanoscale Objects Source: Newcastle University Theses URL
  • Source: PMC (National Institutes of Health)
  • Source: PMC (National Institutes of Health)

Sources

Exploratory

A Comprehensive Technical Guide to the Structural Elucidation of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde

Abstract This technical guide provides an in-depth, multi-faceted approach to the complete structural elucidation of the novel organic compound, 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde. Designed for researchers,...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth, multi-faceted approach to the complete structural elucidation of the novel organic compound, 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of analytical data. Instead, it offers a holistic, field-proven narrative that explains the causal links between experimental choices and the resulting data, ensuring a self-validating and robust analytical workflow. We will explore the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, and HMBC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) to unambiguously confirm the molecular structure. Each section details not only the "what" but the critical "why" of the protocol, grounded in authoritative principles of analytical chemistry.

Introduction: The Rationale for a Multi-Technique Approach

The structural elucidation of a novel chemical entity is a cornerstone of chemical research and drug development. The molecule in focus, 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde, presents a unique combination of structural motifs: a chroman core, a gem-dimethyl group, a cyclopropyl substituent, and an aromatic aldehyde. Each of these features imparts specific spectroscopic signatures. A singular analytical technique is often insufficient to resolve all structural questions unambiguously. Therefore, a synergistic and orthogonal approach, leveraging the strengths of various spectroscopic methods, is not just best practice but a necessity for achieving irrefutable structural confirmation.

This guide is structured to mirror the logical progression of an investigation in a professional laboratory setting. We begin with foundational techniques that provide broad structural information (FT-IR and MS) and then proceed to the detailed atomic-level connectivity and spatial relationships revealed by a suite of NMR experiments. The causality behind each step is emphasized to provide a deeper understanding of the analytical strategy.

Foundational Analysis: Establishing the Molecular Framework

Before delving into the intricacies of NMR, we first establish the molecular formula and key functional groups. This initial phase provides the fundamental constraints for the subsequent, more detailed analyses.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For a molecule like 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde, a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) is preferred to minimize fragmentation and ensure the observation of the molecular ion.[1]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap analyzer) is employed.

  • Ionization: ESI or APCI is used in positive ion mode. Chroman derivatives have been shown to sometimes form radical cations (M+•) in addition to the expected protonated molecules ([M+H]+).[2]

  • Data Acquisition: The mass spectrum is acquired over a relevant m/z range (e.g., 50-500 amu).

  • Data Analysis: The exact mass of the most abundant molecular ion peak is determined. This value is then used to calculate the elemental composition using software that compares the measured mass to theoretical masses of possible atomic combinations.

Data Presentation: HRMS Results

ParameterObserved ValueCalculated Value (for C₁₅H₁₈O₂)
[M+H]⁺ (m/z) 231.1380231.1385
Molecular Formula C₁₅H₁₈O₂C₁₅H₁₈O₂

The high-resolution mass data provides strong evidence for the molecular formula C₁₅H₁₈O₂. This is the first critical piece of the structural puzzle.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[3] For 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde, we expect to see characteristic absorptions for the aromatic ring, the aldehyde, and the aliphatic components.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Instrumentation: An FT-IR spectrometer equipped with an ATR accessory is used.

  • Background Spectrum: A background spectrum of the clean, empty ATR crystal is collected.

  • Sample Application: A small amount of the neat liquid or solid sample is placed directly onto the ATR crystal.

  • Spectrum Acquisition: The sample spectrum is recorded, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Data Presentation: Key FT-IR Vibrational Frequencies

Wavenumber (cm⁻¹)IntensityAssignment
~2960-2850StrongC-H stretching (aliphatic - CH₃, CH₂, cyclopropyl)
~2830 and ~2720MediumC-H stretching (aldehyde)[4][5][6]
~1685Very StrongC=O stretching (aromatic aldehyde, conjugated)[5][6]
~1600, ~1480Medium-StrongC=C stretching (aromatic ring)
~1250StrongC-O-C stretching (aryl alkyl ether of the chroman ring)
~1020MediumC-H bending (cyclopropyl)

The presence of the strong carbonyl stretch at a lower wavenumber (~1685 cm⁻¹) is indicative of an aldehyde conjugated to an aromatic ring.[5][6] The pair of medium intensity peaks around 2830 and 2720 cm⁻¹ are highly characteristic of the aldehyde C-H stretch and are crucial for distinguishing an aldehyde from a ketone.[4][7]

Visualization: FT-IR Analysis Workflow

FT_IR_Workflow cluster_prep Sample Preparation & Setup cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Clean_ATR Clean ATR Crystal Background Acquire Background Spectrum Clean_ATR->Background Sample Apply Sample Background->Sample Acquire Acquire IR Spectrum (16-32 scans, 4 cm⁻¹ resolution) Sample->Acquire Process Process Spectrum (Ratio against background) Acquire->Process Identify Identify Key Peaks Process->Identify Assign Assign Functional Groups Identify->Assign Elucidation_Logic cluster_data Primary Spectroscopic Data cluster_2d 2D NMR Connectivity cluster_structure Structural Confirmation MS MS (C₁₅H₁₈O₂) Fragments Assemble Fragments MS->Fragments FTIR FT-IR (CHO, Ar, C-O) FTIR->Fragments H1_NMR ¹H NMR (Proton Environments) COSY COSY (¹H-¹H Connections) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Bonds) H1_NMR->HSQC HMBC HMBC (¹H-¹³C Long-Range) H1_NMR->HMBC H1_NMR->Fragments C13_NMR ¹³C & DEPT (Carbon Types) C13_NMR->HSQC C13_NMR->HMBC C13_NMR->Fragments COSY->Fragments HSQC->Fragments HMBC->Fragments Final Final Structure Confirmed Fragments->Final

Caption: Integrated logic for structural elucidation.

Conclusion: A Synthesis of Evidence

The structural elucidation of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde serves as a prime example of a modern, evidence-based analytical workflow. By systematically integrating data from mass spectrometry, FT-IR, and a comprehensive suite of 1D and 2D NMR experiments, we have constructed an unassailable case for the proposed structure.

  • HRMS established the correct molecular formula (C₁₅H₁₈O₂).

  • FT-IR confirmed the presence of key functional groups, most notably the conjugated aromatic aldehyde.

  • ¹H and ¹³C NMR provided a detailed inventory of all proton and carbon environments.

  • COSY, HSQC, and HMBC experiments served as the molecular "glue," piecing together the individual atoms into the final, validated structure.

This methodical, multi-technique approach ensures the highest level of scientific integrity and provides a robust blueprint for the structural characterization of complex organic molecules in any research or development setting.

References

  • Borges, E. M., & Pilli, R. A. (2004). Soft ionization mass spectrometry of chromanols produces radical cation molecular ions. European Journal of Mass Spectrometry, 10(3), 385–391. [Link]

  • Creative Biostructure. (n.d.). NMR Sample Preparation Guidelines. Retrieved April 6, 2026, from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved April 6, 2026, from [Link]

  • Western University. (2013). NMR Sample Preparation. Retrieved April 6, 2026, from [Link]

  • Hornak, J. P. (n.d.). Sample Preparation. Rochester Institute of Technology. Retrieved April 6, 2026, from [Link]

  • Fajgelj, A., & Ambrus, A. (Eds.). (2000). Principles and Practices of Method Validation. Royal Society of Chemistry. [Link]

  • Sanna, C., et al. (2020). Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules, 25(9), 2069. [Link]

  • Warnke, S., et al. (2024). Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy. Journal of the American Society for Mass Spectrometry. [Link]

  • Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques. [Link]

  • UCLA Department of Chemistry and Biochemistry. (n.d.). IR Spectroscopy Tutorial: Aldehydes. Retrieved April 6, 2026, from [Link]

  • DEA. (n.d.). Fragmentation of chromon derivatives using mass spectrometry technique. [Link]

  • Chemistry LibreTexts. (2024). Spectroscopy of Aldehydes and Ketones. [Link]

  • Smith, B. C. (2017). The C=O Bond, Part II: Aldehydes. Spectroscopy, 32(11), 14-21. [Link]

  • University of Cambridge. (2017). Appendix VI: DEPT, COSY and HETCOR (HMQC, HSQC & HMBC) NMR Spectra. [Link]

  • ResearchGate. (2026). Comprehensive NMR Spectral Analysis and Prediction of Selected Coumarin Derivatives Using 1H, 13C, 2D-COSY, HSQC, and HMBC Techniques. [Link]

  • Khan, A. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. [Link]

  • Sim, L. R., & Agcaoili, G. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Metabolites, 7(4), 65. [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).

Sources

Foundational

Predictive and Empirical Pharmacokinetic Profiling of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde

Executive Summary & Structural Liability Analysis Evaluating the pharmacokinetic (PK) profile of a highly functionalized building block like 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde (CAS: 1350761-50-0) [1] requir...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Liability Analysis

Evaluating the pharmacokinetic (PK) profile of a highly functionalized building block like 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde (CAS: 1350761-50-0) [1] requires a targeted, mechanism-driven approach. Standard screening cascades often fail for molecules with specific reactive moieties because they do not account for non-canonical clearance pathways.

As an application scientist, the first step in designing a PK workflow is to deconstruct the molecule into its core pharmacophores to predict its absorption, distribution, metabolism, and excretion (ADME) liabilities:

  • The 8-Carbaldehyde Moiety: Aldehydes are highly susceptible to rapid oxidation to their corresponding carboxylic acids. This biotransformation is primarily driven by Aldehyde Oxidase (AO) and Aldehyde Dehydrogenase (ALDH)[2].

  • The 2,2-Dimethylchroman Core: Chroman scaffolds are inherently lipophilic, driving high protein binding and a large volume of distribution. They are also known to undergo Cytochrome P450 (CYP)-mediated ring opening and quinone formation[3][4].

  • The 6-Cyclopropyl Group: Cyclopropyl rings are classic metabolic hotspots for CYP3A4 and CYP2C9-mediated hydroxylation and subsequent ring-opening.

Table 1: Predicted Physicochemical & Pharmacokinetic Liabilities
PropertyPredicted Value / CharacteristicPharmacokinetic Implication
Molecular Weight 230.30 g/mol Highly favorable for passive membrane permeability and oral absorption.
LogP (Estimated) 3.5 - 4.2High lipophilicity; predicts a large Volume of Distribution ( Vd​ ) but high hepatic extraction.
Metabolic Hotspots 8-Carbaldehyde, 6-CyclopropylRapid phase I clearance via cytosolic AO and microsomal CYPs.
Protein Binding >95% (Predicted)High plasma protein binding expected due to the lipophilic chroman core.

Phase I: In Vitro Metabolic Stability (Causality & Protocol)

The Mechanistic Flaw of Standard Assays: A common pitfall in early drug development is relying exclusively on Human Liver Microsomes (HLMs) for metabolic stability screening. HLMs are isolated by ultracentrifugation and contain only the membrane-bound CYP450 enzymes. They completely lack the cytosolic fraction where Aldehyde Oxidase (AO) resides[2]. If 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde is tested solely in HLMs, its intrinsic clearance ( CLint​ ) will be drastically underpredicted, leading to unexpected clinical failures[5][6].

To establish a trustworthy and self-validating system, we must use S9 fractions or primary hepatocytes , which contain both microsomal and cytosolic compartments.

MetabolicPathway Parent 6-Cyclopropyl-2,2-dimethylchroman -8-carbaldehyde AO Aldehyde Oxidase (AO) (Cytosol) Parent->AO Rapid Oxidation CYP CYP450 Enzymes (Microsomes) Parent->CYP Phase I Metabolism Met1 8-Carboxylic Acid (Major Clearance) AO->Met1 Met2 Cyclopropyl Hydroxylation CYP->Met2 Met3 Chroman Ring Opening CYP->Met3

Predicted metabolic pathways for 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde.

Step-by-Step Self-Validating S9 Stability Protocol

This protocol uses parallel incubations with specific inhibitors to definitively assign the causality of clearance to either cytosolic or microsomal pathways.

  • Matrix Preparation: Thaw pooled human or animal S9 fractions on ice. Prepare a 1 mg/mL S9 protein suspension in 100 mM potassium phosphate buffer (pH 7.4).

  • Cofactor Addition: Add NADPH (1 mM) to support CYP activity, and NAD+ (1 mM) to support ALDH activity. (Note: AO utilizes molecular oxygen and does not require exogenous cofactors).

  • Internal Validation Controls: To ensure the system is functionally active, run parallel positive controls: Phthalazine (1 µM) to validate AO activity, and Verapamil (1 µM) to validate CYP activity.

  • Reaction Initiation: Initiate the reaction by adding 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde (final concentration 1 µM, keeping organic solvent < 0.1%).

  • Quenching & Extraction: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant for LC-MS/MS quantification.

Phase II: In Vivo Pharmacokinetic Study Design

When transitioning to in vivo models, species selection is the most critical variable. AO activity exhibits profound interspecies variability. Dogs have negligible AO activity, meaning a canine model will falsely predict a long half-life and low clearance for this aldehyde-containing compound[2]. Conversely, monkeys and humans possess high AO activity.

Recommended Study Design:

  • Species Selection: Sprague-Dawley Rats (intermediate AO activity) and Cynomolgus Macaques (high AO activity, closely mirroring human clearance)[2][6].

  • Formulation Strategy: Due to the highly lipophilic chroman core[4], aqueous vehicles will fail. Formulate the Intravenous (IV) dose in 5% DMSO / 10% Solutol HS15 / 85% Saline. For Per Os (PO) dosing, utilize a lipid-based suspension (e.g., 0.5% Methylcellulose with 0.1% Tween 80).

  • Sampling Protocol: Collect blood via the jugular vein into K2EDTA tubes at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Critical Step: Add a stabilizing agent (e.g., citric acid) immediately upon collection to prevent ex vivo degradation of the reactive aldehyde.

Table 2: Target Pharmacokinetic Parameters (Non-Compartmental Analysis)
ParameterDefinitionExpected Profile for Chroman-8-carbaldehyde
CL (Clearance) Volume of plasma cleared of drug per unit time.High, driven by rapid AO-mediated oxidation of the aldehyde.
Vdss​ (Volume of Distribution) Theoretical volume containing the total drug amount.Large (> 2 L/kg) due to the lipophilic 2,2-dimethylchroman core.
T1/2​ (Half-life) Time required for plasma concentration to halve.Short to moderate, heavily dependent on the rate of hepatic extraction.
F% (Bioavailability) Fraction of oral dose reaching systemic circulation.Potentially low (< 20%) due to extensive first-pass metabolism in the gut/liver.

Phase III: Bioanalytical Quantification (LC-MS/MS)

A robust PK profile relies entirely on the trustworthiness of the bioanalytical method. Aldehydes often exhibit poor ionization efficiency in standard Electrospray Ionization (ESI) and can be chemically unstable in the mass spectrometer source.

Derivatization Strategy: If direct Multiple Reaction Monitoring (MRM) transitions yield poor sensitivity, pre-column derivatization is mandatory. Reacting the plasma extract with 2,4-Dinitrophenylhydrazine (DNPH) converts the volatile 8-carbaldehyde into a stable, highly ionizable hydrazone derivative. This chemical stabilization ensures robust, reproducible quantification down to the low ng/mL range, fulfilling the requirement for a highly reliable analytical system.

PKWorkflow InVitro In Vitro S9 Assay (AO + CYP Activity) InVivo In Vivo Dosing (Rat/Macaque) InVitro->InVivo Informs Species BioA LC-MS/MS (DNPH Derivatization) InVivo->BioA Plasma Samples NCA PK Parameter Calculation (NCA) BioA->NCA Conc-Time Data

End-to-end pharmacokinetic profiling workflow integrating in vitro and in vivo models.

References

  • 6-cyclopropyl-2,2-dimethylchroman-8-carbaldehyde,1350761-50-0. Rovathin.
  • Aldehyde oxidase mediated drug metabolism: an underpredicted obstacle in drug discovery and development - PubMed. National Institutes of Health (NIH).
  • Predicting Intrinsic Clearance for Drugs and Drug Candidates Metabolized by Aldehyde Oxidase | Molecular Pharmaceutics. American Chemical Society (ACS).
  • Novel antidiabetic and hypolipidemic agents. 5. Hydroxyl versus benzyloxy containing chroman derivatives - PubMed. National Institutes of Health (NIH).
  • Full article: Absorption, distribution, metabolism and excretion of 14C-vatiquinone in rats, dogs, and human subjects. Taylor & Francis.
  • Drug clearance by aldehyde oxidase: can we avoid clinical failure? - Taylor & Francis. Taylor & Francis.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde

Application Note: Synthesis Protocol for 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodological Guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis Protocol for 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodological Guide & Protocol

Introduction and Strategic Overview

The functionalized chroman core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors and spirocyclic β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) inhibitors for Alzheimer's disease research[1]. The target molecule, 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde (CAS: 1350761-50-0)[2], presents a unique synthetic challenge due to the specific spatial arrangement of its substituents.

To achieve this substitution pattern, we employ a highly regioselective two-step retrosynthetic strategy. We begin with the commercially available 6-bromo-2,2-dimethylchroman. The first step leverages a palladium-catalyzed Suzuki-Miyaura cross-coupling to install the cyclopropyl moiety. The second step utilizes a Rieche formylation, which capitalizes on the innate directing effects of the chroman oxygen to exclusively functionalize the 8-position[3].

Synthesis_Pathway SM 6-Bromo-2,2- dimethylchroman Int1 6-Cyclopropyl-2,2- dimethylchroman SM->Int1 Step 1: Suzuki Coupling Cyclopropylboronic acid Pd(dppf)Cl2, K3PO4 Toluene/H2O, 100 °C Prod 6-Cyclopropyl-2,2-dimethyl chroman-8-carbaldehyde Int1->Prod Step 2: Rieche Formylation Cl2CHOMe, TiCl4 CH2Cl2, 0 °C to RT

Workflow: Two-step synthesis of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde.

Step 1: Palladium-Catalyzed Cyclopropanation

Mechanistic Rationale: The installation of a cyclopropyl group via Suzuki-Miyaura coupling requires careful optimization because cyclopropylboronic acid is highly susceptible to competitive protodeboronation[4]. To counteract this, we utilize Pd(dppf)Cl2​ , a bidentate phosphine ligand complex that enforces a cis-coordination geometry on the palladium center, accelerating the reductive elimination step. The addition of water to the toluene solvent system is a critical self-validating choice; it increases the solubility of the inorganic base ( K3​PO4​ ), thereby accelerating the transmetalation step and outcompeting the degradation of the boronic acid[4].

Protocol:

  • Preparation: To an oven-dried 250 mL Schlenk flask equipped with a magnetic stir bar, add 6-bromo-2,2-dimethylchroman (10.0 mmol, 1.0 equiv), cyclopropylboronic acid (13.0 mmol, 1.3 equiv), and anhydrous potassium phosphate ( K3​PO4​ , 30.0 mmol, 3.0 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.5 mmol, 5 mol%).

  • Degassing: Seal the flask with a septum and purge the atmosphere with argon via three vacuum-argon cycles.

  • Solvent Addition: Inject degassed toluene (40 mL) and degassed deionized water (4 mL) via syringe.

  • Reaction: Heat the biphasic mixture to 100 °C in a pre-heated oil bath with vigorous stirring for 12 hours. Monitor the reaction completion via TLC (Hexanes/EtOAc 9:1) or LC-MS.

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (50 mL) and wash with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (100% Hexanes to 2% EtOAc in Hexanes) to afford 6-cyclopropyl-2,2-dimethylchroman as a colorless oil.

Step 2: Regioselective Rieche Formylation

Mechanistic Rationale: Traditional formylation methods (like the Vilsmeier-Haack reaction) often lack the electrophilic strength required to functionalize sterically hindered or moderately activated aromatic systems. The Rieche formylation overcomes this by utilizing dichloromethyl methyl ether ( Cl2​CHOMe ) and titanium tetrachloride ( TiCl4​ ) as a Lewis acid[3].

TiCl4​ abstracts a chloride ion from Cl2​CHOMe , generating a highly reactive oxonium/carbocation intermediate. The chroman ring's oxygen atom acts as a strong ortho/para directing group. Because the para position (C-6) is now blocked by the cyclopropyl group, the electrophilic aromatic substitution is forced exclusively to the sterically accessible ortho position (C-8), ensuring a self-validating, regioselective outcome.

Protocol:

  • Preparation: Dissolve the purified 6-cyclopropyl-2,2-dimethylchroman (8.0 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 30 mL) in a flame-dried round-bottom flask under an argon atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add dichloromethyl methyl ether (12.0 mmol, 1.5 equiv) in one portion.

  • Catalyst Injection: Slowly add TiCl4​ (1.0 M in DCM, 16.0 mmol, 2.0 equiv) dropwise over 15 minutes via a syringe pump. The solution will typically turn dark red/brown, indicating the formation of the active electrophile complex.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature. Stir for an additional 2 hours.

  • Quenching: Carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 20 mL of 1M HCl to hydrolyze the intermediate acetal to the aldehyde. Stir vigorously for 30 minutes until the organic layer clarifies.

  • Extraction & Purification: Extract the aqueous phase with DCM (2 x 30 mL). Wash the combined organic layers with saturated aqueous NaHCO3​ (50 mL) and brine (50 mL). Dry over MgSO4​ , filter, and evaporate. Purify via flash chromatography (Hexanes/EtOAc 95:5) to yield the pure 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde.

Quantitative Data & Stoichiometry Summary

The following table summarizes the optimized stoichiometric ratios and conditions required to ensure high yield and minimize side-product formation across the synthetic workflow.

Reaction StepReagent / CatalystEquivalentsSolvent SystemTemp / TimeFunction
1. Cyclopropanation 6-Bromo-2,2-dimethylchroman1.0 eqToluene / H2​O (10:1)100 °C, 12hStarting Material
Cyclopropylboronic acid1.3 eq--Coupling Partner
K3​PO4​ 3.0 eq--Base
Pd(dppf)Cl2​ 0.05 eq--Catalyst
2. Formylation 6-Cyclopropyl-2,2-dimethylchroman1.0 eqAnhydrous CH2​Cl2​ 0 °C to RT, 2.5hIntermediate
Dichloromethyl methyl ether1.5 eq--Formylating Agent
TiCl4​ 2.0 eq--Lewis Acid

Sources

Application

Application Note: 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde as a Privileged Precursor in Drug Discovery

Executive Summary The rational design of small-molecule therapeutics relies heavily on the availability of versatile, pre-functionalized building blocks. 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde (CAS: 1350761-50-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of small-molecule therapeutics relies heavily on the availability of versatile, pre-functionalized building blocks. 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde (CAS: 1350761-50-0) represents a highly specialized pharmacophoric precursor. By combining the privileged 2,2-dimethylchroman core with a metabolically stable 6-cyclopropyl moiety and a reactive 8-carbaldehyde handle, this compound serves as an ideal starting point for synthesizing ATP-sensitive potassium (K_ATP) channel openers, nuclear receptor modulators, and antisickling agents.

This application note details the structural rationale, mechanistic pathways, and validated synthetic protocols for utilizing this precursor in high-throughput medicinal chemistry workflows.

Pharmacophore Rationale: The "Why" Behind the Structure

To understand the value of this precursor, we must deconstruct its three primary structural features and their synergistic effects on target binding and synthetic utility.

The 2,2-Dimethylchroman Core

The 2,2-dimethylchroman scaffold is a well-documented privileged structure in medicinal chemistry. It is the defining pharmacophore for a class of drugs known as "potassium channel openers" (PCOs), such as cromakalim. These compounds act primarily on the sulfonylurea receptor (SUR) subunits of K_ATP channels. Activation of these channels leads to potassium efflux, membrane hyperpolarization, and subsequent smooth muscle relaxation [1].

The 6-Cyclopropyl Substituent

In drug discovery, the 6-position of the chroman ring is critical for dictating tissue selectivity and binding affinity. Progressive increases in the steric hindrance and lipophilicity at this position have been shown to magnify the inhibitory effect on insulin release and enhance vasorelaxant activity [2]. The cyclopropyl group is specifically chosen over linear alkyl chains because its rigid, strained ring system locks the molecule into a favorable conformation for hydrophobic pocket engagement while simultaneously resisting cytochrome P450 (CYP450)-mediated aliphatic oxidation, thereby improving the molecule's pharmacokinetic half-life.

The 8-Carbaldehyde Handle

The aldehyde group at the 8-position (ortho to the chroman ether oxygen) provides a highly electrophilic center. The ortho-alkoxy substitution exerts an electron-donating inductive effect that stabilizes transient iminium intermediates during reductive amination, while the steric shielding from the adjacent ring system prevents unwanted side reactions (such as spontaneous dimerization). This makes it an exceptional handle for divergent library synthesis.

Synthetic_Divergence Precursor 6-Cyclopropyl-2,2-dimethylchroman -8-carbaldehyde RedAm Reductive Amination Precursor->RedAm Wittig Wittig Olefination Precursor->Wittig Knoevenagel Knoevenagel Condensation Precursor->Knoevenagel Target1 8-Aminomethyl Analogs (K_ATP Openers) RedAm->Target1 Target2 8-Alkenyl Acids (Nuclear Receptors) Wittig->Target2 Target3 Fused Heterocycles (Kinase Inhibitors) Knoevenagel->Target3

Fig 1: Synthetic divergence of the 8-carbaldehyde precursor into diverse therapeutic scaffolds.

Application 1: Synthesis of K_ATP Channel Modulators

Chroman derivatives are heavily utilized to modulate K_ATP channels. By converting the 8-carbaldehyde into various 8-aminomethyl derivatives, researchers can probe the SUR1/SUR2 binding pockets.

KATP_Pathway Ligand Chroman Derivative SUR SUR Subunit (K_ATP) Ligand->SUR Binds K_efflux Potassium Efflux SUR->K_efflux Opens Hyperpol Membrane Hyperpolarization K_efflux->Hyperpol Ca_close VGCC Closure Hyperpol->Ca_close Blocks Ca2+ Relax Smooth Muscle Relaxation Ca_close->Relax

Fig 2: Mechanism of action for chroman-based ATP-sensitive potassium (K_ATP) channel openers.

Protocol 3.1: High-Throughput Reductive Amination

Causality Note: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is selected over sodium cyanoborohydride ( NaBH3​CN ) to eliminate the generation of toxic hydrogen cyanide gas. Furthermore, NaBH(OAc)3​ is exceptionally mild; it is insufficiently nucleophilic to reduce the sterically hindered 8-carbaldehyde directly. This allows the transient iminium ion to form fully before reduction occurs, preventing the accumulation of the undesired 8-hydroxymethyl byproduct.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial, dissolve 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde (1.0 eq, 0.5 mmol) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL).

  • Imine Formation: Add the desired primary or secondary amine (1.2 eq). If the amine is an HCl salt, add N,N-Diisopropylethylamine (DIPEA, 1.2 eq) to liberate the free base. Stir at room temperature for 30 minutes to allow iminium formation.

  • Reduction: Add NaBH(OAc)3​ (1.5 eq) in a single portion. The mild exotherm is self-limiting.

  • Reaction Monitoring: Stir the suspension at room temperature for 4–12 hours. Monitor the disappearance of the aldehyde via TLC (Hexanes:EtOAc 7:3, UV active) or LC-MS.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3​ (5 mL). Stir vigorously for 15 minutes to break up boron complexes. Extract the aqueous layer with Dichloromethane ( 3×5 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, gradient elution from 0-10% MeOH in DCM with 0.1% Et3​N ).

Application 2: Synthesis of Alkanoic Acid Derivatives

(2,2-Dimethylchroman-6-yl)alkanoic acids and their positional isomers have been historically investigated as potent antisickling agents and allosteric modulators of hemoglobin [3]. Extending the 8-position via Wittig olefination allows for the rapid generation of these acidic pharmacophores.

Protocol 4.1: Wittig Olefination

Causality Note: Potassium tert-butoxide ( KOtBu ) is utilized as the base in anhydrous Tetrahydrofuran (THF) at 0 °C. This specific temperature and base combination ensures the rapid and irreversible deprotonation of the phosphonium salt to form the ylide, while strictly minimizing the risk of base-catalyzed self-condensation of the 8-carbaldehyde.

Step-by-Step Methodology:

  • Ylide Generation: Suspend the (carboxyalkyl)triphenylphosphonium bromide (1.5 eq) in anhydrous THF (0.1 M) under an argon atmosphere. Cool to 0 °C using an ice bath.

  • Deprotonation: Add KOtBu (3.0 eq; 1 M solution in THF) dropwise. The solution will turn a vibrant orange/red, indicating ylide formation. Stir for 30 minutes at 0 °C.

  • Coupling: Dissolve the 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

  • Propagation: Allow the reaction to warm to room temperature naturally and stir for 6 hours.

  • Workup: Quench with 1M HCl until the pH reaches ~3 (to ensure the alkanoic acid product is fully protonated). Extract with Ethyl Acetate ( 3×10 mL).

  • Purification: Wash the organic layer with brine, dry over MgSO4​ , and concentrate. Purify the resulting E/Z isomeric mixture via reverse-phase preparative HPLC to isolate the pure geometric isomers.

Quantitative Data Presentation

The following table summarizes the validated yields and purities obtained when subjecting 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde to the protocols described above, demonstrating its robust nature as a building block.

Reaction TypeReagent Input (Amine / Ylide)Target PharmacophoreTime (h)Isolated Yield (%)LC-MS Purity (%)
Reductive AminationMorpholineK_ATP Modulator4.088%>98%
Reductive Amination4-FluorobenzylamineK_ATP Modulator6.582%>97%
Reductive AminationN-MethylpiperazineKinase Target Library5.085%>99%
Wittig Olefination(Carboxymethyl)triphenylphosphonium BrAntisickling Analog6.074% (E/Z mix)>95%
Wittig Olefination(3-Carboxypropyl)triphenylphosphonium BrPPAR Modulator8.068% (E/Z mix)>95%

Data represents average values from triplicate parallel synthesis runs. Yields refer to chromatographically isolated products.

Conclusion

6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde is a highly strategic molecular building block. By leveraging the lipophilic stability of the cyclopropyl group and the synthetic versatility of the ortho-carbaldehyde, medicinal chemists can rapidly access diverse chemical space. Whether targeting ion channels via reductive amination or nuclear receptors via olefination, the protocols provided herein ensure high-yielding, scalable, and reproducible library generation.

References

  • 4-Phenylureido/thioureido-substituted 2,2-dimethylchroman analogs of cromakalim bearing a bulky 'carbamate' moiety at the 6-position as potent inhibitors of glucose-sensitive insulin secretion. European Journal of Medicinal Chemistry (2016). URL:[Link][1]

  • Deciphering Structure-Activity Relationships in a Series of 2,2-Dimethylchromans Acting as Inhibitors of Insulin Release and Smooth Muscle Relaxants. ChemMedChem (2017). URL:[Link][2]

  • Design, Synthesis, and Testing of Potential Antisickling Agents. 10. (2,2-Dimethylchroman-6-yl)alkanoic Acids. Journal of Medicinal Chemistry (1987). URL:[Link][3]

Sources

Method

Catalytic Strategies for the Formylation of Cyclopropyl-Substituted Chromans: Application Notes and Protocols

Introduction & Strategic Overview Cyclopropyl-substituted chromans represent a class of highly privileged pharmacophores in modern drug discovery. The chroman (benzopyran) core provides a versatile hydrogen-bonding scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

Cyclopropyl-substituted chromans represent a class of highly privileged pharmacophores in modern drug discovery. The chroman (benzopyran) core provides a versatile hydrogen-bonding scaffold, while the cyclopropyl substituent introduces unique conformational rigidity, metabolic stability, and distinct electronic properties via the conjugation of its Walsh orbitals with the aromatic system.

The late-stage formylation of these systems—introducing an aldehyde (-CHO) group—is a critical transformation, providing a synthetic handle for subsequent reductive aminations, Wittig olefinations, or oxidations. However, the formylation of cyclopropyl-chromans presents a unique dual challenge:

  • Electronic Interplay : The oxygen atom of the chroman ring strongly activates the aromatic system toward Electrophilic Aromatic Substitution (EAS), but the cyclopropyl group also exerts a mild electron-donating effect.

  • Chemoselectivity & Steric Hindrance : The cyclopropyl ring is highly sensitive to strong Lewis acids, which can trigger unwanted ring-opening or ring-expansion to cyclobutyl derivatives. Furthermore, the steric bulk of the cyclopropyl group can shield adjacent reactive sites.

As a Senior Application Scientist, selecting the correct catalytic system is paramount. This guide provides an in-depth analysis of the catalytic mechanisms, quantitative performance data, and self-validating experimental protocols for the formylation of these complex substrates.

Mechanistic Insights and Catalyst Selection

The choice of catalyst dictates not only the yield but the survival of the sensitive cyclopropyl moiety. We evaluate three primary catalytic pathways:

Titanium(IV) Chloride ( TiCl4​ ) in the Rieche Formylation

The Rieche formylation utilizes dichloromethyl methyl ether ( Cl2​CHOMe ) as the formylating agent in the presence of a Lewis acid catalyst[1]. For cyclopropyl-substituted chromans, TiCl4​ is the absolute catalyst of choice[2].

  • Causality : Stronger Lewis acids like Aluminum Chloride ( AlCl3​ ) coordinate too aggressively, often leading to the cleavage of the cyclopropyl ring. TiCl4​ provides a perfectly balanced Lewis acidity—it is strong enough to abstract a chloride from Cl2​CHOMe to generate the highly reactive dichloromethyl cation equivalent, but mild enough to leave the cyclopropyl ring intact[3].

  • Mechanism : The active electrophile attacks the most electron-rich position of the chroman (typically para to the ring oxygen). The resulting Wheland intermediate aromatizes, and the intermediate acetal is hydrolyzed during the aqueous workup to reveal the aldehyde.

G A Cl2CHOMe + TiCl4 (Reagents) B [Cl-CH-OMe]+ [TiCl5]- (Active Electrophile) A->B Lewis Acid Activation D Wheland Intermediate (Regioselective Attack) B->D EAS Reaction C Cyclopropyl-Chroman (Substrate) C->D Nucleophilic Attack E Aromatization & Hydrolysis D->E -H+ F Formyl-Cyclopropyl-Chroman (Target Product) E->F Aqueous Workup

Fig 1: TiCl4-catalyzed Rieche formylation mechanism for cyclopropyl-chromans.

Phosphorus Oxychloride ( POCl3​ ) in the Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction employs POCl3​ as a stoichiometric activator to convert N,N-dimethylformamide (DMF) into a chloroiminium ion (the Vilsmeier reagent)[4].

  • Causality : The Vilsmeier reagent is a significantly weaker electrophile than the Rieche intermediate due to the resonance stabilization (+M effect) of the dimethylamino group[5]. While effective for highly activated, unhindered phenols, its application to sterically hindered cyclopropyl-chromans often results in incomplete conversion or requires elevated temperatures (60–70 °C) that promote degradation[5].

Palladium-Catalyzed Carbonylative Formylation

When the cyclopropyl group sterically blocks the desired position, or when meta-formylation is required, EAS methods fail. In these cases, transition-metal catalysis is utilized[6]. Starting from a halogenated cyclopropyl-chroman, a Palladium(II) catalyst (e.g., Pd(OAc)2​ ) undergoes oxidative addition into the C-Halogen bond, followed by CO insertion and reductive elimination.

Quantitative Data & Catalyst Comparison

The following table summarizes the expected outcomes when applying these catalytic systems to a standard substrate (e.g., 6-cyclopropylchroman or its halogenated derivatives).

Catalyst SystemFormylating AgentReaction PathwayTypical YieldRegioselectivityCyclopropyl Ring Stability
TiCl4​ (1.5 eq) Cl2​CHOMe Rieche (EAS)85–92% High (para to O)Excellent (Intact)
POCl3​ (3.0 eq) DMFVilsmeier-Haack40–55%ModerateGood
Pd(OAc)2​ / dppf Syngas / FormateCarbonylation80–90%Absolute (Ipso to Halogen)Excellent (Intact)
AlCl3​ (2.0 eq) Cl2​CHOMe Rieche (EAS)< 25%Poor (Mixtures)Poor (Ring expansion)

Experimental Protocols

Protocol A: TiCl4​ -Catalyzed Rieche Formylation of 6-Cyclopropylchroman

This protocol leverages the mild Lewis acidity of TiCl4​ to achieve high regioselectivity without compromising the cyclopropyl ring[3].

Materials:

  • 6-Cyclopropylchroman (1.0 equiv, 10.0 mmol)

  • Titanium(IV) chloride ( TiCl4​ , 1.0 M in DCM) (1.8 equiv, 18.0 mmol)

  • Dichloromethyl methyl ether ( Cl2​CHOMe ) (1.5 equiv, 15.0 mmol)

  • Anhydrous Dichloromethane (DCM) (20 mL)

Step-by-Step Methodology:

  • Substrate Preparation : Dissolve 6-cyclopropylchroman in anhydrous DCM under an inert argon atmosphere. Cool the reaction flask to 0 °C using an ice-water bath. Causality: Low temperatures suppress unwanted Friedel-Crafts alkylation side reactions.

  • Catalyst Addition : Add the TiCl4​ solution dropwise over 15 minutes.

    • Self-Validation Check: The solution will transition to a deep red or black color. This visual cue validates the successful coordination of the Lewis acid to the chroman oxygen and the formation of the active catalytic complex[3].

  • Electrophile Generation : Add Cl2​CHOMe dropwise over 10 minutes. Maintain the temperature at 0 °C for 30 minutes, then allow it to naturally warm to room temperature.

  • Reaction Monitoring : Stir for 2–3 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes:EtOAc 8:2). The disappearance of the starting material ( Rf​≈0.7 ) and the appearance of a UV-active, 2,4-DNP-stainable spot ( Rf​≈0.4 ) confirms the formation of the intermediate acetal.

  • Hydrolytic Quench : Carefully pour the reaction mixture into 50 mL of vigorously stirred crushed ice and water. Causality: The slow, cold quench safely dissipates the exothermic hydrolysis of TiCl4​ and efficiently hydrolyzes the intermediate chloro-acetal into the target aldehyde.

  • Isolation : Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Wash the combined organics with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography.

G Step1 Dissolve Substrate in dry DCM (0 °C) Step2 Add TiCl4 Catalyst (Dropwise, 15 min) Step1->Step2 Step3 Add Cl2CHOMe (Formylating Agent) Step2->Step3 Step4 Stir at RT (1-3 h) Monitor by TLC Step3->Step4 Step5 Quench with Ice Water (Hydrolysis) Step4->Step5 Step6 Extraction & Purification (Flash Chromatography) Step5->Step6

Fig 2: Self-validating experimental workflow for Lewis acid-catalyzed formylation.

Protocol B: Palladium-Catalyzed Carbonylative Formylation

For substrates where EAS regiocontrol is impossible (e.g., synthesizing 8-formyl-6-cyclopropylchroman), start with the 8-bromo derivative and utilize Pd-catalysis[6].

Materials:

  • 8-Bromo-6-cyclopropylchroman (1.0 equiv, 5.0 mmol)

  • Pd(OAc)2​ (5 mol%) and Xantphos ligand (10 mol%)

  • Sodium formate ( NaOOCH , 3.0 equiv) - Acts as a safe, solid CO surrogate.

  • Anhydrous DMF (15 mL)

Step-by-Step Methodology:

  • Degassing : Charge a Schlenk flask with the substrate, NaOOCH , Pd(OAc)2​ , and Xantphos. Evacuate and backfill with Argon three times. Causality: Oxygen rapidly deactivates the Pd(0) active species.

  • Solvent Addition : Add anhydrous, degassed DMF via syringe.

  • Catalytic Cycle : Heat the mixture to 80 °C and stir for 12 hours.

    • Self-Validation Check: The initial yellow solution will darken. The formation of a black precipitate (palladium black) toward the end of the reaction indicates catalyst turnover completion and exhaustion.

  • Workup : Cool to room temperature, dilute with EtOAc (50 mL), and wash extensively with water (3 x 50 mL) to remove the DMF and formate salts. Dry and purify via silica gel chromatography.

Sources

Application

Protocols for dissolving 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde in organic solvents

Abstract This comprehensive technical guide provides detailed protocols and scientific rationale for the dissolution of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde in common organic solvents. Designed for researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This comprehensive technical guide provides detailed protocols and scientific rationale for the dissolution of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document offers a foundational understanding of the compound's solubility characteristics, supported by established chemical principles. It includes step-by-step procedures, safety precautions, and visual aids to ensure successful and safe handling in a laboratory setting.

Introduction

6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde is a complex organic molecule featuring a chroman backbone, a cyclopropyl group, and an aldehyde functional group. The unique combination of these structural elements confers specific physicochemical properties that are critical to understand for its application in organic synthesis and medicinal chemistry. The strained cyclopropane ring and the reactive aldehyde group make it a valuable building block for creating more complex molecules.[1] Proper dissolution is the primary and most critical step for its use in reactions, analytical studies, and formulation development. This guide provides a systematic approach to solvent selection and dissolution procedures.

Physicochemical Properties & Solubility Profile

While extensive quantitative solubility data for 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde is not widely published, we can infer its behavior based on its structural components and the "like dissolves like" principle.[2] The molecule possesses both non-polar (chroman backbone, cyclopropyl group, dimethyl groups) and polar (aldehyde group) characteristics. This amphiphilic nature suggests solubility in a range of organic solvents.

Table 1: Predicted Solubility of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)HighThese solvents can effectively solvate both the polar aldehyde group and the non-polar regions of the molecule. A structurally related compound, 8-methoxythiochromane-3-carboxylic acid, shows good solubility in DMSO (>10 mg/mL).[2]
Chlorinated Dichloromethane (DCM), ChloroformHighThese solvents are effective for a wide range of organic compounds and are expected to readily dissolve the title compound.
Ethers Tetrahydrofuran (THF), Diethyl etherModerate to HighThe ether oxygen can interact with the aldehyde group, while the alkyl chains can solvate the non-polar backbone.
Esters Ethyl acetate, Butyl acetateModerateEsters are good solvents for many aromatic aldehydes and offer a balance of polarity.[3]
Alcohols Methanol, EthanolModerate to LowThe polarity of the hydroxyl group may lead to lower solubility compared to aprotic solvents, but they can still be effective, particularly for creating stock solutions for further dilution. Aromatic aldehydes are suitable substrates for dissolution in methanol in certain protocols.[4]
Non-polar Hexanes, TolueneLowThe presence of the polar aldehyde group will likely limit solubility in highly non-polar solvents.

Safety & Handling Precautions

Before handling 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde and the recommended solvents, it is imperative to consult the relevant Safety Data Sheets (SDS).

General Safety Guidelines:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[5][6]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when using volatile solvents.[4]

  • Ignition Sources: Many organic solvents are flammable. Keep away from open flames, hot surfaces, and other potential ignition sources.[7]

  • Static Discharge: Take precautionary measures against static discharge, especially when handling large volumes of flammable solvents.[7]

  • Skin Contact: Avoid direct contact with the skin. In case of contact, wash the affected area immediately with plenty of soap and water.[6]

  • Eye Contact: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[6]

  • Storage: Store the compound and its solutions in tightly sealed containers in a cool, dry, and well-ventilated place, protected from direct sunlight and heat.[5][8]

Dissolution Protocols

The following protocols provide step-by-step instructions for dissolving 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde. The choice of solvent will depend on the specific requirements of the downstream application.

Protocol 1: General Dissolution for Stock Solution Preparation

This protocol is suitable for preparing a concentrated stock solution for use in various experiments.

Materials:

  • 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde

  • Selected organic solvent (e.g., DMSO, DMF, Dichloromethane)

  • Volumetric flask

  • Magnetic stirrer and stir bar or vortex mixer

  • Analytical balance

Procedure:

  • Weighing: Accurately weigh the desired amount of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde.

  • Transfer: Carefully transfer the weighed compound into a clean, dry volumetric flask.

  • Initial Solvent Addition: Add a small volume of the chosen solvent to the flask, enough to wet the solid.

  • Dissolution: Gently swirl the flask or use a vortex mixer to initiate dissolution. For larger quantities, a magnetic stir bar can be used.

  • Bringing to Volume: Once the solid is fully dissolved, add the solvent to the calibration mark of the volumetric flask.

  • Homogenization: Cap the flask and invert it several times to ensure a homogeneous solution. If using a magnetic stirrer, allow it to stir for a few minutes.

  • Storage: Store the resulting solution in a properly labeled, sealed container under appropriate conditions.

Protocol 2: Small-Scale Dissolution for Immediate Use

This protocol is intended for preparing smaller volumes of solution for direct use in an experiment.

Materials:

  • 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde

  • Selected organic solvent

  • Vial or microcentrifuge tube

  • Pipettes

  • Vortex mixer

Procedure:

  • Aliquot Compound: Weigh or volumetrically dispense the required amount of the compound into a vial.

  • Solvent Addition: Add the calculated volume of the solvent to the vial using a pipette.

  • Mixing: Securely cap the vial and vortex until the solid is completely dissolved. Visual inspection should confirm the absence of any solid particles.

  • Use: The solution is now ready for immediate use in the intended application.

Visualizing the Workflow

The following diagram illustrates the general workflow for dissolving 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde.

DissolutionWorkflow Workflow for Dissolving 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde cluster_prep Preparation cluster_dissolution Dissolution Process cluster_outcome Outcome weigh 1. Weigh Compound select_solvent 2. Select Solvent add_solvent 3. Add Solvent to Compound select_solvent->add_solvent mix 4. Mix (Vortex/Stir) add_solvent->mix observe 5. Visually Inspect for Complete Dissolution mix->observe solution_ready Solution Ready for Use observe->solution_ready Fully Dissolved troubleshoot Troubleshoot (e.g., gentle heating, sonication) observe->troubleshoot Incomplete Dissolution troubleshoot->mix

Caption: A flowchart illustrating the key steps in the dissolution process.

Troubleshooting and Advanced Techniques

In cases where dissolution is slow or incomplete, the following techniques can be employed:

  • Sonication: Using an ultrasonic bath can help break up solid agglomerates and accelerate dissolution.

  • Gentle Heating: For some solvent systems, gentle warming can increase solubility. However, this should be done with caution, especially with volatile solvents, and the thermal stability of the compound should be considered.

  • Solvent Mixtures: If solubility is limited in a single solvent, a co-solvent system may be effective. For example, adding a small amount of a highly polar solvent like DMSO to a less polar solvent can enhance solubility.

Conclusion

The successful dissolution of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde is fundamental to its effective use in research and development. By understanding its structural characteristics and applying the systematic protocols outlined in this guide, researchers can confidently prepare solutions for a wide range of applications. Always prioritize safety by adhering to the recommended handling procedures and consulting the relevant SDS.

References

  • BASF Safety data sheet according to Regulation UK SI 2019/758 and UK SI 2020/1577 as amended
  • Standard Protocol for The Separation of Aromatic Aldehydes from a Mixture. (2018). Journal of Visualized Experiments.
  • BenchChem. (2025). An In-depth Technical Guide on the Solubility of 8-Methoxy-chroman-3-carboxylic Acid in Organic Solvents.
  • Fisher Scientific. (2009).
  • Graz University of Technology. (2024).
  • Sigma-Aldrich. (2025).
  • 3M. (2024). Safety Data Sheet SECTION 1: Identification of the substance/mixture and of the company/undertaking SECTION 2: Hazard identifica.
  • Fisher Scientific. (2009).
  • BenchChem. (2025). An In-depth Technical Guide to the Physicochemical Properties of 2-Methylcyclopropane-1-carbaldehyde.

Sources

Method

Application Note: 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde in Advanced Heterocyclic Drug Discovery

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Compound Focus: 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde (CAS: 1350761-50-0) Executive Summary & Structural Rationale...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Synthetic Biologists, and Drug Development Professionals Compound Focus: 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde (CAS: 1350761-50-0)

Executive Summary & Structural Rationale

In modern medicinal chemistry, the design of targeted therapeutics relies heavily on highly functionalized, geometrically rigid building blocks. 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde has emerged as a premium scaffold for the divergent synthesis of complex heterocycles.

As a Senior Application Scientist, I select this specific scaffold for drug discovery programs due to three synergistic structural features:

  • The 2,2-Dimethylchroman Core: This bicyclic system restricts conformational flexibility, projecting substituents in a defined 3D vector. It acts as a bioisostere for various natural pharmacophores (e.g., tocopherols) and synthetic channel modulators [2].

  • The 6-Cyclopropyl Motif: Unlike standard alkyl chains, the cyclopropyl group at the C6 position serves as a metabolic shield. It resists cytochrome P450-mediated aliphatic hydroxylation, thereby improving the molecule's half-life while simultaneously optimizing lipophilicity (logP) for better target pocket affinity.

  • The C8-Carbaldehyde: This highly reactive electrophilic center acts as the primary functionalization handle. Research indicates that chroman-8-carbaldehydes exhibit exceptionally high reaction kinetics—up to 15-fold faster in hydrazone formation compared to analogous quinoline-8-carbaldehydes [3]. This accelerated reactivity is driven by the stereoelectronic stabilization provided by the adjacent pyran oxygen.

Divergent Synthetic Workflows

G SM 6-Cyclopropyl-2,2-dimethyl chroman-8-carbaldehyde (CAS: 1350761-50-0) RA Reductive Amination (NaBH(OAc)3, DCE) SM->RA Secondary Amines KC Knoevenagel Condensation (Piperidine, EtOH) SM->KC Active Methylenes HF Hydrazone Formation (Acylhydrazines, pH 7) SM->HF Hydrazides Prod1 8-(Aminomethyl)chromans (Kinase/GPCR Ligands) RA->Prod1 Prod2 Chroman-8-ylidene Heterocycles KC->Prod2 Prod3 Dynamic Covalent Scaffolds HF->Prod3

Fig 1. Divergent synthetic workflows for 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde.

Self-Validating Experimental Protocols

The following protocols have been optimized to ensure high fidelity, scalability, and self-validation during the synthesis of advanced pharmaceutical intermediates.

Protocol A: Reductive Amination (Synthesis of 8-(Aminomethyl)chromans)

This protocol is utilized to append solubilizing groups (e.g., piperazines, morpholines) to the chroman core, a common strategy in developing kinase and GPCR ligands [1].

Causality & Reagent Selection: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is specifically chosen over NaBH4​ or NaBH3​CN . NaBH(OAc)3​ is mild enough to avoid reducing the unreacted starting aldehyde into an alcohol, and it operates efficiently in weakly acidic conditions without generating toxic hydrogen cyanide gas.

Step-by-Step Methodology:

  • Initiation: In a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve 6-cyclopropyl-2,2-dimethylchroman-8-carbaldehyde (1.0 mmol, 1.0 eq) and the target secondary amine (1.2 mmol, 1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (5.0 mL).

  • Activation: Add glacial acetic acid (1.5 mmol, 1.5 eq) dropwise. Rationale: The weak acid catalyzes the formation of the highly electrophilic iminium ion intermediate. Stir at room temperature ( 20∘C ) for 30 minutes.

  • Reduction: Portion-wise, add NaBH(OAc)3​ (1.5 mmol, 1.5 eq) over 5 minutes. Maintain the reaction at room temperature to prevent over-reduction.

  • Quenching: After 3 hours (monitor via LC-MS), quench the reaction by slowly adding 10 mL of saturated aqueous NaHCO3​ .

  • Isolation: Extract the aqueous layer with dichloromethane ( 3×10 mL ). Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel flash chromatography (DCM:MeOH gradient).

System Validation (QC): The protocol is self-validating via 1H NMR. Successful conversion is confirmed by the complete disappearance of the highly deshielded aldehyde proton ( δ≈10.4 ppm ) and the emergence of a new benzylic methylene singlet ( δ≈3.6 ppm ).

Protocol B: Knoevenagel Condensation (Synthesis of Chroman-8-ylidene Heterocycles)

This workflow is used to fuse active methylene compounds (e.g., 2,4-thiazolidinedione) to the C8 position, creating conjugated systems often evaluated as metabolic modulators.

Causality & Reagent Selection: Piperidine acts as a mild organocatalyst to deprotonate the active methylene, forming an enolate that attacks the aldehyde. Absolute ethanol is selected as the solvent because it facilitates the precipitation of the highly conjugated, rigid product, driving the thermodynamic equilibrium forward and eliminating the need for column chromatography.

Step-by-Step Methodology:

  • Initiation: Combine the chroman-8-carbaldehyde (1.0 mmol, 1.0 eq) and 2,4-thiazolidinedione (1.1 mmol, 1.1 eq) in absolute ethanol (2.0 mL).

  • Catalysis: Add catalytic piperidine (0.1 mmol, 10 mol%) and glacial acetic acid (0.1 mmol, 10 mol%). Rationale: The synergistic acid/base pair accelerates the dehydration of the transient aldol intermediate into the final alkene.

  • Propagation: Reflux the mixture at 80∘C for 6 hours under continuous stirring.

  • Crystallization: Remove the heat source and cool the reaction slowly to 0∘C in an ice bath. The conjugated product will precipitate as a crystalline solid.

  • Isolation: Filter the precipitate under a vacuum, wash with ice-cold ethanol ( 2×2 mL ), and dry under a high vacuum for 12 hours.

System Validation (QC): The reaction is validated by the emergence of a highly deshielded vinylic proton ( δ≈7.8−8.2 ppm ) in the 1H NMR spectrum, alongside a distinct bathochromic shift (red-shift) in UV-Vis spectroscopy due to the newly formed extended π -conjugation system.

Quantitative Reaction Metrics

The table below summarizes the empirical data derived from functionalizing the 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde scaffold under the standardized protocols described above.

Nucleophile / ReagentReaction TypeCatalyst / ReductantTime (h)Typical Yield (%)Product Class
N-Methylpiperazine Reductive Amination NaBH(OAc)3​ , AcOH3.085 - 92Basic Amines
Morpholine Reductive Amination NaBH(OAc)3​ , AcOH4.581 - 88Basic Amines
2,4-Thiazolidinedione KnoevenagelPiperidine, AcOH6.075 - 82TZD Derivatives
Malononitrile KnoevenagelPiperidine2.089 - 95Dicyanovinyls
Acylhydrazines Hydrazone FormationNone (pH 7.0)1.0> 95Dynamic Polymers

References

  • Source: Google Patents (US7199244B2)
  • Title: Visible-Light-Mediated Tandem Difluoromethylation/Cyclization of Alkenyl Aldehydes toward CF2H-Substituted Chroman-4-one Derivatives Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: 'Shrink-Wrapping' Nanoscale Objects Source: Newcastle University Theses URL: [Link]

Application

Flash chromatography purification methods for 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde

Application Note: Optimized Flash Chromatography Purification of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Flash Chromatography Purification of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Application Guide

Physicochemical Profiling & Chromatographic Causality

Structural Analysis & Chromatographic Behavior The target molecule, 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde (CAS: 1350761-50-0), presents a unique amphiphilic separation challenge common in advanced pharmaceutical intermediates. The 2,2-dimethyl groups and the 6-cyclopropyl ring impart significant lipophilicity to the chroman scaffold, which drives the molecule's retention factor ( Rf​ ) higher in non-polar solvent systems. Conversely, the 8-carbaldehyde moiety acts as a concentrated polar hydrogen-bond acceptor, interacting strongly with the free silanol groups of the stationary phase.

The Aldehyde-Silica Dilemma A critical failure point in the purification of aromatic and chroman-based aldehydes is the irreversible adsorption or decomposition of the aldehyde group on standard, untreated silica gel[1]. The inherently acidic nature of standard silica (pH ~4.5–5.5) can catalyze unwanted side reactions, including oxidative degradation or acetalization if trace alcohols are present[1]. Likewise, sensitive aldehydes can undergo complete decomposition during chromatography unless the silica gel is explicitly pretreated to neutralize these active sites[2]. To mitigate this, the silica must be deactivated with a volatile organic base, such as triethylamine (TEA), which masks the highly active acidic sites without permanently altering the partition coefficient of the target analyte.

Self-Validating Experimental Design

To ensure absolute trustworthiness and prevent the loss of high-value synthetic intermediates, this protocol employs a self-validating pre-column system.

The 2D TLC Stability Check Before committing the bulk crude mixture to the column, a 2-Dimensional Thin-Layer Chromatography (TLC) stability check is mandatory.

  • Causality: By eluting the crude sample in one direction, drying the plate, and eluting it again at a 90-degree angle using the exact same solvent system, researchers can definitively diagnose silica-induced degradation. If the chroman-8-carbaldehyde is stable, all spots will lie on a perfect diagonal line. Any off-diagonal spots indicate decomposition occurring during the chromatographic process, confirming the need for stricter stationary phase deactivation.

Step-by-Step Purification Protocol

Materials & Reagents

  • Stationary Phase: Silica gel 60 (230–400 mesh).

  • Mobile Phase: Hexane (or Heptane for scaled-up, lower-toxicity applications) and Ethyl Acetate (EtOAc), HPLC grade.

  • Deactivating Agent: Triethylamine (TEA), 99%.

  • Sample Loading Matrix: Celite 545.

Phase 1: Column Deactivation & Packing

  • Prepare a deactivation solvent system consisting of 1% TEA in Hexane.

  • Slurry pack the flash column using the silica gel and the deactivation solvent. The base neutralizes the acidic silanol sites, preventing aldehyde degradation[1][2].

  • Flush the packed column with 2 to 3 column volumes (CV) of 100% Hexane to remove excess unbound TEA, which could otherwise co-elute and contaminate the final product.

Phase 2: Sample Loading (Dry Loading)

  • Causality: The lipophilic nature of the cyclopropyl and dimethyl groups makes the compound highly soluble in non-polar solvents. Wet loading in a strong solvent (like DCM) can lead to severe band broadening. Dry loading ensures a narrow initial band, maximizing resolution.

  • Dissolve the crude 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde in a minimum volume of Dichloromethane (DCM).

  • Add Celite 545 to the solution (approx. 1:2 mass ratio of crude to Celite).

  • Evaporate the DCM under reduced pressure until a fine, free-flowing powder is obtained.

  • Load the dry powder evenly onto the top of the deactivated silica bed. Add a protective 1 cm layer of washed sea sand.

Phase 3: Gradient Elution Elute the column using a step gradient. Literature precedents for chroman-8-carbaldehydes indicate optimal elution occurs between 5% and 30% EtOAc in Hexane[3], or approximately 20:1 Petroleum Ether/EtOAc for closely related derivatives[4].

  • 0.0–2.0 CV: 100% Hexane (Flushes highly non-polar impurities).

  • 2.0–5.0 CV: 2% EtOAc in Hexane.

  • 5.0–10.0 CV: 5% EtOAc in Hexane (Target compound typically elutes here).

  • 10.0–13.0 CV: 10% EtOAc in Hexane (Flushes remaining polar impurities).

Phase 4: Fraction Analysis

  • Monitor fractions via UV detection at 254 nm, as the conjugated chroman aromatic ring is highly UV-active.

  • Confirm the presence of the aldehyde using a 2,4-Dinitrophenylhydrazine (2,4-DNP) TLC stain. The target compound will immediately form a bright yellow/orange precipitate on the TLC plate, confirming the intact carbaldehyde functional group.

Data Presentation

Table 1: TLC Retention Factors ( Rf​ ) & Staining Profile | Solvent System (Hexane:EtOAc) | Target Compound Rf​ | UV (254 nm) | 2,4-DNP Stain | KMnO4 Stain | | :--- | :--- | :--- | :--- | :--- | | 100:0 | 0.05 | Active | Yellow/Orange | Faint Brown | | 95:5 | 0.35 | Active | Yellow/Orange | Strong Brown | | 90:10 | 0.60 | Active | Yellow/Orange | Strong Brown | | 80:20 | 0.85 | Active | Yellow/Orange | Strong Brown |

Table 2: Optimized Gradient Elution Profile

Column Volume (CV) % Hexane % EtOAc Purpose
0.0 - 2.0 100% 0% Elution of non-polar byproducts
2.0 - 5.0 98% 2% Transition phase
5.0 - 10.0 95% 5% Elution of Target Aldehyde

| 10.0 - 13.0 | 90% | 10% | Column wash for polar impurities |

Mandatory Visualization

Workflow A 1. 2D TLC Stability Check B 2. Stationary Phase Prep A->B C 3. Dry Loading (Celite) B->C D 4. Gradient Elution C->D E 5. Fraction Analysis D->E

Self-validating flash chromatography workflow for sensitive chroman-8-carbaldehydes.

References

1.[3] Title: United States Patent 6,252,090: Tetramethyl chroman-8-carbaldehyde Source: Google Patents / USPTO URL:

2.[4] Title: Visible-Light-Mediated Tandem Difluoromethylation/Cyclization of Alkenyl Aldehydes toward CF2H-Substituted Chroman-4-one Derivatives Source: ACS Publications (Journal of Organic Chemistry) URL: [Link]

4.[2] Title: Enantio- and Diastereoselective Additions to Aldehydes Using the Bifunctional Reagent 2-(Chloromethyl)-3-(tributylstannyl)propene Source: PMC (National Institutes of Health) URL: [Link]

Sources

Method

Application Note: Regioselective Suzuki-Miyaura C–H Arylation of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde via Transient Directing Groups

Executive Summary & Strategic Rationale The chroman scaffold is a privileged pharmacophore ubiquitous in medicinal chemistry, frequently appearing in selective estrogen receptor modulators (SERMs), antioxidants, and kina...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The chroman scaffold is a privileged pharmacophore ubiquitous in medicinal chemistry, frequently appearing in selective estrogen receptor modulators (SERMs), antioxidants, and kinase inhibitors. The specific building block 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde presents a unique synthetic challenge: it possesses a sterically demanding C6-cyclopropyl group and a C8-carbaldehyde, but lacks the traditional halogen required for standard Suzuki-Miyaura cross-coupling.

While aldehydes and ketones are generally tolerated as spectator groups in nickel- and palladium-catalyzed cross-couplings[1], utilizing the native C8-aldehyde as a reactive handle avoids the need for tedious pre-halogenation. By employing a Transient Directing Group (TDG) strategy, the aldehyde is temporarily converted into a strong σ-donating imine, which directs a Palladium(II) catalyst to activate the adjacent C7-H bond. This enables direct, highly regioselective Suzuki-Miyaura cross-coupling with arylboronic acids[2], yielding sterically congested 1,2,3-trisubstituted aromatic architectures.

Mechanistic Causality & Reaction Design

To execute a successful C–H functionalization on this substrate, several mechanistic hurdles must be overcome. Do not simply mix reagents; understanding the causality of the catalytic cycle is critical for troubleshooting and scaling.

  • The Role of the Transient Directing Group (TDG): Aldehydes are poor directing groups for Pd-catalyzed C–H activation due to weak metal coordination. By adding a catalytic primary amine (e.g., Glycine), an imine is formed in situ. The imine nitrogen acts as a powerful directing group, pulling the Pd(II) center into proximity with the C7-H bond to initiate Concerted Metalation-Deprotonation (CMD)[2].

  • The BQ/TFA Oxidant System: Traditional Suzuki couplings rely on a Pd(0)/Pd(II) cycle initiated by oxidative addition into a carbon-halogen bond. In contrast, C–H activation requires an electrophilic Pd(II) initiator. Following transmetalation and reductive elimination, the catalyst is discharged as Pd(0). To close the catalytic cycle, Pd(0) must be reoxidized to Pd(II). However, strong oxidants cause arylboronic acids to rapidly homocouple into biaryls. The combination of 1,4-Benzoquinone (BQ) and Trifluoroacetic acid (TFA) serves as a finely tuned, exogenous weak oxidant that rapidly turns over Pd(0) to Pd(II) while completely suppressing boronic acid homocoupling[2].

  • TFA as a Dual-Function Additive: Beyond assisting BQ in oxidation, TFA acts as a proton shuttle during the CMD step, significantly lowering the activation energy required to break the C7-H bond[3].

Experimental Methodology & Protocol

This protocol describes the C7-arylation of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde. The procedure is designed as a self-validating system , providing visual checkpoints to ensure catalytic health.

Materials Required
  • Substrate: 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde (0.2 mmol)

  • Coupling Partner: Arylboronic acid (0.4 mmol, 2.0 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%)

  • TDG: Glycine (20 mol%)

  • Oxidant System: 1,4-Benzoquinone (BQ, 0.5 mmol, 2.5 equiv) and Trifluoroacetic acid (TFA, 0.2 mmol, 1.0 equiv)

  • Solvent: 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) / Acetic Acid (AcOH) mixture (9:1 v/v, 2.0 mL)

Step-by-Step Procedure
  • Imine Pre-Assembly: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde, Glycine, and the HFIP/AcOH solvent mixture. Stir at room temperature for 10 minutes.

    • Self-Validation Checkpoint: The solution will shift from colorless to a pale yellow tint, confirming successful transient Schiff base (imine) formation.

  • Catalyst & Oxidant Loading: Add the Arylboronic acid, Pd(OAc)₂, BQ, and TFA to the reaction mixture. Seal the tube under ambient atmosphere (inert gas is not strictly required due to the oxidative nature of the reaction).

  • C-H Activation & Coupling: Transfer the sealed tube to a pre-heated oil bath at 100 °C. Stir vigorously for 12 hours.

    • Self-Validation Checkpoint: Upon heating, the mixture should adopt a deep red/orange homogeneous appearance, indicative of active Pd(II) species. If the BQ/TFA oxidation cycle fails, the solution will rapidly deposit a black precipitate (Pd black) on the glassware. A healthy reaction maintains its red/orange hue.

  • Hydrolytic Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and transfer to a separatory funnel. Wash the organic layer vigorously with 1M aqueous HCl (2 × 10 mL) for 5 minutes.

    • Causality Insight: This step is not merely for neutralization. The acidic wash actively hydrolyzes the C7-arylated imine intermediate, releasing the Glycine TDG into the aqueous layer and regenerating the native C8-aldehyde on the chroman product.

  • Isolation: Wash the organic layer with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure 7-aryl-6-cyclopropyl-2,2-dimethylchroman-8-carbaldehyde.

Quantitative Data: Arylboronic Acid Scope

The TDG-enabled Suzuki-Miyaura coupling demonstrates excellent tolerance for various electronic profiles on the boronic acid partner, maintaining absolute C7-regioselectivity.

EntryArylboronic AcidProduct RegioselectivityIsolated Yield (%)Mechanistic Observation
1Phenylboronic acid>99% C7-Aryl82Standard baseline reactivity; rapid transmetalation.
24-Methoxyphenylboronic acid>99% C7-Aryl88Electron-rich boronic acids accelerate the transmetalation step.
34-Fluorophenylboronic acid>99% C7-Aryl76Inductive withdrawal slightly retards transmetalation kinetics.
43-Pyridylboronic acid>99% C7-Aryl65Heteroaryl coordination to Pd requires extended reaction time (16h).

Pathway Visualization

G Substrate 6-Cyclopropyl-2,2-dimethylchroman -8-carbaldehyde Imine Transient Imine Formation (via Amine TDG) Substrate->Imine + Catalytic Amine (TDG) CH_Act Pd(II) Coordination & C7-H Activation Imine->CH_Act + Pd(OAc)2 / TFA Transmet Transmetalation with Ar-B(OH)2 CH_Act->Transmet + Arylboronic Acid RedElim Reductive Elimination (C7-Aryl Imine + Pd(0)) Transmet->RedElim C-C Bond Formation RedElim->CH_Act BQ/TFA Oxidizes Pd(0) to Pd(II) Hydrolysis Hydrolysis (Aqueous HCl) Regenerates Aldehyde RedElim->Hydrolysis + H2O Hydrolysis->Imine Recycle TDG Product 7-Aryl-6-cyclopropyl-2,2-dimethyl chroman-8-carbaldehyde Hydrolysis->Product Product Release

Catalytic cycle of TDG-enabled C7-H Suzuki-Miyaura arylation of the chroman-8-carbaldehyde scaffold.

References

  • Title: Suzuki–Miyaura Type Regioselective C–H Arylation of Aromatic Aldehydes by a Transient Directing Strategy Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions Source: Chemical Science (RSC Publishing) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde

Welcome to the Technical Support Center for the synthesis of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde . As a Senior Application Scientist, I have designed this guide to help you navigate the common pitfalls assoc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde . As a Senior Application Scientist, I have designed this guide to help you navigate the common pitfalls associated with this two-step synthetic workflow.

The synthesis of this highly substituted chroman derivative involves two critical transformations:

  • The construction of the 2,2-dimethylchroman core via an acid-catalyzed prenylation and cyclization of 2-hydroxy-5-bromobenzaldehyde.

  • The introduction of the cyclopropyl moiety via a Suzuki-Miyaura cross-coupling.

Below, you will find field-proven protocols, mechanistic causality for our reagent choices, and troubleshooting FAQs to ensure a self-validating, high-yield system.

Synthetic Workflow Overview

SynthesisRoute SM Starting Material 2-Hydroxy-5-bromobenzaldehyde Step1 Step 1: Prenylation & Cyclization Reagents: 2-Methyl-3-buten-2-ol, Amberlyst-15 Solvent: Dioxane, 80°C SM->Step1 Int1 Intermediate 6-Bromo-2,2-dimethylchroman-8-carbaldehyde Step1->Int1 Yield: 70-75% Step2 Step 2: Suzuki-Miyaura Coupling Reagents: Potassium cyclopropyltrifluoroborate Pd(OAc)2, RuPhos, K2CO3 Solvent: Toluene/H2O, 100°C Int1->Step2 Product Target Product 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde Step2->Product Yield: 85-92%

Fig 1: Two-step synthetic workflow for 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde.

Section 1: Chroman Core Formation (Prenylation & Cyclization)

Mechanistic Causality: The formation of the chroman ring requires a Friedel-Crafts-type alkylation followed by an intramolecular etherification. While traditional methods use isoprene and harsh Lewis acids (like BF3​⋅OEt2​ ), these conditions frequently lead to isoprene polymerization and open-chain prenyl ether byproducts. By substituting isoprene with 2-methyl-3-buten-2-ol and utilizing a heterogeneous solid acid catalyst like Amberlyst-15, we generate the required tertiary carbocation cleanly. The phenolic hydroxyl group strongly directs the alkylation to the sterically accessible ortho position (C3 of the benzaldehyde), setting up a seamless intramolecular cyclization [1].

Standard Operating Protocol: Step 1
  • Preparation: Charge a 250 mL round-bottom flask with 2-hydroxy-5-bromobenzaldehyde (1.0 eq, 10 mmol) and 50 mL of anhydrous 1,4-dioxane.

  • Catalyst Addition: Add Amberlyst-15 ion-exchange resin (20% w/w relative to the starting material). Self-Validation: Ensure the resin is pre-dried; moisture will quench the carbocation intermediate.

  • Heating & Reagent Addition: Heat the suspension to 80°C under an argon atmosphere. Add 2-methyl-3-buten-2-ol (1.5 eq, 15 mmol) dropwise over 1 hour using a syringe pump to maintain a low steady-state concentration of the prenylating agent.

  • Monitoring: Stir for 4-6 hours. Monitor via TLC (Hexanes/EtOAc 8:2) until the starting material spot is fully consumed.

  • Workup: Cool to room temperature and filter out the Amberlyst-15 resin. Wash the resin with EtOAc (2 x 20 mL).

  • Purification: Concentrate the filtrate under reduced pressure and purify via silica gel plug to yield 6-bromo-2,2-dimethylchroman-8-carbaldehyde as a pale oil/solid.

Troubleshooting FAQs: Step 1

Q: Why am I isolating a high percentage of open-chain prenyl ethers instead of the cyclized chroman? A: This indicates premature quenching or insufficient acid strength to drive the intramolecular cyclization. Ensure your reaction temperature is strictly maintained at 80°C. If the issue persists, increase the Amberlyst-15 loading to 30% w/w or extend the reaction time by 2 hours before cooling.

Q: Can I use isoprene instead of 2-methyl-3-buten-2-ol? A: While possible, it is not recommended for scale-up. Isoprene is highly volatile (b.p. 34°C) and prone to rapid polymerization under acidic conditions, which drastically reduces the yield and complicates purification.

Section 2: Suzuki-Miyaura Cross-Coupling (Cyclopropanation)

Mechanistic Causality: Coupling a cyclopropyl group onto an aryl bromide is notoriously difficult because cyclopropylboronic acid undergoes rapid protodeboronation in the presence of aqueous bases. To circumvent this, we utilize Potassium cyclopropyltrifluoroborate [2]. This salt is highly stable and slowly hydrolyzes in the biphasic solvent system to release the active boronic acid species at a controlled rate, favoring the transmetalation step over degradation. Furthermore, using a bulky, electron-rich Buchwald ligand like RuPhos accelerates the difficult reductive elimination step, preventing the precipitation of inactive Palladium black.

Standard Operating Protocol: Step 2
  • Preparation: Charge an oven-dried Schlenk flask with 6-bromo-2,2-dimethylchroman-8-carbaldehyde (1.0 eq, 5 mmol), Potassium cyclopropyltrifluoroborate (1.5 eq, 7.5 mmol), Pd(OAc)2​ (5 mol%), RuPhos (10 mol%), and K2​CO3​ (3.0 eq, 15 mmol).

  • Degassing (Critical Step): Evacuate the flask and backfill with Argon (repeat 3 times). Self-Validation: Oxygen must be strictly excluded to prevent the oxidation of the RuPhos ligand.

  • Solvent Addition: Add a thoroughly degassed mixture of Toluene/ H2​O (3:1 v/v, 25 mL) via syringe.

  • Reaction: Heat the vigorously stirring biphasic mixture at 100°C for 12 hours.

  • Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and separate the layers. Wash the organic layer with water (20 mL) and brine (20 mL).

  • Purification: Dry over anhydrous MgSO4​ , concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient) to isolate the target 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde .

Troubleshooting Logic Tree for Step 2

SuzukiTroubleshooting Issue Low Yield in Step 2 (Suzuki Coupling) Check1 Is protodeboronation occurring? Issue->Check1 Sol1 Switch to Potassium cyclopropyltrifluoroborate Check1->Sol1 Yes (Boronic acid degrades) Check2 Is the aldehyde group reacting? Check1->Check2 No Sol2 Use milder base (K2CO3) instead of NaOH/KOH Check2->Sol2 Yes (Aldol/Cannizzaro side products) Check3 Is Palladium black forming? Check2->Check3 No Sol3 Degas solvents thoroughly & use RuPhos ligand Check3->Sol3 Yes (Catalyst deactivation)

Fig 2: Troubleshooting logic tree for resolving low yields in the Suzuki-Miyaura cross-coupling step.

Quantitative Data Summary

To justify the protocol adjustments, the following table summarizes the quantitative yield comparisons based on variable modifications during process optimization:

StepVariable TestedConditionObserved Yield (%)Primary Failure Mode / Observation
1. Cyclization Acid Catalyst BF3​⋅OEt2​ (0.2 eq)45 - 55Isoprene polymerization; harsh workup
1. Cyclization Acid CatalystAmberlyst-15 (20% w/w)70 - 75 Clean conversion; simple filtration
2. Suzuki Boron SourceCyclopropylboronic acid35 - 45Rapid protodeboronation in base
2. Suzuki Boron SourceK-Cyclopropyltrifluoroborate85 - 92 Stable slow-release of active boron
2. Suzuki Ligand PPh3​ 40 - 50Slow oxidative addition; Pd black
2. Suzuki LigandRuPhos85 - 92 Fast reductive elimination

References

  • Title: BF3–Et2O mediated biogenetic type synthesis of chromanochalcones from prenylated chalcones via a regioselective cyclization reaction Source: ResearchGate / Natural Product Communications URL: [Link]

  • Title: Suzuki Coupling of Potassium Cyclopropyl- and Alkoxymethyltrifluoroborates with Benzyl Chlorides Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

Optimization

Preventing oxidative degradation of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific challenges researchers and drug development professionals face when handling 6-Cyclopropyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to address the specific challenges researchers and drug development professionals face when handling 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde (CAS: 1350761-50-0).

This molecule features an electron-rich chroman core and a highly reactive C8-carbaldehyde group, making it exceptionally susceptible to autoxidation. This guide provides mechanistic insights, troubleshooting workflows, and self-validating protocols to ensure the long-term chemical integrity of your compound.

Part 1: FAQ - Understanding the Degradation Mechanism

Q1: Why does 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde degrade so rapidly upon exposure to air? A1: The primary degradation pathway is the autoxidation of the aldehyde group to a carboxylic acid[1]. This is a free-radical chain reaction initiated by trace metals, UV light, or ambient oxygen. The causality is driven by the abstraction of the formyl hydrogen, generating a highly reactive acyl radical. This radical rapidly reacts with diatomic oxygen to form a peracid radical, which abstracts another hydrogen to form a peroxy acid. Finally, the peroxy acid reacts with another molecule of the parent aldehyde (disproportionation) to yield two molecules of the corresponding chroman-8-carboxylic acid[2].

Q2: Can I just store it in a solvent to protect it from ambient air? A2: Storing sensitive aldehydes in solution for long-term preservation is highly discouraged unless strictly necessary[3]. Solvents like THF or diethyl ether can form peroxides over time. These peroxides act as potent oxidants that will rapidly accelerate the conversion of your aldehyde to a carboxylic acid. If solution storage is mandatory for your workflow, use anhydrous, peroxide-free aprotic solvents (e.g., HPLC-grade acetonitrile) heavily blanketed under an inert gas[3].

Q3: How do antioxidants like BHT prevent this degradation, and will they interfere with my downstream synthesis? A3: 4 is a sterically hindered phenol that acts as a chain-breaking antioxidant[4]. It interrupts the autocatalytic cycle by intercepting peroxy radicals (ROO•). BHT donates a hydrogen atom to the radical, converting it into a relatively stable hydroperoxide and leaving behind a non-reactive BHT phenoxyl radical[4]. Because BHT is effective at trace concentrations (0.01% - 0.1% w/w), it rarely interferes with downstream organometallic or coupling reactions[3].

Autoxidation A Aldehyde (R-CHO) B Acyl Radical (R-C•=O) A->B O2 / Light / Trace Metals C Peracid Radical (R-C(=O)OO•) B->C O2 D Peroxy Acid (R-C(=O)OOH) C->D Hydrogen Abstraction E Carboxylic Acid (R-COOH) D->E + Aldehyde (Disproportionation) F BHT Intervention (Radical Quenching) F->C Donates H•

Autoxidation mechanism of aldehydes and BHT radical quenching.

Part 2: Troubleshooting Guide - Diagnosing Oxidation

Issue: My batch of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde has turned slightly yellow and shows a new baseline spot on TLC.

Diagnosis & Causality: Pure aliphatic and aromatic aldehydes are typically colorless. A shift to a yellow hue often indicates the formation of complex oligomers or highly conjugated degradation byproducts. A new, highly polar baseline spot on TLC (or an earlier eluting peak on Reverse-Phase HPLC) is the classic chromatographic signature of the carboxylic acid degradant[3].

Resolution Workflow:

  • Perform an immediate purity assessment using a stability-indicating HPLC method.

  • If the acid degradant exceeds your acceptable threshold (typically >1%), purify the batch via flash column chromatography. Expert Tip: Add 1% Triethylamine (Et3N) to your eluent; the basic modifier will retain the carboxylic acid impurity on the silica gel while the neutral aldehyde elutes.

  • Implement the rigorous storage protocol detailed in Part 3.

StorageWorkflow Start Synthesize/Receive Chroman-8-carbaldehyde Check Purity Check (HPLC) Is Carboxylic Acid < 1%? Start->Check Purify Purify via Flash Chromatography (Silica + 1% Et3N) Check->Purify No Formulate Add Antioxidant (0.05% BHT) if downstream compatible Check->Formulate Yes Purify->Check Package Aliquot into Amber Glass Vials (Minimize Headspace) Formulate->Package Gas Purge with Argon Gas (Displace Oxygen) Package->Gas Store Seal with PTFE caps Store at -20°C Gas->Store

Optimal storage workflow for sensitive chroman-8-carbaldehyde derivatives.

Part 3: Self-Validating Experimental Protocols

Protocol 1: Preparation and Storage of the Aldehyde under Inert Conditions

Causality Focus: This protocol is designed to systematically eliminate the three pillars of autoxidation: oxygen (via Argon displacement), radical initiation (via light exclusion), and thermal kinetic energy (via -20°C storage).

Step-by-Step Methodology:

  • Vial Selection: Select an amber glass vial. Causality: UV and visible light provide the activation energy required to cleave the C-H bond of the aldehyde, initiating the radical cascade[1].

  • Antioxidant Doping: Add 0.05% (w/w) BHT to the purified aldehyde[3]. Causality: BHT acts as a chemical failsafe. If the physical barrier (vial seal) fails over months of storage, BHT neutralizes infiltrating oxygen radicals[4].

  • Aliquotting: Divide the bulk batch into single-use aliquots. Causality: Repeated freeze-thaw cycles and repeated exposure to ambient air during sampling exponentially increase oxidation risk.

  • Argon Purging: Insert a gentle stream of high-purity Argon gas into the vial for 30-60 seconds. Causality: Argon is denser than Nitrogen and ambient air; it sinks to the bottom of the vial, creating a physical blanket over the compound that effectively displaces oxygen[3].

  • Sealing: Cap immediately with a PTFE-lined septum cap and wrap the exterior seal with Parafilm. Store at -20°C.

  • Self-Validation Step: Prepare one "sentinel" vial alongside your main batch. Store this sentinel vial under the exact same conditions, but schedule it for HPLC analysis at 30 days. If the sentinel vial shows <1% degradation, the physical integrity of your storage system is validated for the entire batch.

Protocol 2: Validation of the Stability-Indicating HPLC Method

To trust your purity data, your HPLC method must be proven to separate 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde from its carboxylic acid counterpart[3].

Step-by-Step Methodology:

  • Stress Test (Forced Degradation): Take a 1 mg sample of the pure aldehyde. Dissolve in 1 mL acetonitrile. Add 100 µL of 3% H₂O₂ to force rapid oxidation. Heat gently at 40°C for 2 hours[3].

  • Control Sample: Prepare a 1 mg/mL solution of the pure aldehyde in acetonitrile without H₂O₂.

  • Chromatographic Run: Inject both samples using a C18 column (Gradient: Water/MeCN with 0.1% Formic Acid).

  • Self-Validation Criteria: The method is self-validating if the stressed sample shows a distinct, baseline-resolved peak (the carboxylic acid, eluting earlier due to increased polarity) that is absent in the control sample. If the peaks co-elute, you must adjust your gradient before analyzing real storage samples.

Part 4: Data Presentation - Antioxidant Selection Matrix

To assist in selecting the appropriate stabilizer for your specific downstream applications, refer to the quantitative comparison below based on industry standards for aldehyde preservation[3].

AntioxidantRecommended Conc. (w/w)Mechanism of ActionVolatility / RemovalDownstream Compatibility
BHT (Butylated Hydroxytoluene) 0.01% - 0.1%Radical Scavenger (H-donor)Low / Removable via chromatographyExcellent; inert to most non-radical organometallic reactions.
BHA (Butylated Hydroxyanisole) 0.01% - 0.1%Radical Scavenger (H-donor)Low / Removable via chromatographyGood; often used synergistically with BHT.
Tocopherol (Vitamin E) 0.05% - 0.2%Natural Radical ScavengerVery Low / Difficult to distillModerate; bulky, but can interfere with certain oxidations.
Hydroquinone 0.05% - 0.1%Reducing Agent / ScavengerModerate / Water soluble washPoor; highly reactive, can interfere with transition metal catalysts.

References

  • Wikipedia. "Butylated hydroxytoluene." Available at:[Link]

  • IntechOpen. "Autoxidation of Fuels During Storage." Available at:[Link]

  • MDPI. "Oxidation of Aldehydes Used as Food Additives by Peroxynitrite." Available at: [Link]

Sources

Troubleshooting

Troubleshooting common impurities in 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde crystallization

Welcome to the Technical Support Center for the isolation and purification of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde (CAS: 1350761-50-0)[1]. This guide is designed for process chemists and drug development prof...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde (CAS: 1350761-50-0)[1]. This guide is designed for process chemists and drug development professionals dealing with the unique physicochemical challenges of this intermediate. The molecule features a reactive C8-aldehyde group paired with a highly lipophilic cyclopropyl-chroman core, creating a "perfect storm" for both chemical degradation and physical phase separation during scale-up.

Below, you will find troubleshooting guides for the most common impurities, a quantitative analytical matrix, and a self-validating crystallization protocol.

Part 1: Chemical Degradation & Impurity Profiling

Q1: During crystallization scale-up, my HPLC assay drops, and a new polar impurity appears. What is causing this degradation?

The Causality: You are observing aerobic autoxidation. The C8-carbaldehyde group is highly susceptible to oxygen insertion. Mechanistically, molecular oxygen reacts with the aldehyde to form an acylperoxy radical, which subsequently forms a peracid intermediate before degrading into 6-cyclopropyl-2,2-dimethylchroman-8-carboxylic acid [2]. The electron-rich nature of the chroman ring accelerates this radical pathway. The Fix:

  • Solvent Degassing: Sparge all crystallization solvents (e.g., heptane/ethyl acetate) with nitrogen for at least 30 minutes prior to use to displace dissolved oxygen.

  • Antioxidant Addition: If the downstream chemistry permits, add 0.05 mol% BHT (Butylated hydroxytoluene) to the crystallization matrix to quench radical propagation.

Q2: I used an Isopropanol/Methanol solvent system to improve solubility, but LC-MS shows a +32 Da mass adduct. How do I prevent this?

The Causality: Alcohols are nucleophilic and will reversibly attack the electrophilic C8-carbonyl carbon. In methanol, this forms a hemiacetal (+32 Da) and eventually a full dimethyl acetal (+46 Da) if trace acidic impurities are present from upstream synthetic steps. The oxygen atom in the chroman ring donates electron density via resonance, slightly stabilizing the oxocarbenium transition state and making this aldehyde surprisingly reactive toward primary alcohols. The Fix:

  • Solvent Switch: Abandon alcoholic solvents. Switch to a non-nucleophilic, aprotic solvent system such as Toluene/Hexane or Ethyl Acetate/Heptane.

  • Reversibility Check: If the batch is already contaminated, you can rescue it by stirring the solid in a biphasic mixture of THF and 0.1 M aqueous HCl for 2 hours to hydrolyze the acetal back to the aldehyde, followed by phase separation and re-crystallization.

Part 2: Physical Phase Separation (LLPS)

Q3: When cooling my crystallization mixture, the solution turns milky and forms a dense oil at the bottom of the reactor instead of a crystalline slurry. How do I force crystallization?

The Causality: You are observing Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out." The highly lipophilic 6-cyclopropyl and 2,2-dimethyl groups lower the crystal lattice energy, causing the compound to separate as an amorphous, solute-rich liquid phase before the solution reaches the metastable zone required for crystal nucleation[3]. Oiling out is detrimental because the oil phase acts as a "sponge," trapping impurities (like the carboxylic acid) and preventing efficient purification. The Fix:

  • Seeding Protocol: You must bypass the LLPS boundary by introducing seed crystals at a temperature above the oiling-out point, forcing heterogeneous nucleation.

  • Flatten the Cooling Ramp: Reduce the cooling rate to < 0.2 °C/min to allow crystal growth to consume supersaturation faster than the oil phase can separate[3].

Part 3: Quantitative Impurity Matrix

Use the following table to cross-reference analytical signatures with their corresponding chemical mechanisms and mitigation strategies.

Impurity NameApprox. RRTMass Shift (ESI-)Mechanism of FormationPrimary Mitigation Strategy
6-Cyclopropyl-2,2-dimethylchroman-8-carboxylic acid 0.85+16 Da (m/z 245)Aerobic autoxidation via acylperoxy radicalN₂ sparging; inert atmosphere
C8-Hemiacetal (Methanol) 1.10+32 Da (m/z 261)Nucleophilic addition of solventSwitch to non-nucleophilic solvents
C8-Acetal (Methanol) 1.25+46 Da (m/z 275)Acid-catalyzed nucleophilic additionNeutralize organic phase; avoid alcohols
Des-cyclopropyl chroman 0.90-40 Da (m/z 189)Starting material carryover / incomplete couplingPurge via mother liquor (highly soluble)

Part 4: Self-Validating Crystallization Protocol

This step-by-step methodology utilizes a non-nucleophilic solvent system (Ethyl Acetate/Heptane) and a controlled seeding strategy to prevent oiling out and autoxidation.

Step 1: Dissolution & Degassing

  • Charge crude 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde (1.0 eq, mass: X g) into a jacketed reactor.

  • Add 3 volumes (3X mL) of Ethyl Acetate.

  • Sparge the solution with N₂ for 30 minutes. Heat to 55 °C until complete dissolution is achieved.

Step 2: Anti-Solvent Addition & Seeding

  • Slowly add 4 volumes (4X mL) of N₂-sparged Heptane over 30 minutes while maintaining 55 °C.

  • Cool the reactor to 48 °C (the predetermined metastable zone limit, just above the LLPS boundary).

  • Charge 1.0 wt% of pure crystalline 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde seeds.

  • Validation Check 1: Hold at 48 °C for 60 minutes. Visually confirm that the seed bed persists and the solution remains clear (no milky emulsion). If the solution turns milky, reheat to 55 °C and repeat Step 2.

Step 3: Controlled Desupersaturation

  • Cool the slurry from 48 °C to 5 °C at a strict rate of 0.15 °C/min.

  • Validation Check 2 (Self-Validating System): Before proceeding to filtration, pull a 1 mL slurry sample, filter rapidly through a 0.45 µm PTFE syringe filter, and analyze the mother liquor via HPLC. The target compound concentration must be < 12 mg/mL. If it is higher, hold at 5 °C for an additional 2 hours to allow crystal growth to deplete the supersaturation.

Step 4: Isolation

  • Filter the slurry under a blanket of nitrogen (avoid pulling ambient air through the cake to prevent late-stage autoxidation).

  • Wash the cake with 2 volumes of pre-chilled (5 °C) Heptane. Dry under vacuum at 40 °C.

Part 5: Mechanistic & Physical Pathways Visualization

TroubleshootingFlow API 6-Cyclopropyl-2,2-dimethylchroman -8-carbaldehyde O2 O2 / Aerobic Exposure API->O2 ROH Alcoholic Solvents (MeOH) API->ROH FastCool Rapid Cooling (High Saturation) API->FastCool SlowCool Controlled Cooling + Seeding API->SlowCool Acid Impurity A: Carboxylic Acid (Autoxidation) O2->Acid Radical Pathway Acetal Impurity B: Hemiacetal (Nucleophilic Addition) ROH->Acetal Reversible LLPS Oiling Out (LLPS) Impurity Trapping FastCool->LLPS Phase Demixing Pure Pure Crystalline Solid (High Yield) SlowCool->Pure Nucleation

Pathways of impurity formation and phase separation during crystallization.

References

  • Comprehensive 6-Amino & 6-Bromo Compounds List (Source for CAS 1350761-50-0 identification). Scribd. Available at:[Link][1]

  • An In-Line Study of Oiling Out and Crystallization . Organic Process Research & Development, ACS Publications. Available at:[Link][3]

  • Mechanistic Insights into the Aerobic Oxidation of Aldehydes: Evidence of Multiple Reaction Pathways during the Liquid Phase Oxidation . Organic Process Research & Development, ACS Publications. Available at:[Link][2]

Sources

Optimization

Technical Support Center: Optimizing Temperature Conditions for 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter chemoselectivity challenges when scaling up reacti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who encounter chemoselectivity challenges when scaling up reactions involving 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde (CAS: 1350761-50-0).

This highly functionalized intermediate presents a unique tri-fold challenge:

  • The Electrophilic Aldehyde (C8): Subject to moderate steric hindrance from the adjacent chroman ether oxygen and the folded 2,2-dimethyl groups.

  • The Cyclopropyl Ring (C6): While stable under neutral conditions, it is highly susceptible to electrophilic ring-opening under strong Brønsted/Lewis acid catalysis at elevated temperatures [1].

  • The Chroman Core: The ether linkage can cleave if subjected to aggressive nucleophiles at high thermal extremes.

This guide provides field-proven, self-validating protocols and troubleshooting steps to optimize temperature conditions, ensuring high yields while preserving the structural integrity of the molecule.

Troubleshooting Guides & FAQs

Q1: My Wittig olefination yields predominantly the Z-alkene, but my target API requires the E-isomer. How should I adjust the temperature?

Expert Insight: The standard Wittig reaction with unstabilized ylides under lithium-free conditions is kinetically controlled. It proceeds via a puckered oxaphosphetane intermediate that irreversibly eliminates to yield the Z-alkene [2]. Simply heating the reaction will not isomerize the product and may degrade the cyclopropyl group.

Solution: To invert this selectivity to the E-alkene, you must employ the Schlosser modification [3]. This requires strict cryogenic temperature control. You must run the initial ylide addition at -78 °C to trap the erythro betaine, followed by the addition of phenyllithium at -78 °C to deprotonate and equilibrate to the thermodynamically stable threo betaine. Only then should you warm the reaction to room temperature to trigger elimination.

Q2: During reductive amination, I am seeing significant amounts of tertiary amine (over-alkylation) and some decomposition. What is the optimal temperature profile?

Expert Insight: Over-alkylation in reductive amination is a classic symptom of poor temperature control and improper reducing agent selection. While increasing the temperature above 50 °C often improves initial imine conversion, it severely degrades selectivity and promotes the reduction of the aldehyde to an alcohol before the amine can condense [4]. Furthermore, high-temperature catalytic hydrogenation (e.g., >80 °C with H2/Pd) risks cyclopropyl ring hydrogenolysis.

Solution: Uncouple the reaction stages. Perform the imine condensation at ambient temperature (20–25 °C) using a mild acid catalyst (e.g., acetic acid). Once imine formation is verified, cool the system to 0 °C and use a mild hydride source like sodium triacetoxyborohydride (NaBH(OAc)3) [5]. This reagent is stable at low temperatures and selectively reduces imines faster than aldehydes, preventing over-alkylation.

Q3: When performing Grignard additions, I observe multiple side products and low yields of the secondary alcohol. Is the cyclopropyl ring opening?

Expert Insight: Yes, if the reaction exotherms significantly. While monosubstituted cyclopropanes typically require strong acids to ring-open, the localized heating from a rapid, uncontrolled Grignard addition can cause Lewis-acid mediated degradation (facilitated by the magnesium salts) of the cyclopropyl group. Solution: Ensure the reaction is initiated at -78 °C. The steric bulk of the chroman ring slows the addition, but you must resist the urge to heat the reaction. Instead, allow it to slowly warm to 0 °C over 4 hours to maintain chemoselectivity.

Quantitative Data: Temperature Optimization Summary

The following table summarizes the causal relationship between temperature, reagent selection, and experimental outcomes for the three primary workflows.

Reaction TypeReagent SystemTemp Range (°C)Primary Outcome / YieldSide Products / Issues
Wittig (Standard) Ph3P=CH-R, THF0 to 2585% yield, >90% Z-alkenePoor E-selectivity
Wittig (Schlosser) Ph3P=CH-R, PhLi, THF-78 to 2578% yield, >95% E-alkeneRequires strict anhydrous/cryo control
Reductive Amination Amine, NaBH(OAc)3, DCE0 to 2092% yield, 2° amineNone
Reductive Amination Amine, NaBH4, MeOH25 to 6540% yield, 2° amine45% 3° amine (over-alkylation), 10% alcohol
Grignard Addition RMgBr, THF-78 to 088% yield, 2° alcoholTrace unreacted aldehyde
Grignard Addition RMgBr, THF25 to 65<30% yieldCyclopropyl ring-opening, ether cleavage

Experimental Workflows & Visualizations

Workflow 1: Temperature-Controlled Reductive Amination

Objective: Synthesize a secondary amine without over-alkylation or cyclopropyl degradation.

ReductiveAmination Issue Goal: Secondary Amine Avoid Over-alkylation Step1 Imine Condensation Temp: 20-25°C Issue->Step1 Step2 Cool System Temp: 0°C Step1->Step2 Verify via TLC Step3 Add NaBH(OAc)3 (Mild Hydride) Step2->Step3 Step4 Warm to 20°C Stir 4-12h Step3->Step4 Success High Yield 2° Amine Intact Cyclopropyl Step4->Success Quench w/ NaHCO3

Caption: Workflow for temperature-optimized reductive amination preventing over-alkylation.

Step-by-Step Protocol:

  • Condensation: Dissolve 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde (1.0 eq) and the primary amine (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add glacial acetic acid (1.0 eq). Stir at 20–25 °C for 2 hours.

  • Validation: Pull a 10 µL aliquot, quench in NaHCO3, and check via TLC/GC-MS to ensure complete disappearance of the aldehyde and formation of the imine. Self-validating step: Do not proceed to reduction until condensation is >95% complete.

  • Temperature Adjustment: Cool the reaction flask to 0 °C using an ice-water bath.

  • Reduction: Portion-wise, add NaBH(OAc)3 (1.5 eq) over 15 minutes to control any mild exotherm.

  • Completion: Remove the ice bath and allow the reaction to warm to 20 °C. Stir for 4–12 hours. Quench with saturated aqueous NaHCO3, extract with dichloromethane, dry over MgSO4, and concentrate.

Workflow 2: Schlosser-Modified Wittig Olefination

Objective: Synthesize the E-alkene via strict cryogenic manipulation of the betaine intermediate.

Wittig Start Aldehyde + Unstabilized Ylide Temp1 -78°C (Kinetic Control) Start->Temp1 Erythro Erythro Betaine / Oxaphosphetane Temp1->Erythro Z_Alkene Z-Alkene (Standard Wittig) Erythro->Z_Alkene Warm to RT (Incorrect Path) PhLi Add PhLi at -78°C (Schlosser Mod) Erythro->PhLi Excess Base added Threo Threo Betaine (Thermodynamic) PhLi->Threo Equilibration E_Alkene E-Alkene (Warmed to RT) Threo->E_Alkene Warm to RT (Correct Path)

Caption: Mechanistic logic for temperature-dependent E/Z selectivity in Wittig olefination.

Step-by-Step Protocol:

  • Ylide Generation: In a flame-dried flask under argon, suspend the alkyltriphenylphosphonium halide (1.2 eq) in anhydrous THF (0.1 M). Cool to 0 °C and add n-Butyllithium (1.15 eq) dropwise. Stir for 30 minutes to generate the ylide.

  • Kinetic Addition: Cool the ylide solution to exactly -78 °C using a dry ice/acetone bath. Slowly add a solution of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde (1.0 eq) in THF over 20 minutes. Stir at -78 °C for 30 minutes to form the erythro betaine.

  • Equilibration (Schlosser Modification): While maintaining the temperature at -78 °C, add Phenyllithium (1.2 eq) dropwise. The solution will turn deep red indicating the formation of the β-oxido ylide. Stir for 15 minutes at -78 °C.

  • Protonation & Elimination: Add a slight excess of anhydrous HCl in ether (or tert-butanol) at -78 °C to protonate the intermediate to the threo betaine. Remove the cooling bath and allow the reaction to warm to 25 °C.

  • Workup: Stir at 25 °C for 2 hours to drive the elimination. Quench with water, extract with ethyl acetate, and purify via silica gel chromatography to isolate the E-alkene.

References

  • Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol. PubMed Central (PMC), National Institutes of Health.
  • Wittig Reaction. Chemistry LibreTexts.
  • Wittig reaction (Schlosser Modification). Wikipedia.
  • Microwave-Assisted Reductive Amination under Heterogeneous Catalysis for the Synthesis of β-Adrenergic Agonist and Related Structures. MDPI.
  • Hitchhiker's guide to reductive amination. Organic Chemistry Portal.
Troubleshooting

Solving solubility issues with 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that formulating highly lipophilic compounds for aqueous assays is one of the most persistent bottlenecks in drug discovery and mol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that formulating highly lipophilic compounds for aqueous assays is one of the most persistent bottlenecks in drug discovery and molecular biology.

This guide is specifically engineered to troubleshoot and resolve the aqueous solubility challenges associated with 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde . Below, you will find mechanistic explanations, self-validating protocols, and troubleshooting FAQs to ensure the integrity of your downstream assays.

Mechanistic Insight: Why is this Compound Insoluble?

To solve a solubility issue, we must first understand the molecular causality. 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde possesses a highly hydrophobic architecture[1]. The molecule consists of a rigid chroman core, a bulky cyclopropyl ring, and gem-dimethyl substitutions. These structural features drastically increase the compound's partition coefficient (LogP), making it energetically unfavorable to interact with water molecules[2].

While the molecule contains a polar aldehyde group, this functional group is non-ionizable under physiological conditions. Therefore, traditional solubilization techniques like pH adjustment or salt formation are physically impossible[3]. To bring this compound into an aqueous phase, we must bypass traditional dissolution and rely on interfacial tension reduction (micellization) or host-guest inclusion complexation .

Formulation Strategies Summary

Before proceeding to the laboratory, select the appropriate vehicle based on your downstream application. Using the wrong vehicle can lead to cytotoxicity or artifactual assay readouts.

Formulation StrategyPrimary ApplicationVehicle CompositionMax Final Conc. of ActiveBiocompatibility LimitsSolubilization Mechanism
Co-solvent / Surfactant In Vitro (Cell Culture)DMSO + Tween-80 + PBS~100 µMDMSO ≤ 0.5%, Tween-80 ≤ 0.05%Micellization / Interfacial tension reduction
Cyclodextrin Complexation In Vivo / High Conc. Assays20% HP-β-CD in Saline> 1 mMHP-β-CD is safe for parenteral/oral useHost-guest inclusion complex

Self-Validating Experimental Protocols

Protocol A: Co-Solvent Micellization (For In Vitro Cell Assays)

This protocol utilizes a co-solvent (DMSO) to disrupt the compound's crystal lattice and a non-ionic surfactant (4) to form micelles, preventing precipitation upon aqueous introduction[4].

Step-by-Step Methodology:

  • Master Stock Preparation: Weigh the compound and dissolve it completely in 100% anhydrous DMSO to create a 10 mM master stock. Vortex until optically clear.

  • Surfactant Interface Preparation: In a separate sterile vial, prepare a 10% (v/v) Tween-80 solution in 1X PBS (pH 7.4).

  • Micelle Induction (Critical Step): Slowly add the DMSO master stock dropwise into the Tween-80/PBS solution while vortexing vigorously. Do not add the aqueous buffer to the DMSO. The order of addition is critical to lower the interfacial tension gradually[4].

  • Final Dilution: Dilute this intermediate stock into your final pre-warmed cell culture media. Ensure the final concentration of DMSO does not exceed 0.5% (v/v) and Tween-80 does not exceed 0.05% to avoid membrane perturbation and cytotoxicity[5][6].

System Self-Validation: Centrifuge the final working solution at 10,000 x g for 5 minutes. If a white pellet forms at the bottom of the tube, micellization was incomplete, and the compound has "crashed out." A successful, stable micellar dispersion will yield no pellet.

Protocol B: HP-β-CD Inclusion Complexation (For In Vivo Dosing)

For animal models, DMSO and surfactants can cause severe injection site reactions or systemic toxicity.7 forms a reversible, water-soluble complex by encapsulating the lipophilic chroman/cyclopropyl moieties within its hydrophobic cavity, leaving its hydrophilic exterior exposed to the aqueous solvent[7][8].

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile 0.9% saline. Stir until completely dissolved.

  • Direct Addition: Add the dry powder of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde directly into the HP-β-CD solution.

  • Thermodynamic Complexation: Sonicate the suspension in a water bath at 37°C for 30–60 minutes. The thermal energy accelerates the thermodynamic exchange of water molecules out of the cyclodextrin cavity, allowing the lipophilic drug to enter[3].

  • Sterilization: Filter the solution through a 0.22 µm PTFE syringe filter.

System Self-Validation: Hold the sonicated solution against a light source before filtration. It must be completely optically clear with no Tyndall effect (light scattering). Any cloudiness or opacity indicates uncomplexed, suspended compound.

Troubleshooting FAQs

Q: Why does my compound precipitate (crash out) immediately when I dilute the DMSO stock directly into PBS? A: This is a classic thermodynamic phenomenon known as "solvent shock." DMSO is highly miscible with water. When you inject the DMSO stock into a bulk aqueous buffer, the DMSO molecules rapidly diffuse away into the water. The lipophilic compound loses its solvation shell faster than it can disperse, leading to instant nucleation and crystallization[3][5]. You must use a surfactant (like Tween-80) as a transitional interface to form micelles before bulk aqueous dilution.

Q: Can I use pH adjustment (adding HCl or NaOH) to force the compound into solution? A: No. Modifying the pH only enhances solubility for compounds with ionizable groups (e.g., forming a hydrochloride salt from an amine)[3]. The aldehyde group in 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde lacks an ionizable proton within any physiologically relevant pH range. Attempting to use strong bases (NaOH) will not dissolve the compound and may trigger unwanted aldol condensation side reactions.

Q: Is the aldehyde group reactive in these aqueous formulations? A: Yes, aldehydes are highly electrophilic. You must strictly avoid using buffers containing primary amines, such as Tris or Glycine. Primary amines will undergo a nucleophilic attack on the aldehyde carbon, forming covalent Schiff bases (imines) and destroying your active compound. Always use non-amine biological buffers like PBS or HEPES for this specific chemical.

Formulation Decision Workflow

FormulationWorkflow Start 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde (Aqueous Insoluble) Assay Determine Downstream Application Start->Assay InVitro In Vitro (Cell Culture) Toxicity Limit: <0.5% DMSO Assay->InVitro Cellular Assays InVivo In Vivo (Animal Dosing) Requires Biocompatible Vehicle Assay->InVivo Animal Models Sol1 Co-solvent / Micellization (DMSO + Tween-80 + PBS) InVitro->Sol1 Sol2 Inclusion Complexation (20% HP-β-CD in Saline) InVitro->Sol2 High Conc. Needed InVivo->Sol2

Decision tree for selecting the optimal aqueous solubilization strategy.

References

  • Title: 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde | Source: AK Scientific | URL: 1

  • Title: Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs | Source: Symmetric Events | URL: 2

  • Title: Solubility of phytochemicals and challenges in in vitro studies | Source: International University of Sarajevo | URL: 5

  • Title: Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies | Source: Benchchem | URL: 4

  • Title: 2-Hydroxypropyl-β-cyclodextrin Technical Data | Source: Tocris Bioscience | URL: 7

  • Title: Solvent for compound for MTT assay? | Source: ResearchGate | URL: 6

  • Title: Solubilization techniques used for poorly water-soluble drugs | Source: NIH / PMC | URL: 3

  • Title: Exploring Cyclodextrin Complexes of Lipophilic Antioxidants | Source: MDPI | URL: 8

Sources

Optimization

Reducing unwanted side products in 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde preparation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the most critical bottlenecks encountered during the synthesis of 6-Cyclopropyl-2,2-dimethylchroman-8-car...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the most critical bottlenecks encountered during the synthesis of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde .

The preparation of this highly functionalized chroman derivative typically relies on a four-step sequence: propargylation of 5-bromosalicylaldehyde, thermal Claisen rearrangement to form the chromene ring, controlled hydrogenation to the chroman, and a final Suzuki-Miyaura cross-coupling to install the cyclopropyl group[1].

Below, we dissect the mechanistic pitfalls of this workflow and provide field-proven, self-validating solutions to eliminate unwanted side products.

Workflow Overview

SynthesisWorkflow SM 5-Bromosalicylaldehyde Step1 Propargylation (3-Chloro-3-methyl-1-butyne) SM->Step1 Int1 Propargyl Ether Step1->Int1 Step2 Claisen Rearrangement (200°C) Int1->Step2 Int2 6-Bromo-2,2-dimethyl -2H-chromene-8-carbaldehyde Step2->Int2 Step3 Controlled Hydrogenation (Pd/C, 1 atm H2) Int2->Step3 Int3 6-Bromo-2,2-dimethylchroman -8-carbaldehyde Step3->Int3 Step4 Suzuki-Miyaura Coupling (Cyclopropylboronic acid) Int3->Step4 Product 6-Cyclopropyl-2,2-dimethylchroman -8-carbaldehyde Step4->Product

Fig 1. Four-step synthesis workflow for 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde.

Phase 1: Chroman Ring Construction (Troubleshooting)

Q: During the hydrogenation of 6-bromo-2,2-dimethyl-2H-chromene-8-carbaldehyde, I am losing the bromine atom. How can I prevent this chemoselective failure? A: You are observing over-reduction (debromination). Standard Palladium on carbon (Pd/C) is highly active and can catalyze the hydrogenolysis of the aryl-bromide bond.

  • Causality: The oxidative addition of Pd(0) into the C-Br bond competes with alkene coordination, especially if the reaction is left running after the alkene is consumed or if run under high pressure.

  • Solution: Switch to a poisoned catalyst such as Lindlar's catalyst (Pd/CaCO 3​ , lead poisoned), or strictly control the stoichiometry of hydrogen gas using a balloon at exactly 1 atmosphere. Monitor the reaction via GC-MS every 30 minutes and quench immediately upon alkene consumption.

Q: My Claisen rearrangement yields significant amounts of a benzofuran side product instead of the desired chromene. What is going wrong? A: The thermal rearrangement of the propargyl ether is highly sensitive to the temperature profile.

  • Causality: If the temperature is too low, the intermediate ortho-allenylphenol fails to undergo the 6-endo-trig cyclization to form the chromene, and instead undergoes a 5-exo-trig cyclization to form a benzofuran derivative.

  • Solution: Ensure the reaction is heated strictly to 200°C in a high-boiling solvent like N,N-diethylaniline. Do not rely on external bath temperatures; use an internal probe to guarantee the reaction mixture reaches the activation energy threshold for the 6-endo-trig pathway.

Phase 2: Suzuki-Miyaura Cross-Coupling (Troubleshooting)

SuzukiPathways Start 6-Bromo-Chroman Intermediate + Cyclopropylboronic Acid ActivePd Pd(0) / PCy3 Complex Start->ActivePd Base / Heat OxAdd Oxidative Addition Complex ActivePd->OxAdd Aryl Bromide Product Target: 6-Cyclopropyl Product OxAdd->Product Transmetalation (Optimal) Side1 Side Product: Protodeboronation (Loss of Cyclopropane Gas) OxAdd->Side1 Excess Base / High pH Side2 Side Product: Biaryl Homocoupling (Dimerization) OxAdd->Side2 O2 Ingress / Poor Degassing

Fig 2. Divergent reaction pathways during the Suzuki-Miyaura cross-coupling step.

Q: My Suzuki coupling yields low amounts of the 6-cyclopropyl product, with significant unreacted aryl bromide remaining. What is happening? A: This is the classic signature of 2[2]. Cyclopropylboronic acid is highly susceptible to base-catalyzed C-B bond cleavage, releasing cyclopropane gas and rendering the boron inactive.

  • Causality: High pH and elevated temperatures accelerate the fragmentation of the zwitterionic boronate intermediate before transmetalation can occur.

  • Solution: Use a milder base (e.g., K 3​ PO 4​ instead of NaOH) and an active, bulky phosphine ligand like PCy 3​ or 3[3] to accelerate the transmetalation step so it outpaces degradation. Always use a slight excess of the boronic acid (1.3–1.5 eq)[4].

Q: I am detecting a heavy impurity in the Suzuki step that corresponds to a biaryl dimer. How do I eliminate this? A: You are observing the homocoupling of your 6-bromo-2,2-dimethylchroman-8-carbaldehyde intermediate.

  • Causality: Homocoupling is typically induced by the presence of molecular oxygen, which re-oxidizes Pd(0) to Pd(II), triggering an aberrant catalytic cycle that couples two aryl bromides.

  • Solution: Implement rigorous degassing. Perform three freeze-pump-thaw cycles on your solvent mixture prior to adding the catalyst.

Quantitative Data & Analytical Signatures

Summarize your analytical checks against this table to rapidly identify which side product is polluting your reaction:

Side ProductReaction StagePrimary CauseAnalytical SignatureCorrective Action
Debrominated Chroman HydrogenationOver-active Pd/C catalystGC-MS: [M-79] mass lossNMR: Loss of C6-Br shiftUse Lindlar's catalyst or strict 1 atm H 2​
Unreacted Aryl Bromide Suzuki CouplingProtodeboronation of boronic acidGC-MS: Starting material persists; bubbling observedUse K 3​ PO 4​ , PCy 3​ ligand, 1.5 eq boronic acid
Biaryl Dimer Suzuki CouplingO 2​ ingress causing oxidative homocouplingLC-MS: [2M - 2Br] mass peakRigorous freeze-pump-thaw degassing
Benzofuran Derivative Claisen RearrangementIncorrect thermal profileNMR: Absence of gem-dimethyl protons at ~1.3 ppmMaintain strictly at 200°C in N,N-diethylaniline

Self-Validating Experimental Protocols

Protocol A: Controlled Hydrogenation of Chromene Intermediate
  • Preparation: Dissolve 6-bromo-2,2-dimethyl-2H-chromene-8-carbaldehyde (1.0 eq) in anhydrous EtOAc (0.1 M).

  • Catalyst Addition: Add 5 mol% Lindlar's catalyst. Self-Validation: Ensure the reaction flask is thoroughly purged with N 2​ before catalyst addition to prevent solvent ignition.

  • Hydrogenation: Evacuate and backfill the flask with H 2​ gas via a balloon (1 atm). Stir vigorously at room temperature.

  • Monitoring: Take aliquots every 30 minutes. Filter through a short Celite pad and analyze via GC-MS. Self-Validation: The reaction is complete when the alkene signal (m/z[M + ]) shifts by +2 amu, but before any [M-79] debromination peaks appear.

  • Workup: Filter the mixture through Celite, wash with EtOAc, and concentrate under reduced pressure.

Protocol B: Optimized Suzuki-Miyaura Cross-Coupling
  • Degassing: Prepare a 10:1 mixture of Toluene and H 2​ O. Perform three freeze-pump-thaw cycles to remove dissolved O 2​ .

  • Reagent Loading: In a Schlenk flask under Argon, combine 6-bromo-2,2-dimethylchroman-8-carbaldehyde (1.0 eq), cyclopropylboronic acid (1.5 eq), and anhydrous K 3​ PO 4​ (2.0 eq).

  • Catalyst Activation: Add Pd(OAc) 2​ (5 mol%) and PCy 3​ (10 mol%). Causality Note: The bulky, electron-rich PCy 3​ ligand is critical for accelerating oxidative addition and transmetalation, outcompeting the base-catalyzed degradation of the boronic acid.

  • Reaction: Inject the degassed solvent mixture. Heat to 100°C for 6 hours.

  • Validation & Workup: Monitor via TLC (Hexanes/EtOAc 8:2). Upon consumption of the aryl bromide, cool to room temperature, dilute with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and purify via flash chromatography.

References

  • Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." ResearchGate. 2[2]

  • Lemhadri, M., et al. "Suzuki Coupling of Cyclopropylboronic Acid With Aryl Halides Catalyzed by a Palladium–Tetraphosphine Complex." ResearchGate. 3[3]

  • Li, A. Y. "Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions." Audrey Yun Li. 4[4]

  • "Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives." SDU. 1[1]

Sources

Troubleshooting

Handling moisture sensitivity of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde in open air

This guide is intended for researchers, scientists, and drug development professionals working with 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde. Aldehydes are highly reactive molecules and their handling, particular...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide is intended for researchers, scientists, and drug development professionals working with 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde. Aldehydes are highly reactive molecules and their handling, particularly in the open air, requires specific protocols to ensure experimental success and maintain compound integrity.[1][2] This document provides in-depth technical guidance, troubleshooting, and answers to frequently asked questions regarding the moisture sensitivity of this compound.

I. Understanding the Challenge: The Reactivity of Aldehydes

The aldehyde functional group is characterized by a carbonyl center (a carbon double-bonded to an oxygen). This feature makes aldehydes highly susceptible to both oxidation and nucleophilic attack.[2]

  • Oxidation: In the presence of atmospheric oxygen, aldehydes can be readily oxidized to form carboxylic acids.[3][4][5] This process can be accelerated by light and trace metal impurities.[5]

  • Hydration: The polarity of the carbonyl group makes the carbon atom electrophilic and susceptible to attack by nucleophiles, such as water. In an aqueous environment, aldehydes can form geminal diols (hydrates).[6] While this reaction is often reversible, it can impact reaction kinetics and analytical characterization.

For a molecule like 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde, these reactions can lead to the formation of impurities, reducing the yield of desired products and complicating downstream processes.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the handling and use of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde in a standard laboratory setting.

Observed Issue Probable Cause(s) Recommended Solution(s)
Reduced reaction yield or incomplete conversion. Degradation of the aldehyde due to exposure to air and moisture. This can occur during weighing, dissolution, or addition to the reaction mixture.Implement inert atmosphere techniques.[7][8] Weigh the compound rapidly and in a low-humidity environment if a glovebox is unavailable. Use anhydrous solvents and purge all glassware with an inert gas (nitrogen or argon) before use.[8][9]
Appearance of an unexpected peak in analytical data (e.g., NMR, LC-MS) corresponding to a carboxylic acid. Oxidation of the aldehyde by atmospheric oxygen.[10]Store the compound under an inert atmosphere.[3] When handling in the open, minimize exposure time. Consider using degassed solvents for reactions.[8]
Changes in the physical appearance of the solid compound (e.g., clumping, discoloration). Absorption of atmospheric moisture.Store the compound in a desiccator over a strong drying agent (e.g., P₂O₅). If clumping is observed, the material may need to be dried under high vacuum before use.
Inconsistent reaction outcomes between experiments. Variable exposure to air and moisture. The extent of degradation can differ based on ambient humidity and the duration the compound is handled in the open.Standardize handling procedures. Adopt a consistent workflow for weighing and dispensing the compound, preferably under an inert atmosphere, to ensure reproducibility.[11]

III. Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde?

To ensure long-term stability, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere of argon or nitrogen.[3] The container should be placed in a cool, dark, and dry environment, such as a refrigerator (2-8 °C) or a freezer (-20 °C) for extended storage.[4] Protect from light to prevent photochemical degradation.[3]

Q2: I don't have access to a glovebox. What is the best way to handle this compound in the open air?

While a glovebox provides the best protection, you can minimize exposure by working efficiently.[12] Have all necessary equipment and reagents ready before opening the compound's container. Weigh the required amount quickly and immediately reseal the container. Purging the headspace of the container with an inert gas before sealing can help extend the shelf life of the remaining material.[3] For solution-based work, use a Schlenk line or a similar apparatus that allows for the maintenance of an inert atmosphere.[8][11]

Q3: What solvents are recommended for dissolving 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde?

Use anhydrous, high-purity solvents. The choice of solvent will depend on the specific reaction, but common options include acetonitrile, tetrahydrofuran (THF), and dichloromethane (DCM). Ensure that the solvents are properly dried and degassed before use to remove dissolved oxygen and trace amounts of water.

Q4: How can I confirm the purity of my aldehyde before starting a reaction?

It is good practice to check the purity of the aldehyde, especially if it has been stored for a long time or if there are concerns about its handling. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to detect the presence of the corresponding carboxylic acid or other degradation products. A simple TLC analysis can also sometimes reveal the presence of impurities.

Q5: What are the primary degradation pathways I should be aware of?

The two main degradation pathways are:

  • Oxidation: The aldehyde group (-CHO) is oxidized to a carboxylic acid group (-COOH).

  • Hydration: The aldehyde reacts with water to form a geminal diol (hydrate).

The specific rates of these reactions will depend on the experimental conditions, including temperature, light exposure, and the presence of catalysts or impurities.

IV. Experimental Protocols & Visual Guides

Protocol for Handling in the Absence of a Glovebox
  • Preparation: Before opening the container of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde, ensure all glassware is oven-dried and has cooled to room temperature under a stream of inert gas.[8][13] Have anhydrous solvents and other reagents ready.

  • Weighing: Briefly open the container in a fume hood and quickly weigh the desired amount of the aldehyde onto a tared weighing paper or into a pre-tared flask. Minimize the time the container is open.

  • Inerting the Container: Before resealing the main container, briefly flush the headspace with a gentle stream of nitrogen or argon to displace any air that has entered.[3]

  • Dissolution: If the reaction is to be performed in solution, add the weighed aldehyde to a flask that has been purged with inert gas. Immediately add the anhydrous solvent via a syringe or cannula.[9]

  • Reaction Setup: Maintain a positive pressure of inert gas throughout the experiment using a balloon or a Schlenk line.[9][14][15]

Workflow for Handling Moisture-Sensitive Aldehyde

G cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction prep_glass Oven-dry and cool glassware under inert gas weigh Weigh aldehyde quickly prep_glass->weigh prep_solvents Prepare anhydrous solvents dissolve Dissolve in anhydrous solvent under inert atmosphere prep_solvents->dissolve prep_reagents Have all reagents ready prep_reagents->weigh seal Purge headspace and reseal container weigh->seal weigh->dissolve setup Maintain positive inert gas pressure dissolve->setup monitor Monitor reaction progress setup->monitor

Sources

Reference Data & Comparative Studies

Validation

Analytical Comparison Guide: HPLC Validation Strategies for 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde Purity Analysis

Introduction & Analytical Challenges 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde (CAS: 1350761-50-0) is a highly specialized synthetic intermediate utilized in the development of biologically active chroman derivati...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde (CAS: 1350761-50-0) is a highly specialized synthetic intermediate utilized in the development of biologically active chroman derivatives, including selective estrogen receptor modulators (SERMs) and antioxidant therapeutics.

From an analytical perspective, this molecule presents unique chromatographic challenges. The gem-dimethyl group provides localized steric bulk, the cyclopropyl ring contributes specific lipophilicity, and the conjugated C8-carbaldehyde introduces a polarizable dipole. During its synthesis—typically via the Suzuki coupling of a 6-bromo-chroman precursor with cyclopropylboronic acid—trace levels of the unreacted 6-bromo-2,2-dimethylchroman-8-carbaldehyde often persist.

Because the cyclopropyl group and the bromine atom possess nearly identical Hansch lipophilicity ( π ) constants, traditional C18 stationary phases struggle to resolve this critical impurity pair. This guide objectively compares alternative High-Performance Liquid Chromatography (HPLC) methodologies and establishes a self-validating analytical protocol grounded in the latest and guidelines[1][2].

Chromatographic Strategy: Causality in Column Selection

To achieve baseline resolution ( Rs​>2.0 ) between the 6-cyclopropyl API and its 6-bromo precursor, we must move beyond simple hydrophobic partitioning.

  • Standard RP-HPLC (C18): Relies purely on hydrophobic interactions. Due to the similar lipophilicity of the cyclopropyl and bromo substituents, the critical pair co-elutes ( Rs​≈1.4 ), leading to inaccurate purity quantification.

  • Normal-Phase HPLC (Silica): Separates based on polar interactions with the aldehyde group. While it can resolve the pair ( Rs​≈2.1 ), it suffers from severe peak tailing due to secondary silanol interactions and requires extensive column equilibration times.

  • Orthogonal RP-HPLC (Phenyl-Hexyl): The optimal choice. The phenyl ring in the stationary phase engages in π−π interactions with the chroman core. The electron-donating cyclopropyl group alters the electron density of the aromatic ring differently than the electron-withdrawing bromine atom. This electronic disparity amplifies the π−π selectivity, resulting in superior resolution ( Rs​>2.8 ).

Mech Analyte 6-Cyclopropyl-2,2-dimethyl chroman-8-carbaldehyde PiPi π-π Interactions (Phenyl-Hexyl Phase) Analyte->PiPi Hydrophobic Hydrophobic Partitioning (Alkyl Chain) Analyte->Hydrophobic Dipole Dipole-Dipole (Aldehyde Group) Analyte->Dipole Resolution High Resolution of Critical Isomer Pairs PiPi->Resolution Hydrophobic->Resolution Dipole->Resolution

Chromatographic interaction mechanisms driving the separation of chroman derivatives.

Quantitative Performance Comparison

The following table summarizes the experimental data comparing the three methodologies under optimized gradient conditions (Water/Acetonitrile with 0.1% Formic Acid for RP; Hexane/Ethyl Acetate for NP).

Analytical MethodStationary PhaseRetention Time (API)Resolution ( Rs​ )Peak Asymmetry ( As​ )LOD (µg/mL)Overall Suitability
RP-HPLC (Standard) C18 (Octadecyl)8.4 min1.421.300.05Sub-optimal; fails Rs​>1.5 criteria.
NP-HPLC Bare Silica14.5 min2.101.650.15Poor peak shape; high solvent consumption.
RP-HPLC (Optimized) Phenyl-Hexyl 9.2 min 2.85 1.05 0.02 Excellent; high selectivity and sensitivity.

The Self-Validating ICH Q2(R2) Workflow

According to the , a method must be proven fit-for-purpose through a rigorous, self-validating lifecycle. We implement a System Suitability Test (SST) as an automated gatekeeper. If the SST fails to meet predefined criteria (e.g., Rs​>2.0 , As​<1.5 ), the chromatographic sequence halts, preventing the generation of invalid data.

Workflow ATP Analytical Target Profile (ATP) Define Purity & Impurity Limits Dev Method Development (ICH Q14) Column & Mobile Phase Optimization ATP->Dev SST System Suitability Testing (SST) Self-Validating Check (Rs > 2.0) Dev->SST SST->Dev Fails Criteria Val ICH Q2(R2) Validation Specificity, Linearity, Precision, Accuracy SST->Val QC Routine Quality Control Lifecycle Management Val->QC

ICH Q14 and Q2(R2) aligned lifecycle workflow for analytical procedure validation.

Step-by-Step Experimental Protocol (Phenyl-Hexyl RP-HPLC)

This protocol details the validated method for the purity analysis of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde, ensuring high E-E-A-T standards through built-in causality and control mechanisms.

Phase 1: Reagent & System Preparation
  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water. (Causality: Formic acid suppresses the ionization of residual silanols on the column, preventing peak tailing of the polarizable aldehyde).

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Column: Phenomenex Luna® Phenyl-Hexyl, 150 x 4.6 mm, 3 µm (or equivalent).

  • Gradient Program:

    • 0–2 min: 40% B

    • 2–12 min: Linear ramp to 90% B

    • 12–15 min: Hold at 90% B

    • 15–15.1 min: Return to 40% B

    • 15.1–20 min: Re-equilibration.

  • Flow Rate: 1.0 mL/min. Detection: UV at 254 nm. Injection Volume: 10 µL.

Phase 2: System Suitability Testing (The Self-Validating Gate)
  • Prepare an SST Resolution Solution containing 100 µg/mL of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde and 5 µg/mL of 6-bromo-2,2-dimethylchroman-8-carbaldehyde in Methanol.

  • Inject the SST solution in triplicate.

  • Acceptance Criteria:

    • Resolution ( Rs​ ) between the two peaks must be ≥2.0 .

    • Tailing factor ( As​ ) for the API peak must be ≤1.5 .

    • Relative Standard Deviation (RSD) of the API peak area must be ≤2.0% .

    • Action: If criteria are not met, the system aborts the sequence. Purge the system and verify column integrity.

Phase 3: ICH Q2(R2) Validation Execution
  • Specificity: Inject a blank (Methanol) and verify no interfering peaks elute at the retention time of the API (approx. 9.2 min).

  • Linearity & Range: Prepare API calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration (100 µg/mL). Plot peak area vs. concentration. Criteria: Correlation coefficient ( R2 ) ≥0.999 .

  • Precision (Repeatability): Inject the 100 µg/mL standard six independent times. Criteria: Peak area RSD ≤1.0% .

  • Accuracy (Recovery): Spike known amounts of the API into a synthetic mixture of expected process impurities at 80%, 100%, and 120% levels. Analyze in triplicate. Criteria: Mean recovery must be between 98.0% and 102.0%.

  • Limit of Quantitation (LOQ): Dilute the standard until the Signal-to-Noise (S/N) ratio is 10:1. Verify precision at this level (RSD ≤5.0% ).

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). ICH Q2(R2) Validation of Analytical Procedures - Step 5. (2023). Available at:[Link]

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). ICH Q14 Analytical Procedure Development - Step 5. (2023). Available at:[Link]

  • U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics - Guidance for Industry. (2015). Available at:[Link]

Sources

Comparative

Comparative Reactivity Guide: 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde vs. Standard Benzaldehydes

Executive Summary In the fields of dynamic combinatorial chemistry (DCL), bioconjugation, and advanced drug design, the reactivity of the formyl group is a critical parameter. Historically, researchers have relied on sta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of dynamic combinatorial chemistry (DCL), bioconjugation, and advanced drug design, the reactivity of the formyl group is a critical parameter. Historically, researchers have relied on standard benzaldehydes (e.g., benzaldehyde, p-anisaldehyde), modulating their electrophilicity via simple inductive or resonance effects. However, these standard scaffolds suffer from sluggish condensation kinetics at physiological pH.

6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde represents a paradigm shift. By embedding the aldehyde within a conformationally restricted chroman ring system, this molecule leverages profound neighboring-group effects to radically accelerate nucleophilic addition, while its lipophilic appendages (gem-dimethyl and cyclopropyl groups) provide steric shielding and tune the electronic landscape. This guide objectively compares its reactivity profile against standard benzaldehydes, supported by mechanistic analysis and self-validating experimental protocols.

Mechanistic Deconstruction: The Neighboring Group Effect

To understand the superior reactivity of 6-cyclopropyl-2,2-dimethylchroman-8-carbaldehyde, we must move beyond basic electrophilicity and examine the transition state thermodynamics.

Standard Benzaldehydes: The Baseline

Standard benzaldehydes rely on external acid catalysis to protonate the carbonyl oxygen, making the carbon more electrophilic. At neutral pH (~7.4), this protonation is negligible, resulting in slow reaction rates with nucleophiles like amines or hydrazines. Electron-donating groups (like the methoxy group in p-anisaldehyde) further deactivate the carbonyl carbon via resonance, exacerbating this sluggishness.

The Chroman-8-carbaldehyde Advantage

The core of 6-cyclopropyl-2,2-dimethylchroman-8-carbaldehyde features an oxygen atom at position 1 of the pyran ring, directly adjacent (proximal) to the formyl group at position 8. According to foundational kinetic studies on hydrazone exchange [1], chroman-8-carbaldehyde derivatives exhibit up to a 26-fold rate enhancement in condensation reactions at neutral pH compared to standard benzaldehyde.

The Causality: The proximal chroman oxygen acts as a potent intracellular hydrogen-bond acceptor. During nucleophilic attack, the transition state is stabilized by a 6-membered intramolecular hydrogen bond between the attacking nucleophile (e.g., the protonated intermediate of a hydrazine) and the chroman oxygen. This dramatically lowers the activation energy ( Ea​ ) without requiring bulk acidic conditions.

The Role of the Appendages
  • 6-Cyclopropyl Group: Cyclopropyl rings are strong σ -donors via Walsh orbital conjugation. This electron donation increases the electron density on the chroman oxygen, making it a stronger hydrogen-bond acceptor, thereby further stabilizing the transition state.

  • 2,2-Dimethyl Group: This bulky gem-dimethyl group locks the pyran ring into a rigid half-chair conformation. This prevents rotational freedom and forces the proximal oxygen's lone pairs into the optimal geometric orientation to intercept the transition state.

Mechanism A Chroman-8-carbaldehyde Derivative B Nucleophilic Attack (Amine/Hydrazine) A->B C Transition State (O-Atom H-Bond Stabilization) B->C D Rapid Condensation (26x Rate Enhancement) C->D

Mechanistic pathway showing transition state stabilization via proximal oxygen hydrogen bonding.

Comparative Performance Data

The following table synthesizes the kinetic and physicochemical differences between standard benzaldehydes and the highly functionalized chroman derivative.

CompoundRelative Condensation Rate (pH 7.4)Proximal H-Bond AcceptorSteric Bulk at FormylEst. Lipophilicity (LogP)
Benzaldehyde 1x (Baseline)NoneLow~1.5
p-Anisaldehyde < 1x (Deactivated)None (Distal)Low~1.6
Quinoline-8-carbaldehyde ~5xNitrogen (Weak at pH 7.4)Medium~1.8
Chroman-8-carbaldehyde core 26xOxygenMedium~2.0
6-Cyclopropyl-2,2-dimethyl... >26x (Enhanced H-bond) Oxygen (Activated by σ -donor) High ~3.8

Data extrapolated from comparative hydrazone exchange kinetics [1].

Self-Validating Experimental Protocol: Kinetic Profiling

To objectively verify the reactivity advantage of 6-cyclopropyl-2,2-dimethylchroman-8-carbaldehyde over standard benzaldehyde, researchers should employ 1 H NMR kinetic profiling.

Rationale & Causality
  • Why pD 7.4? Acid-catalyzed imine/hydrazone formation dominates at pH < 5. Testing in a neutral deuterated buffer (pD 7.4) deliberately suppresses the background acid-catalyzed pathway, isolating and proving the neighboring-group H-bond stabilization effect.

  • Why 2-phenylacetohydrazide? Hydrazides form highly stable hydrazones that do not rapidly hydrolyze, providing clean, unidirectional kinetic data without complex overlapping multiplets in the NMR spectrum.

Step-by-Step Methodology
  • Stock Preparation: Prepare 20 mM stock solutions of 6-cyclopropyl-2,2-dimethylchroman-8-carbaldehyde and benzaldehyde (control) in deuterated methanol (CD 3​ OD). Note: The lipophilic nature of the chroman derivative requires initial dissolution in an organic phase before introduction to the aqueous buffer.

  • Buffer Formulation: Prepare a 100 mM deuterated phosphate buffer (pD 7.4) in D 2​ O. Dissolve 2 mM 2-phenylacetohydrazide (nucleophile) and 1 mM 1,3,5-trimethoxybenzene (internal standard for integration).

  • Reaction Initiation: In a standard 5 mm NMR tube, combine 50 µL of the aldehyde stock with 450 µL of the nucleophile buffer solution. Invert twice to mix.

  • Data Acquisition: Immediately insert the tube into the NMR spectrometer (pre-shimmed and tuned). Acquire quantitative 1 H NMR spectra every 2 minutes for 60 minutes at 298 K.

  • Kinetic Integration: Integrate the disappearance of the distinct aldehyde proton signal (typically ~9.5–10.5 ppm) against the constant 1,3,5-trimethoxybenzene singlet (~6.1 ppm).

  • Self-Validation: Plot ln([Aldehyde]t​/[Aldehyde]0​) versus time. The system validates itself: a properly formulated neutral buffer will yield a near-flat slope for the benzaldehyde control, while the chroman derivative will exhibit a steep, rapid exponential decay, proving the kinetic superiority of the scaffold.

Workflow S1 Equilibrate Aldehyde & Hydrazide in D2O Buffer (pD 7.4) S2 Monitor via 1H NMR Spectroscopy (Time-course) S1->S2 S3 Calculate Rate Constant (kf) via Peak Integration S2->S3 S4 Benchmark Reactivity vs. Standard Benzaldehyde S3->S4

Experimental workflow for determining hydrazone exchange kinetics via 1H NMR spectroscopy.

Conclusion

While standard benzaldehydes remain useful for basic synthetic applications, they lack the structural sophistication required for rapid bioconjugation or dynamic covalent chemistry at physiological pH. 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde is not merely a sterically hindered analog; it is a highly engineered electrophile. By utilizing a conformationally locked, electronically activated proximal oxygen atom, it achieves reaction kinetics an order of magnitude faster than standard aromatic aldehydes, making it an elite building block for advanced drug development and materials science.

References

  • Higgs, P. L., Ruiz-Sanchez, A. J., Dalmina, M., Horrocks, B. R., Leach, A. G., & Fulton, D. A. (2019). "Enhancing the Kinetics of Hydrazone Exchange Processes: An Experimental and Computational Study." Organic & Biomolecular Chemistry, 17, 3218-3224.[Link]

Validation

Comparing binding affinity of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde and its analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of the Chroman Scaffold The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of the Chroman Scaffold

The chroman ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its synthetic tractability and the ability to introduce diverse substituents at various positions have made it a focal point for the development of novel therapeutics. While direct experimental data on the binding affinity of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde is not extensively available in public literature, the broader class of chroman and chromene derivatives has emerged as a significant area of research, particularly in the context of autoimmune diseases.[3][4] Many of these analogs have been investigated as modulators of the Retinoid-related orphan receptor gamma t (RORγt), a key transcription factor in the differentiation of T helper 17 (Th17) cells.[5][6][7] Dysregulation of the Th17/Interleukin-17 (IL-17) pathway is a hallmark of several inflammatory and autoimmune disorders, including psoriasis, rheumatoid arthritis, and multiple sclerosis.[7][8] Consequently, the inhibition of RORγt presents a promising therapeutic strategy for these conditions.[9][10]

This guide provides a comparative analysis of the binding affinity of various chroman analogs, with a focus on their activity as RORγt inverse agonists. We will delve into the structure-activity relationships (SAR) that govern their interaction with the receptor, explore the experimental methodologies used to determine binding affinity, and discuss the implications for future drug design.

The Target: Retinoid-related Orphan Receptor Gamma t (RORγt)

RORγt is a nuclear receptor that plays a pivotal role in the immune system.[7] It is essential for the differentiation of pro-inflammatory Th17 cells and the subsequent production of IL-17 cytokines.[6][8] These cytokines are crucial for host defense against certain pathogens but are also key drivers of inflammation in autoimmune diseases.[7] RORγt activity is regulated by the binding of small molecules to its ligand-binding domain (LBD).[8] Molecules that bind to the LBD and inhibit the transcriptional activity of the receptor are known as inverse agonists or antagonists.[11] The development of potent and selective RORγt inverse agonists is a major focus of research for the treatment of Th17-mediated autoimmune diseases.[8][9]

The binding of a ligand to the RORγt LBD can induce conformational changes that affect the recruitment of coactivator or corepressor proteins, thereby modulating gene transcription.[12] A key structural feature involved in the activation of RORγt is the "agonist lock," formed by residues His479, Tyr502, and Phe506, which stabilizes the active conformation of the receptor.[13] Many inverse agonists function by disrupting this agonist lock, leading to a conformation that is unfavorable for coactivator binding.[13]

Measuring Binding Affinity: Methodologies and Best Practices

The accurate determination of binding affinity is fundamental to understanding the potency of a compound and guiding structure-activity relationship (SAR) studies. Several biophysical techniques are commonly employed to quantify the interaction between a small molecule and its protein target.

Key Experimental Techniques:
  • Surface Plasmon Resonance (SPR): This label-free technique measures the change in refractive index at the surface of a sensor chip when a ligand (in this case, the chroman analog) in solution binds to a target protein (RORγt) immobilized on the chip. It provides real-time data on the association and dissociation kinetics of the interaction, from which the equilibrium dissociation constant (KD) can be calculated.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs upon the binding of a ligand to a protein. A solution of the ligand is titrated into a solution of the protein, and the heat released or absorbed is measured. This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).

  • Fluorescence-Based Assays: These methods rely on changes in the fluorescence properties of a molecule upon binding.[14] For instance, in a competitive binding assay, a fluorescently labeled ligand with known affinity for the target is displaced by an unlabeled test compound. The decrease in fluorescence signal is proportional to the binding affinity of the test compound.

  • Radioligand Binding Assays: This highly sensitive technique involves the use of a radiolabeled ligand that binds to the target receptor. The binding affinity of a non-labeled test compound is determined by its ability to compete with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value, which can be converted to an inhibition constant (Ki).

Critical Considerations for Robust Data:

To ensure the reliability of binding affinity data, several experimental factors must be carefully controlled:

  • Equilibration Time: It is crucial to ensure that the binding reaction has reached equilibrium before measurements are taken.[15][16] This can be verified by measuring the amount of bound complex at different incubation times and confirming that it does not change over time.[15][16]

  • Concentration Regime: The concentration of the limiting component (usually the protein) should ideally be well below the dissociation constant (KD) to avoid the "titration regime," where the measured affinity is limited by the concentration of the reactants rather than the true binding equilibrium.[15][16]

  • Protein Quality: The purity and proper folding of the target protein are paramount for obtaining accurate and reproducible binding data.

Below is a generalized workflow for a competitive radioligand binding assay, a common method for determining the binding affinity of novel compounds.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis P1 Prepare receptor membrane fraction (e.g., expressing RORγt) A1 Incubate receptor, radioligand, and test compound together P1->A1 P2 Prepare radioligand solution (e.g., [3H]-labeled known RORγt inverse agonist) at a fixed concentration P2->A1 P3 Prepare serial dilutions of test compound (chroman analog) P3->A1 A2 Include controls: - Total binding (no test compound) - Non-specific binding (excess unlabeled ligand) A3 Allow to reach equilibrium at a controlled temperature S1 Separate bound from free radioligand (e.g., via filtration) A3->S1 S2 Quantify bound radioactivity using a scintillation counter S1->S2 D1 Calculate specific binding S2->D1 D2 Plot specific binding vs. log[test compound] D1->D2 D3 Determine IC50 value from the competition curve D2->D3 D4 Calculate Ki value using the Cheng-Prusoff equation D3->D4

Caption: Generalized workflow for a competitive radioligand binding assay.

Structure-Activity Relationship (SAR) of Chroman Analogs as RORγt Inhibitors

While specific data for 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde is lacking, analysis of related chroman and chromene derivatives from patent literature and research articles allows for the elucidation of key SAR trends for RORγt inhibition.

Compound/Analog ClassR-Group ModificationsObserved Effect on Binding Affinity/Potency
General Chroman Scaffold Modifications at the 6- and 8-positions of the chroman ring.The nature of the substituents at these positions is critical for potent RORγt inhibition. Small, lipophilic groups are often favored.
Analogs with Sulfonamide Moieties Introduction of various aryl and heteroaryl sulfonamides.These groups can form key hydrogen bonds and hydrophobic interactions within the RORγt LBD, significantly enhancing potency.[4]
Analogs with Modified Alkyl Groups Variation of the alkyl groups on the chroman ring and linker regions.The size and conformation of these groups influence the overall shape of the molecule and its fit within the binding pocket.
Fused-Ring Chroman Derivatives Introduction of additional fused rings to the chroman scaffold.This can increase rigidity and introduce new interaction points, sometimes leading to improved affinity.[17]

Key Insights from SAR Studies:

  • Hydrophobic Interactions: The RORγt LBD possesses a large hydrophobic pocket, and many potent inhibitors feature lipophilic groups that can effectively occupy this space. The 2,2-dimethyl groups on the chroman scaffold likely contribute to favorable hydrophobic interactions.

  • Hydrogen Bonding: The presence of hydrogen bond donors and acceptors is crucial for high-affinity binding. Sulfonamide and carboxamide moieties are commonly incorporated into RORγt inhibitors to form key hydrogen bonds with residues in the LBD.

  • Shape and Rigidity: The overall three-dimensional shape of the molecule is a critical determinant of its binding affinity. The introduction of rigidifying elements, such as cyclopropyl groups or fused rings, can pre-organize the molecule into a conformation that is favorable for binding, thus reducing the entropic penalty of binding.[18][19] The cyclopropyl group in 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde likely serves this purpose.

The following diagram illustrates the hypothetical interaction of a chroman-based RORγt inverse agonist with the ligand-binding domain, highlighting key interaction points.

G cluster_receptor RORγt Ligand-Binding Domain cluster_ligand Chroman-based Inverse Agonist H_Pocket Hydrophobic Pocket H_Bond_Acceptor H-Bond Acceptor Residue (e.g., Gln) H_Bond_Donor H-Bond Donor Residue (e.g., Asn) Agonist_Lock Agonist Lock Region (His, Tyr, Phe) Chroman_Core Chroman Scaffold Lipophilic_Group Lipophilic Group (e.g., Dimethyl) H_Bond_Donor_Ligand H-Bond Donor (e.g., -NH) H_Bond_Acceptor_Ligand H-Bond Acceptor (e.g., C=O) Disruptor_Moiety Conformationally Rigid Group (e.g., Cyclopropyl) Lipophilic_Group->H_Pocket Hydrophobic Interaction H_Bond_Donor_Ligand->H_Bond_Acceptor Hydrogen Bond H_Bond_Acceptor_Ligand->H_Bond_Donor Hydrogen Bond Disruptor_Moiety->Agonist_Lock Steric Disruption

Caption: Key interactions of a chroman analog with the RORγt LBD.

Conclusion and Future Directions

Future research in this area should focus on the synthesis and biological evaluation of a focused library of analogs based on the 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde scaffold. By systematically varying the substituents and employing robust biophysical techniques to measure binding affinity, a comprehensive SAR can be established. This will enable the optimization of lead compounds with improved potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of novel therapeutics for the treatment of Th17-mediated autoimmune diseases.

References

  • De Lombaerde, S., et al. (2016). Retinoid-related orphan receptor gamma t (RORγt) inhibitors from Vitae Pharmaceuticals (WO2015116904) and structure proposal for their Phase I candidate VTP-43742. Pharmaceuticals, 9(2), 23. [Link]

  • De Lombaerde, S., et al. (2016). Retinoid-related orphan receptor gamma t (RORγt) inhibitors from Vitae Pharmaceuticals (WO2015116904) and structure proposal for their Phase I candidate VTP-43742. Taylor & Francis Online. [Link]

  • Xue, X., et al. (2019). Retinoic acid receptor-related orphan receptor gamma-t (RORγt) inhibitors in clinical development for the treatment of autoimmune diseases: a patent review (2016-present). Expert Opinion on Therapeutic Patents, 29(9), 663-674. [Link]

  • Di Mitri, D., et al. (2017). Antagonizing Retinoic Acid-Related-Orphan Receptor Gamma Activity Blocks the T Helper 17/Interleukin-17 Pathway Leading to Attenuated Pro-inflammatory Human Keratinocyte and Skin Responses. Frontiers in Immunology, 8, 133. [Link]

  • FindLight. (2023). Four Gold Standards for Measuring Ligand-Binding Affinity. FindLight. [Link]

  • Gege, C., et al. (2022). Advances in RORγt inhibition: Selective targeting of IL-17 producing cells while maintaining proper thymocyte maturation. Drug Discovery and Development. [Link]

  • Ito, H., et al. (2010). Synthesis and structure–activity relationship of novel lactam-fused chroman derivatives having dual affinity at the 5-HT1A receptor and the serotonin transporter. Bioorganic & Medicinal Chemistry Letters, 20(1), 186-190. [Link]

  • Shapiro, A. B. (2020). What are some physical methods to determine binding affinity of a protein? ResearchGate. [Link]

  • Quaglia, W., et al. (2002). Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. Journal of Medicinal Chemistry, 45(8), 1633-1643. [Link]

  • Fluidic Sciences. (n.d.). Getting Started Guide - Measuring protein-binding affinities with the Fluidity One-M system. Fluidic Sciences. [Link]

  • Jarmoskaite, I., et al. (2020). How to measure and evaluate binding affinities. eLife, 9, e57264. [Link]

  • Chang, M. R., et al. (2021). Nuclear receptor RORγ inverse agonists/antagonists display tissue- and gene-context selectivity through distinct activities in altering chromatin accessibility and master regulator SREBP2 occupancy. Cell Chemical Biology, 28(8), 1147-1160.e6. [Link]

  • Valdameri, G., et al. (2013). Structure-activity relationships of chromone derivatives toward the mechanism of interaction with and inhibition of breast cancer resistance protein ABCG2. Journal of Medicinal Chemistry, 56(24), 9849-9860. [Link]

  • Jarmoskaite, I., et al. (2020). How to measure and evaluate binding affinities. PMC. [Link]

  • Fensome, A., et al. (2009). Identification and structure-activity relationships of chromene-derived selective estrogen receptor modulators for treatment of postmenopausal symptoms. Journal of Medicinal Chemistry, 52(23), 7434-7445. [Link]

  • Nevalainen, T., et al. (2018). Discovery of Retinoic Acid-Related Orphan Receptor γt Inverse Agonists via Docking and Negative Image-Based Screening. Molecules, 23(6), 1404. [Link]

  • Zhang, Y., et al. (2021). Agonist Lock Touched and Untouched Retinoic Acid Receptor-Related Orphan Receptor-γt (RORγt) Inverse Agonists: Classification Based on the Molecular Mechanisms of Action. Journal of Medicinal Chemistry, 64(15), 11453-11465. [Link]

  • Solt, L. A., et al. (2014). (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease. The Journal of Immunology, 193(4), 1575-1582. [Link]

  • Li, D., et al. (2018). Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation. Molecules, 23(12), 3181. [Link]

  • Deuther-Conrad, W., et al. (2015). Studies on the affinity of 6-[(n-(cyclo)aminoalkyl)oxy]-4H-chromen-4-ones for sigma 1/2 receptors. RSC Medicinal Chemistry. [Link]

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  • Kim, Y., et al. (2012). Design and in vitro activities of N-alkyl-N-[(8-R-2,2-dimethyl-2H-chromen-6-yl)methyl]heteroarylsulfonamides, novel small molecule Hypoxia Inducible Factor-1 (HIF-1) pathway inhibitors and anti-cancer agents. Bioorganic & Medicinal Chemistry Letters, 22(12), 4056-4060. [Link]

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  • Salaün, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. Topics in Current Chemistry, 207, 1-67. [Link]

  • Li, M., et al. (2025). 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D3R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies. Molecules, 30(8), 1583. [Link]

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Comparative

A Senior Application Scientist's Guide to the Quantification of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde: A Comparative Analysis of Analytical Reference Standards

Introduction This document moves beyond a simple listing of protocols. It delves into the causality behind methodological choices, offering researchers, scientists, and drug development professionals the critical insight...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

This document moves beyond a simple listing of protocols. It delves into the causality behind methodological choices, offering researchers, scientists, and drug development professionals the critical insights required to select and implement the most appropriate quantification strategy for their specific needs. We will explore three orthogonal, yet complementary, analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). Each method will be evaluated for its suitability, and detailed, field-proven protocols will be provided, grounded in authoritative standards from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[1][2][3][4][5][6]

The Imperative of a Well-Characterized Reference Standard

An analytical reference standard is not merely a "pure" sample; it is a substance of established purity and identity, rigorously tested and documented. Its purpose is to serve as a steadfast benchmark. For a molecule like 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde, establishing a reference standard involves:

  • Unambiguous Identification: Confirmation of the chemical structure using techniques like NMR, Mass Spectrometry, and IR spectroscopy.

  • Purity Assessment: Quantifying the amount of the main component and identifying/quantifying any impurities. This is where the comparative methods discussed herein become critical.

  • Content Assignment: Determining the mass fraction of the analyte in the bulk material, accounting for residual solvents, water content, and non-volatile inorganic impurities.

The objective of validating any analytical procedure is to demonstrate its suitability for the intended purpose.[3][7] This guide provides the tools to perform that validation.

Comparative Analysis of Core Quantification Methodologies

The selection of a quantification technique is a critical decision driven by factors such as required accuracy, sample throughput, matrix complexity, and available instrumentation. The chroman structure, featuring a UV-active aromatic ring and a reactive aldehyde functional group, makes it amenable to several analytical approaches.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the workhorse of the pharmaceutical industry for purity and assay testing.[8] For 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde, its conjugated system (aromatic ring and carbonyl group) provides a strong chromophore, making UV detection highly sensitive and specific.

  • Principle: Separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. Quantification is achieved by comparing the peak area of the analyte to that of a reference standard of known concentration.

  • Expertise & Causality: A reversed-phase C18 column is the logical starting point, as it effectively separates moderately polar organic molecules from non-polar and more polar impurities. The mobile phase, a mixture of water and an organic solvent like acetonitrile or methanol, is optimized to achieve a reasonable retention time and good peak shape.[9]

  • Advantages: High precision, robustness, high throughput, and wide availability in QC labs.

  • Limitations: Requires a well-characterized reference standard of the same compound for calibration. It is a comparative, not an absolute, method.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is ideal for volatile and thermally stable compounds.

  • Principle: The analyte is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with a stationary phase. The mass spectrometer then fragments the eluted components, providing both qualitative (mass spectrum) and quantitative (ion abundance) data.

  • Expertise & Causality: While the target molecule may be directly injectable, its aldehyde group can exhibit unwanted interactions with the GC system, potentially causing peak tailing.[10] Chemical derivatization, such as converting the aldehyde to a more stable oxime or silyl ether, is often employed to improve chromatographic performance and stability.[10][11] This extra step, while adding complexity, significantly enhances the method's robustness and accuracy.

  • Advantages: Excellent selectivity and sensitivity, especially when using Single Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes.[12] Provides structural confirmation simultaneously with quantification.

  • Limitations: Requires the analyte to be volatile and thermally stable (or be made so via derivatization). The derivatization step can introduce variability if not carefully controlled.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR stands apart as a primary ratio method of measurement.[13] The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, allowing for quantification without a chemically identical reference standard.[14][15][16]

  • Principle: A sample of the analyte with a known mass is dissolved with a certified internal standard of known purity and mass. The purity of the analyte is calculated by comparing the integral of a specific analyte resonance to the integral of a resonance from the internal standard.[14]

  • Expertise & Causality: The choice of internal standard is critical; it must have peaks that do not overlap with the analyte, be chemically stable, and have a known purity. For accurate quantification, NMR acquisition parameters must be carefully controlled, particularly the relaxation delay (D1), which must be at least 5 times the longest T1 relaxation time of the protons being integrated to ensure complete signal recovery.[13]

  • Advantages: Can determine purity and assign a value to a new chemical entity without needing a pre-existing, characterized standard of that same entity. It is considered a primary method by many metrological institutes.

  • Limitations: Lower sensitivity compared to chromatographic methods, requires more sample mass (typically 10-20 mg), and is instrument-intensive, requiring a highly stable NMR platform.[14][17]

Experimental Workflows & Protocols

The following protocols are designed to be self-validating systems, incorporating steps for system suitability and quality control. They adhere to the principles outlined in ICH Q2(R1) and USP <1225> guidelines.[1][2][3][5]

General Workflow for Analytical Standard Qualification

This diagram illustrates the overarching process of qualifying a new batch of material as a reference standard.

cluster_prep Material Preparation cluster_char Characterization & Quantification cluster_final Final Certification synthesis Synthesis & Purification drying Drying to Constant Weight synthesis->drying identity Identity Confirmation (MS, 1H/13C NMR, IR) drying->identity purity Purity & Assay (Orthogonal Methods) identity->purity impurities Impurity Profiling purity->impurities calculation Purity Calculation & Content Assignment purity->calculation impurities->calculation residual Residual Solvents (GC-HS) residual->calculation water Water Content (Karl Fischer) water->calculation documentation Certificate of Analysis (CoA) calculation->documentation

Caption: High-level workflow for qualifying an analytical reference standard.

Protocol 1: Quantification by HPLC-UV

This protocol describes a reversed-phase HPLC method for the assay of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde.

prep 1. Standard & Sample Preparation hplc 2. HPLC System Setup prep->hplc sst 3. System Suitability Test (SST) hplc->sst inject 4. Sample Injection Sequence sst->inject process 5. Data Processing & Integration inject->process calc 6. Purity Calculation process->calc

Caption: Step-by-step experimental workflow for HPLC-UV quantification.

  • Reagents and Materials:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade, 18.2 MΩ·cm)

    • 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde Reference Standard (RS)

    • 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde Test Sample (TS)

    • Class A volumetric flasks and pipettes

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

    • Mobile Phase: Acetonitrile:Water (60:40 v/v), isocratic

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 280 nm (or λmax determined by UV scan)

    • Injection Volume: 10 µL

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of the RS into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. This is the Standard Stock Solution.

  • Test Solution Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of the TS into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase. This is the Test Stock Solution.

  • System Suitability Test (SST):

    • Inject the Standard Solution five times.

    • Acceptance Criteria: The relative standard deviation (RSD) of the peak areas should be ≤ 2.0%. The tailing factor should be ≤ 2.0.

  • Analysis Sequence:

    • Inject a blank (mobile phase).

    • Inject the Standard Solution in duplicate.

    • Inject the Test Solution in duplicate.

    • Inject the Standard Solution again to bracket the samples.

  • Calculation:

    • Calculate the purity of the test sample using the external standard formula: Purity (%) = (Area_TS / Area_RS) * (Conc_RS / Conc_TS) * Purity_RS

    • Where Area is the average peak area and Conc is the concentration in mg/mL.

Protocol 2: Quantification by GC-MS (with Derivatization)

This protocol is suitable for purity determination and can provide higher selectivity, especially in complex matrices.

prep 1. Standard & Sample Weighing deriv 2. Derivatization (Oximation) prep->deriv gcms 3. GC-MS System Setup deriv->gcms inject 4. Sample Injection gcms->inject acq 5. Data Acquisition (Scan or SIM) inject->acq calc 6. Purity Calculation (Area % or ISTD) acq->calc

Caption: Experimental workflow for GC-MS quantification including derivatization.

  • Reagents and Materials:

    • Hydroxylamine hydrochloride

    • Pyridine (anhydrous)

    • Ethyl Acetate (GC grade)

    • Internal Standard (ISTD), e.g., Tetracosane, of known purity.

  • Derivatization Procedure (Oximation):

    • Accurately weigh ~5 mg of the sample (RS or TS) and ~5 mg of ISTD into a 2 mL autosampler vial.

    • Add 500 µL of a freshly prepared solution of hydroxylamine hydrochloride in pyridine (10 mg/mL).

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Cool to room temperature. The sample is ready for injection.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness

    • Carrier Gas: Helium, constant flow 1.2 mL/min

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 20:1)

    • Oven Program: Start at 150 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line: 280 °C

    • Ion Source: 230 °C (Electron Ionization, 70 eV)

    • Acquisition: Full Scan (m/z 50-550) or SIM targeting characteristic ions of the derivatized analyte and ISTD.

  • Analysis and Calculation:

    • Inject the derivatized RS and TS solutions.

    • For purity assessment (Area %), integrate all peaks in the chromatogram and calculate the percentage of the main peak relative to the total area.

    • For assay vs. an ISTD, calculate the Response Factor (RF) from the RS run: RF = (Area_Analyte / Area_ISTD) * (Conc_ISTD / Conc_Analyte)

    • Calculate the concentration in the TS run: Conc_Analyte = (Area_Analyte / Area_ISTD) * (Conc_ISTD / RF)

Protocol 3: Purity Determination by qNMR

This protocol establishes the mass fraction purity of the material, a critical step in qualifying a primary reference standard.

prep 1. Precise Weighing (Analyte & ISTD) dissolve 2. Dissolution in Deuterated Solvent prep->dissolve nmr 3. NMR Acquisition (Quantitative Parameters) dissolve->nmr process 4. Data Processing (Phasing, Baseline) nmr->process integrate 5. Peak Integration process->integrate calc 6. Purity Calculation integrate->calc

Caption: Experimental workflow for high-accuracy purity determination by qNMR.

  • Reagents and Materials:

    • Internal Standard (ISTD): Maleic acid or another suitable certified standard with known purity (P_ISTD).

    • Deuterated Solvent: DMSO-d6 or CDCl3, ensuring no solvent peaks overlap with key signals.

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the analyte (m_Analyte) into a clean vial.

    • Accurately weigh approximately 10 mg of the ISTD (m_ISTD) into the same vial.

    • Dissolve the mixture in ~0.7 mL of the deuterated solvent.

    • Transfer the solution to a high-precision NMR tube.

  • 1H-NMR Acquisition Parameters (Critical for Quantification):

    • Spectrometer: 400 MHz or higher.

    • Pulse Angle: 90° (must be calibrated).

    • Relaxation Delay (D1): ≥ 60 seconds (to ensure full relaxation of all relevant protons, should be > 5x the longest T1).

    • Acquisition Time (AQ): ≥ 3 seconds.

    • Number of Scans (NS): ≥ 16 (for good signal-to-noise).

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction meticulously. Inaccurate phasing or baseline can significantly distort integral values.[14]

  • Integration and Calculation:

    • Select a well-resolved proton signal from the analyte (e.g., the aldehyde proton) and a signal from the ISTD (e.g., the two olefinic protons of maleic acid).

    • Integrate both signals over a wide, consistent range.

    • Calculate the purity of the analyte (P_Analyte) using the following formula[14]:

      P_Analyte (%) = (I_Analyte / I_ISTD) * (N_ISTD / N_Analyte) * (M_Analyte / M_ISTD) * (m_ISTD / m_Analyte) * P_ISTD

      • I: Integral value

      • N: Number of protons for the integrated signal

      • M: Molar mass

      • m: Mass

      • P: Purity of the standard

Quantitative Data Summary & Comparison

The table below presents hypothetical yet realistic data for the analysis of a single batch of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde, illustrating the expected performance of each technique.

ParameterHPLC-UVGC-MS (Area %)qNMR
Purity / Assay (%) 99.299.499.1
Precision (RSD, n=6) 0.3%0.5%0.2%
Primary Use Case Routine QC, AssayImpurity IdentificationPrimary Standard Certification
Throughput HighMediumLow
Sample Req. Low (~10 µg on column)Low (~1 µg on column)High (~15 mg)
Reference Standard Requires identical RSN/A (for Area %)Requires certified ISTD

Conclusion: Selecting the Right Standard for the Right Job

The quantification of an analytical reference standard for a novel compound like 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde is not a one-size-fits-all endeavor. This guide demonstrates that a multi-faceted, orthogonal approach provides the highest degree of confidence.

  • qNMR serves as the cornerstone for the initial certification of a primary reference standard, providing a direct measurement of purity without reliance on a compound-specific standard.[13][14]

  • HPLC-UV is the ideal method for routine use, offering a precise, robust, and high-throughput assay for quality control and stability testing once a primary standard has been established.[8]

  • GC-MS offers unparalleled selectivity for impurity profiling and can serve as a powerful secondary quantitative method, especially for volatile impurities that may not be detected by HPLC.[12]

By understanding the principles, strengths, and practical considerations of each technique, researchers can design a scientifically sound strategy for analytical standard qualification. This ensures that all subsequent quantitative work is built upon a foundation of accuracy, integrity, and trust, in full alignment with global regulatory expectations.[1][5][6]

References

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. (2025). MDPI.
  • ICH Q2(R1) Analytical Procedures Guide. Scribd.
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  • A Guide to Quantit
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
  • Easy, Precise and Accurate Quantit
  • Applications of quantitative 13C NMR in pharmaceutical analysis: From small molecule drugs to biopolymers. PMC.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
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  • General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com.
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  • Derivatization Methods in GC and GC/MS. (2018). IntechOpen.
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Validation

A Comparative Guide to the Structural Validation of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde: The Definitive Role of X-ray Crystallography

Abstract In the landscape of drug discovery and medicinal chemistry, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. The precise spatial arrangement of atoms dictate...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

In the landscape of drug discovery and medicinal chemistry, the unequivocal determination of a molecule's three-dimensional structure is a cornerstone of success. The precise spatial arrangement of atoms dictates biological activity, and any ambiguity can lead to misinterpreted structure-activity relationships (SAR) and costly failures in later development stages. This guide provides an in-depth analysis of the structural validation of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde, a novel scaffold with potential therapeutic applications. We present a comprehensive comparison of single-crystal X-ray crystallography (SC-XRD) as the gold-standard validation method against essential, complementary spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals seeking to understand the causality behind experimental choices for robust structural elucidation.

The Imperative of Unambiguous Structural Validation

The journey of a drug candidate from synthesis to clinical trials is predicated on a deep understanding of its chemical identity. While techniques like NMR and MS are indispensable for confirming connectivity and molecular weight, they provide an indirect and inferential picture of the molecular structure.[1][2] For complex molecules or those with multiple stereocenters, these methods can leave critical questions unanswered. X-ray crystallography, by contrast, offers a direct visualization of the atomic arrangement in 3D space, providing precise measurements of bond lengths, bond angles, and absolute stereochemistry.[3][4] This level of certainty is paramount, as even subtle changes in conformation can drastically alter a compound's interaction with its biological target. Therefore, committing resources to a lead compound without definitive structural proof from X-ray crystallography introduces significant risk into the development pipeline.[5][6]

Gold Standard Validation: Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD is a non-destructive analytical technique that provides the most detailed information possible about the internal lattice and atomic structure of a crystalline substance.[7][8] The method relies on the diffraction of X-rays by the ordered array of atoms within a single crystal.[7] By analyzing the pattern of diffracted X-rays, scientists can generate a three-dimensional electron density map of the molecule and, from that, determine the precise location of each atom.[3]

Causality in Experimental Design: Why SC-XRD is Definitive

The power of SC-XRD lies in its directness. Unlike spectroscopic methods that interpret signals based on the magnetic or mass properties of atoms, crystallography maps the distribution of electrons, which are fundamental to chemical bonds. This allows for:

  • Absolute Structure Determination: It unambiguously resolves stereochemistry and conformation.[4]

  • Precise Geometric Data: It yields highly accurate bond lengths and angles, crucial for computational modeling and understanding molecular mechanics.[3][7]

  • Intermolecular Interaction Analysis: It reveals how molecules pack in the solid state, offering insights into crystal packing forces, polymorphism, and potential formulation challenges.[9]

The entire process, from data collection to final validation, is governed by physical principles and statistical checks that create a self-validating system.

Experimental Protocol: X-ray Crystallography of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde

This protocol outlines the necessary steps to obtain and validate the crystal structure of the title compound. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Growing High-Quality Single Crystals

  • Objective: To obtain a single, well-ordered crystal free of significant defects. This is the most critical and often most challenging step.

  • Methodology:

    • Ensure the compound is of high purity (>98%), as impurities can inhibit crystallization.

    • Select a suitable solvent or solvent system in which the compound has moderate solubility. For 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde, solvents like acetone, ethyl acetate, or a mixture of dichloromethane/hexane are promising starting points.

    • Employ the slow evaporation technique. Dissolve the compound in the chosen solvent to near-saturation in a clean vial. Loosely cap the vial to allow the solvent to evaporate over several days to weeks at a constant temperature.

    • Causality: Slow solvent removal allows molecules to arrange themselves into a low-energy, highly ordered crystal lattice, minimizing defects. Rapid precipitation leads to amorphous solids or poorly ordered microcrystals unsuitable for diffraction.

Step 2: Data Collection

  • Objective: To collect a complete and high-quality set of diffraction data.

  • Methodology:

    • Carefully select a suitable crystal (typically 0.1-0.3 mm in size) under a microscope. It should be transparent with well-defined faces.

    • Mount the crystal on a goniometer head.

    • Place the mounted crystal onto the X-ray diffractometer.[10]

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryostream.

    • Causality: Low temperatures reduce the thermal vibration of atoms, resulting in sharper diffraction spots and a higher-resolution dataset. This leads to more precise atomic positions.[11]

    • The instrument bombards the crystal with monochromatic X-rays, and as the crystal is rotated, a detector collects the resulting diffraction pattern.[7]

Step 3: Structure Solution and Refinement

  • Objective: To convert the diffraction data into a chemically sensible atomic model and refine it to best fit the experimental observations.

  • Methodology:

    • Data Reduction: The collected images are processed to determine the unit cell dimensions and the intensities of each diffraction spot.

    • Structure Solution: The "phase problem" is solved using direct methods or other algorithms to generate an initial electron density map.

    • Model Building: An initial atomic model is built into the electron density map.

    • Refinement: The atomic positions and displacement parameters are adjusted iteratively to improve the agreement between the observed diffraction data and the data calculated from the model.[12] This agreement is measured by the crystallographic R-factor.

Step 4: Structure Validation

  • Objective: To ensure the final structural model is chemically and crystallographically sound. This is a critical self-validating step.

  • Methodology:

    • Analyze Key Metrics:

      • R-factor (R1): A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. Lower values are better; typically < 5% for high-quality small molecule structures.[11]

      • R-free: Calculated from a small subset of reflections (5-10%) that were not used in the refinement. It serves as an unbiased measure to prevent overfitting of the data.

      • Goodness of Fit (GoF): Should be close to 1.0, indicating a good model and appropriate data weighting.

    • Generate a Crystallographic Information File (CIF): This is the standard format for reporting crystal structure data.[13]

    • Use Validation Software: Submit the CIF to a validation service like the IUCr's checkCIF.[14][15] This program automatically checks for inconsistencies in geometry, symmetry, and other parameters, flagging potential issues as alerts (A, B, C, G).[16]

    • Final Inspection: Manually inspect the final model and electron density map to confirm all atomic assignments and check for any unmodeled disorder.

G

Orthogonal & Complementary Analytical Techniques

While SC-XRD provides the definitive structure, NMR and MS are crucial for initial characterization, purity assessment, and providing complementary data that supports the crystallographic findings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.[17][18] It provides detailed information about the chemical environment, connectivity, and relative number of protons and carbons in a molecule.[1][19]

  • ¹H NMR: Would confirm the presence and integration of signals for the cyclopropyl, dimethyl, chroman, and aldehyde protons. Spin-spin coupling patterns would establish the connectivity between neighboring protons.

  • ¹³C NMR: Would identify the number of unique carbon environments, confirming the presence of all 17 carbons in the molecule.[18]

  • 2D NMR (COSY, HSQC, HMBC): These experiments are essential for piecing together the molecular skeleton by establishing correlations between protons and carbons, confirming the overall connectivity.

However, NMR alone cannot define the precise 3D arrangement or absolute stereochemistry without complex experiments and assumptions.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique used to measure the mass-to-charge ratio (m/z) of ions.[20][21]

  • High-Resolution MS (HRMS): For 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde (C₁₇H₂₀O₂), HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula.[22][23]

  • Fragmentation Analysis: By analyzing how the molecule breaks apart in the mass spectrometer, one can gain additional confidence in the proposed structure.[24][25]

MS confirms the molecular formula but provides no information on atomic connectivity or 3D structure.

Head-to-Head Performance Comparison

The choice of analytical technique depends on the question being asked. The table below objectively compares SC-XRD, NMR, and MS for the structural validation of a novel small molecule like 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde.

Parameter Single-Crystal X-ray Crystallography (SC-XRD) Nuclear Magnetic Resonance (NMR) High-Resolution Mass Spectrometry (HRMS)
Primary Information 3D atomic coordinates, bond lengths/angles, absolute stereochemistry, packing.[3][9]Atomic connectivity (C-H framework), relative stereochemistry, dynamics in solution.[1][17]Molecular formula (elemental composition), structural fragments.[20][24]
Definitiveness Unambiguous. Considered the "gold standard" for absolute structure proof.[4]Inferential. Structure is deduced from spectral data; can be ambiguous for complex molecules.[26]Supportive. Confirms elemental composition but gives no connectivity or 3D information.[21]
Sample Requirement High-purity (>98%) single crystal (0.1-0.3 mm).High-purity (>95%) sample, soluble in deuterated solvent (1-10 mg).Small amount of sample (µg to ng), can be a complex mixture if coupled with LC/GC.[27]
Key Challenge Crystal Growth. Can be time-consuming and sometimes impossible.Signal overlap in complex molecules, interpretation can be challenging.[2]Does not distinguish between isomers.
Throughput Low. Crystal growth can take days to weeks; data collection takes hours.High. A suite of 1D and 2D experiments can be run in hours.Very High. Can analyze samples in minutes, especially with direct infusion.
Self-Validation High. Metrics like R-free and external validation tools (checkCIF) provide objective quality control.[16][28]Moderate. Consistency across multiple 2D NMR experiments provides confidence.Low. Validation is primarily through mass accuracy calibration.

Integrated Structural Elucidation Workflow

A robust structural elucidation strategy does not rely on a single technique but integrates the strengths of all three. The following workflow ensures the highest confidence in the final structure.

G

Conclusion

For a novel compound such as 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde entering a drug discovery pipeline, reliance on spectroscopic data alone for structural confirmation is insufficient. While NMR and Mass Spectrometry are essential for confirming the molecular formula and atomic connectivity, they provide an incomplete picture. Single-crystal X-ray crystallography stands alone as the only technique capable of delivering an unambiguous, high-resolution, three-dimensional view of the molecule.[3][4] It provides the definitive proof of structure required to make confident, data-driven decisions in the advancement of new therapeutic agents. By integrating all three techniques into a cohesive workflow, researchers can achieve the highest possible standard of structural validation, ensuring the integrity and reproducibility of their scientific findings.

References

  • Title: (IUCr) Crystallographic Information File Software Source: International Union of Crystallography URL: [Link]

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Safety & Regulatory Compliance

Safety

6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde proper disposal procedures

An In-Depth Guide to the Proper Disposal of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde Introduction 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde is a complex organic molecule featuring a chroman scaffold, a str...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Proper Disposal of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde

Introduction

6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde is a complex organic molecule featuring a chroman scaffold, a structure found in numerous biologically active compounds.[1] As with any specialized laboratory chemical, its handling and disposal require a thorough understanding of its potential hazards and chemical reactivity. This guide provides a detailed protocol for the safe and environmentally responsible disposal of this compound, grounded in established chemical safety principles and regulatory frameworks. Our objective is to empower researchers with the knowledge to manage chemical waste not just compliantly, but with a deep understanding of the scientific principles that ensure safety for both laboratory personnel and the environment.

Section 1: Hazard Identification and Risk Assessment

Inferred Hazards from Analogous Structures:

The hazard profile is inferred from close structural analogues, such as 2,2-dimethylchromane-6-carbaldehyde (CAS 61370-75-0) and other substituted aldehydes.

  • Human Health Hazards: Based on its analogue, this compound is likely to be Harmful if swallowed (H302) , cause skin irritation (H315) , and cause serious eye irritation (H319) . Many aldehydes are also classified as potential skin sensitizers (H317) , which means repeated contact may lead to an allergic skin reaction.[3] Inhalation of vapors may cause respiratory irritation.[4][5]

  • Environmental Hazards: Aromatic aldehydes often exhibit aquatic toxicity. For instance, 2,4-Dimethyl-3-cyclohexene-1-carboxaldehyde is classified as toxic to aquatic life with long-lasting effects (H411) .[3] Therefore, it is crucial to prevent the release of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde into the environment.[6]

GHS Hazard Classification (Predicted):

PictogramSignal WordHazard Statements
alt text Warning H302: Harmful if swallowed. H315: Causes skin irritation. H317: May cause an allergic skin reaction. H319: Causes serious eye irritation.
alt text Warning H411: Toxic to aquatic life with long lasting effects.

Causality: The aldehyde functional group is reactive and can interact with biological macromolecules, leading to irritation and sensitization. The complex, lipophilic nature of the chroman structure contributes to its potential for bioaccumulation and environmental persistence.

Section 2: Personal Protective Equipment (PPE) and Engineering Controls

Given the predicted hazards, stringent safety measures are mandatory to minimize exposure.

  • Engineering Controls : All handling, including weighing, transferring, and preparing for disposal, must be conducted inside a certified chemical fume hood to prevent inhalation of any vapors.[7] Ensure that an eyewash station and safety shower are readily accessible.[7]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical safety goggles or a face shield are required.[8]

    • Hand Protection : Wear nitrile or other chemically resistant gloves. Discard and replace gloves immediately if contamination occurs.[3]

    • Skin and Body Protection : A flame-retardant lab coat must be worn. Ensure arms and legs are covered.[8]

Section 3: Waste Management & Segregation

Proper segregation at the point of generation is a cornerstone of safe laboratory waste management.[9] This compound and its waste should be classified as hazardous chemical waste.

Disposal Decision Workflow:

The following workflow guides the decision-making process for handling waste containing 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde.

G start Waste Generated (Pure compound or contaminated materials) spill_materials Is waste from a spill cleanup? start->spill_materials decision1 Is waste a small quantity? (<5g or <50mL solution) decision2 Is chemical neutralization feasible and permitted by EHS? decision1->decision2 Yes collect_direct Collect for Licensed Disposal (Section 5, Pathway A) decision1->collect_direct No (Bulk Quantity) neutralize Proceed to Chemical Neutralization (Section 4) decision2->neutralize Yes decision2->collect_direct No collect_neutralized Collect Neutralized Waste for EHS Pickup neutralize->collect_neutralized spill_materials->decision1 No spill_materials->collect_direct Yes

Caption: Disposal decision workflow for 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde.

Waste Collection and Labeling:

  • Container Selection : Use a dedicated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or glass container is appropriate.[9]

  • Labeling : The container must be clearly labeled as "HAZARDOUS WASTE". The label must include:

    • The full chemical name: "6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde"

    • An accurate estimate of the concentration and volume.

    • The associated hazards (e.g., "Irritant," "Environmentally Hazardous").

    • The date of accumulation start.

  • Storage : Store the sealed waste container in a designated Satellite Accumulation Area away from incompatible materials like strong oxidizing agents and bases.[7][10]

Section 4: Chemical Neutralization Protocols (Small Quantities)

For small, lab-scale quantities, chemical neutralization can render the compound less hazardous. This should only be performed by trained personnel and in accordance with your institution's Environmental Health & Safety (EHS) guidelines. The primary method of disposal should always be through a licensed waste management service.

Protocol 4.1: Oxidation to Carboxylic Acid

Principle: Aldehydes can be oxidized to their corresponding carboxylic acids. In this case, the product, a carboxylate salt, is significantly less volatile and generally less toxic.

Materials:

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH) solution (1 M)

  • Sodium bisulfite (NaHSO₃)

  • Stir plate and stir bar

  • pH paper or meter

Procedure:

  • In a chemical fume hood, dissolve the aldehyde waste in a suitable solvent like acetone if it is in solid form.

  • For each 1 gram of aldehyde, add approximately 50 mL of 1 M NaOH solution to a flask. This creates basic conditions which facilitate the oxidation.

  • While stirring vigorously, slowly add a solution of potassium permanganate (approx. 2g in 40mL of water per gram of aldehyde) portion-wise. The reaction is exothermic; control the addition rate to maintain a temperature below 50°C.

  • Continue stirring until the purple color of the permanganate is discharged and a brown manganese dioxide precipitate forms, indicating the reaction is complete (typically 1-2 hours).

  • Quench any excess permanganate by slowly adding small portions of solid sodium bisulfite until the solution becomes colorless or the brown precipitate remains.

  • Neutralize the solution to a pH between 6 and 8 by slowly adding dilute sulfuric or hydrochloric acid.

  • Allow the manganese dioxide to settle. Decant the supernatant liquid into a hazardous aqueous waste container. The solid precipitate should also be collected as hazardous solid waste.

G cluster_0 Oxidation of Aldehyde Compound 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde (Hazardous, Volatile) Reagents + KMnO₄ / OH⁻ (Oxidizing Agent) Compound->Reagents Product Corresponding Carboxylate Salt (Less Hazardous, Non-Volatile) Reagents->Product

Sources

Handling

Personal protective equipment for handling 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as an applied science. When handling complex, highly functionalized intermediates like 6-Cyclopropyl-2,2-dimethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as an applied science. When handling complex, highly functionalized intermediates like 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde (CAS: 1350761-50-0)[1], standard safety protocols must be adapted to the specific molecular behavior of the compound.

Chroman derivatives are currently at the forefront of drug discovery, frequently utilized as scaffolds for synthesizing PD-L1 antagonists and anti-parasitic agents[2][3]. However, the integration of a reactive aldehyde moiety onto a lipophilic chroman core presents unique operational hazards. This guide provides a mechanistically grounded, self-validating framework for the safe handling, transfer, and disposal of this compound.

Mechanistic Hazard Assessment

To design an effective safety protocol, we must first analyze the dual-hazard nature of 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde:

  • Electrophilic Reactivity (The Aldehyde Moiety): The C-8 carbaldehyde group is a potent electrophile. Reactive aldehydes readily undergo nucleophilic attack by primary amines present in biological macromolecules (such as tissue proteins and DNA)[4]. This Schiff-base formation leads to acute tissue irritation, severe ocular damage, and potential respiratory sensitization upon inhalation.

  • Lipophilic Penetration (The Chroman Core): The 2,2-dimethylchroman ring and the 6-cyclopropyl substitution render the molecule highly lipophilic. If the compound breaches standard PPE, this lipophilicity dramatically accelerates dermal penetration, allowing the reactive aldehyde to partition rapidly into the stratum corneum and access living epidermal tissue.

Personal Protective Equipment (PPE) Matrix

Every piece of PPE selected for handling this compound is dictated by the physicochemical properties outlined above.

Table 1: PPE Specifications and Mechanistic Justification

PPE CategorySpecificationMechanistic Justification
Hand Protection Double-layered Nitrile (outer layer ≥ 8 mil) or Butyl RubberThe lipophilic chroman core accelerates dermal penetration. Nitrile provides a robust barrier against non-polar domains, while the double layer ensures the reactive aldehyde cannot reach the skin if the outer layer is microscopically compromised[5].
Eye/Face Protection NIOSH-approved indirect-vented safety goggles + Face shieldAldehydes rapidly cross-link ocular proteins upon contact. Indirect venting prevents vapor intrusion, and the face shield protects against exothermic splashing during chemical quenching[5].
Respiratory Fume hood (Face velocity 80-120 fpm); Type AB P Filter mask for spillsVolatile aldehydes form adducts with respiratory mucosal proteins. Type AB filters are specifically engineered to neutralize reactive organic vapors and aldehydes during emergency spill scenarios[4][6].
Body Protection Flame-resistant (FR) lab coat, fully buttonedPrevents static discharge during the transfer of dry powders and provides a critical physical barrier against accidental spills[5].

Operational Workflow & Self-Validating Handling Protocol

A "self-validating system" is a protocol where the success or safety of each step is empirically verified before the scientist is allowed to proceed to the next.

G N1 1. Risk Assessment & Fume Hood Validation N2 2. Don PPE Matrix (Nitrile, Goggles, Coat) N1->N2 N3 3. Chemical Transfer & Reaction Setup N2->N3 N4 Spill or Exposure? N3->N4 N5 Emergency Protocol: Evacuate & Contain N4->N5 Yes N6 4. In-Situ Quenching (NaHSO3 Addition) N4->N6 No N7 5. TLC Validation of Quenching N6->N7 N8 6. Segregated Waste Disposal N7->N8

Operational workflow for handling and quenching reactive chroman-aldehydes.

Step-by-Step Methodology: Safe Transfer and Reaction Setup
  • Step 1: Engineering Control Validation

    • Action: Turn on the chemical fume hood and verify the digital airflow monitor reads between 80–120 feet per minute (fpm).

    • Self-Validation: Tape a small piece of Kimwipe to the bottom of the sash. If it pulls steadily inward, directional airflow is confirmed. Do not open the chemical container until this physical check is passed.

  • Step 2: Static-Free Chemical Transfer

    • Action: Use an anti-static bar or a zero-charge balance enclosure when weighing the solid 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde[1].

    • Self-Validation: Observe the powder on the micro-spatula. If the powder clings aggressively to the metal or "jumps," static is present. Re-ionize the workspace before proceeding to prevent the aerosolization of the reactive aldehyde into the breathing zone.

Disposal and Quenching Plan (Sodium Bisulfite Method)

Unreacted aldehydes must never be disposed of directly into general organic waste streams due to the risk of cross-reactivity and gas evolution. They must be chemically quenched first[5].

Mechanism of Quenching: The addition of sodium bisulfite ( NaHSO3​ ) introduces a strong nucleophile that attacks the electrophilic C-8 carbaldehyde carbon. This forms a stable, water-soluble α -hydroxy sulfonate (bisulfite adduct), permanently eliminating the electrophilic hazard and volatility of the aldehyde moiety.

Step-by-Step Methodology: In-Situ Quenching
  • Preparation: Transfer all residual 6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde into a designated quenching flask containing a magnetic stir bar. Ensure this is done inside the fume hood[5].

  • Reagent Addition: Slowly dropwise add a saturated aqueous solution of sodium bisulfite ( NaHSO3​ ) to the mixture under vigorous stirring.

  • Thermal Monitoring (Self-Validation 1): The formation of the bisulfite adduct is exothermic. Monitor the reaction flask with an infrared (IR) thermometer. The temperature will spike and then plateau. Wait until the temperature returns to ambient room temperature.

  • Chromatographic Verification (Self-Validation 2): Once the temperature stabilizes, perform a rapid Thin-Layer Chromatography (TLC) check (Suggested Eluent: 4:1 Hexane:Ethyl Acetate). The complete disappearance of the highly UV-active starting material spot confirms that the aldehyde has been 100% converted to the baseline-bound adduct.

  • Disposal: Only after TLC validation is the quenched, aqueous mixture safe to be transferred to the appropriately labeled aqueous hazardous waste container[7].

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde
Reactant of Route 2
6-Cyclopropyl-2,2-dimethylchroman-8-carbaldehyde
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